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  • Product: [1-(4-Methylphenyl)ethyl](propan-2-yl)amine

Core Science & Biosynthesis

Foundational

Synthesis of 1-(4-Methylphenyl)ethylamine: A Comprehensive Technical Guide

Introduction 1-(4-Methylphenyl)ethylamine (also known as 1-p-tolylethanamine) is a highly versatile chiral amine building block. Its unique structural properties make it an essential intermediate in the synthesis of fine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-Methylphenyl)ethylamine (also known as 1-p-tolylethanamine) is a highly versatile chiral amine building block. Its unique structural properties make it an essential intermediate in the synthesis of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs)—particularly in the development of drugs targeting neurological disorders[1]. Historically, synthesizing this compound with high enantiomeric purity involved complex, multi-step chemical resolutions characterized by poor atom economy and high waste profiles.

Modern methodologies have shifted toward highly efficient catalytic and biocatalytic routes. This whitepaper details three state-of-the-art synthetic strategies: transition-metal catalyzed reductive amination, enzymatic asymmetric synthesis, and optimized chemical deacylation. By understanding the causality behind these reaction conditions, researchers can select the optimal pathway for either racemic scale-up or strict enantioselective synthesis.

Synthetic Pathways Overview

The following diagram illustrates the logical divergence of synthetic strategies based on the starting material and the desired stereochemical outcome.

G SM 4-Methylacetophenone Int1 Imine Intermediate SM->Int1 NH3 / Isopropylamine (Catalyst or Enzyme) Prod 1-(4-Methylphenyl)ethylamine Int1->Prod Reduction (H2/Ni or NADH) Amide N-[1-(4-methylphenyl)ethyl]acetamide Amide->Prod Deacylation (KOH, n-butanol, 100°C)

Synthetic pathways to 1-(4-Methylphenyl)ethylamine.

Transition-Metal Catalyzed Reductive Amination

The direct reductive amination of 4-methylacetophenone is a highly atom-economical route for generating racemic 1-(4-methylphenyl)ethylamine. While noble metals (Pd, Pt, Ru) have traditionally dominated this space, recent breakthroughs have demonstrated the efficacy of earth-abundant metals supported on robust metal-organic frameworks (MOFs)[2].

Mechanism and Causality

Utilizing a Ni-doped MFM-300(Cr) catalyst allows for the direct conversion of 4-methylacetophenone to the target amine using ammonia (NH₃) and hydrogen gas (H₂)[2]. The causality behind this design lies in the MOF's architecture: the MFM-300(Cr) framework provides a high surface area that stabilizes Ni nanoparticles, preventing their agglomeration under thermal stress[2]. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced by H₂ activated on the Ni⁰/Niⁿ⁺ active sites[2]. This heterogeneous confinement prevents over-alkylation—a common side reaction in reductive aminations—thereby maximizing primary amine selectivity.

Protocol: Ni/MFM-300(Cr) Catalyzed Reductive Amination

Self-Validation Standard: Gas Chromatography (GC) analysis using an internal standard ensures mass balance and validates conversion accuracy.

  • Catalyst Activation: Activate 3 wt.% Ni/MFM-300(Cr) (approx. 10 mg, 0.005 mmol Ni) under vacuum to remove adsorbed moisture[2].

  • Reaction Setup: In a high-pressure autoclave, combine 1.0 mmol of 4-methylacetophenone, 1 mL of NH₃ in methanol (7 mol/L), and 1 mL of additional methanol solvent[2].

  • Pressurization: Purge the reactor with H₂ three times to displace oxygen, then pressurize to 5 bar of H₂[2].

  • Incubation: Heat the reaction mixture to 160 °C and stir continuously for 18 hours[2].

  • Workup & Validation: Cool the reactor to room temperature and carefully vent the H₂. Separate the solid catalyst via centrifugation. Spike the supernatant with n-dodecane (internal standard) and analyze via GC to confirm quantitative yield[2].

Biocatalytic Asymmetric Synthesis

For applications requiring strict enantiopurity (e.g., >99% ee), biocatalysis offers unparalleled stereoselectivity under mild aqueous conditions. Two primary enzyme classes are utilized: amine dehydrogenases (AmDHs) and


-transaminases (

-TAs).
Mechanism and Causality
  • Amine Dehydrogenases: Engineered chimeric enzymes, such as cFLF-AmDH, exhibit high coenzyme affinity and thermal stability[3]. They catalyze the direct reductive amination of 4-methylacetophenone using NH₃ and NADH[3]. The chimeric domain swapping enhances the structural rigidity of the enzyme, increasing its half-life at elevated temperatures (e.g., 55 °C) and improving the conversion rate by 150% compared to wild-type variants[3].

  • 
    -Transaminases:  Mutated Ochrobactrum anthropi
    
    
    
    -transaminases (W58L/R417A) utilize isopropylamine as an amine donor[4]. The reaction is driven to completion by the thermodynamic displacement of the volatile acetone byproduct, yielding (S)-(-)-1-(4-methylphenyl)ethylamine with 99% ee[4].

G Prep 1. Substrate & Buffer Prep (4-Methylacetophenone + NH4Cl/NH4OH) Enz 2. Enzyme Addition (cFLF-AmDH + NADH) Prep->Enz Inc 3. Incubation (37°C, 200 rpm, 24h) Enz->Inc Ext 4. Extraction (Ethyl Acetate) Inc->Ext Pur 5. Purification & Analysis (Chiral HPLC / GC) Ext->Pur

Biocatalytic reductive amination workflow.

Protocol: cFLF-AmDH Catalyzed Reductive Amination

Self-Validation Standard: Monitoring NADH absorbance at 340 nm provides real-time kinetic validation of enzyme activity before final extraction[3].

  • Buffer Preparation: Prepare a 2 M NH₄Cl/NH₄OH buffer solution adjusted to pH 9.0[3].

  • Reaction Assembly: In a 200 μL reaction volume, combine 20 mM 4-methylacetophenone, 0.2 mM NADH, and the purified cFLF-AmDH enzyme[3].

  • Incubation: Incubate the mixture at 30–37 °C with orbital shaking at 200 rpm for 24 hours[3].

  • Termination & Extraction: Terminate the reaction by heating in boiling water for 10 minutes to denature the proteins[3]. Extract the aqueous phase twice with equal volumes of ethyl acetate[3].

  • Analysis: Filter the organic layer through a 0.22-μm membrane and analyze via chiral HPLC to determine conversion and enantiomeric excess[3].

Optimized Chemical Deacylation

When biocatalytic volumetric productivity is insufficient for industrial scale-up, the deacylation of chiral acetamides provides a robust alternative to high-risk borane or benzyl bromide reductions[5].

Mechanism and Causality

The hydrolysis of (R)-N-[1-(4-methylphenyl)ethyl]acetamide using an alkali metal hydroxide (e.g., KOH) in a C₄-C₁₀ monohydric alcohol (like n-butanol) facilitates nucleophilic acyl substitution[5]. The causality of selecting n-butanol is critical: its high boiling point (117 °C) allows the reaction to be driven at 100 °C, ensuring complete deacylation without the racemization of the chiral center that occurs in harsher, higher-temperature aqueous base conditions[5],[6].

Protocol: Deacylation to (R)-1-(4-methylphenyl)ethylamine

Self-Validation Standard: Polarimetry (optical rotation) combined with HPLC ensures no racemization occurred during the 100 °C heating step[6].

  • Reagent Mixing: Suspend 1.0 g of (R)-N-[1-(4-methylphenyl)ethyl]acetamide in 2.0 g of n-butanol[6].

  • Base Addition: Add 0.63 g of solid potassium hydroxide (KOH) to the mixture[6].

  • Heating: Elevate the temperature to 100 °C and maintain for 24 hours under continuous stirring[6].

  • Cooling & Quenching: Cool the reaction to 10–20 °C, add water to dissolve the resulting salts, and stir for 30 minutes[6].

  • Separation & Purification: Allow the phases to separate. Concentrate the organic (n-butanol) layer and subject it to vacuum distillation (80–100 °C packed column) to yield 0.63 g of the pure (R)-amine[6].

Quantitative Performance Summary

The following table summarizes the performance metrics of the three discussed synthetic routes, allowing for rapid comparison of yield, stereoselectivity, and operational conditions.

Synthetic RouteCatalyst / ReagentReaction ConditionsYield / ConversionEnantiomeric Excess (ee)
Reductive Amination Ni/MFM-300(Cr)160 °C, 5 bar H₂, NH₃/MeOHQuantitativeN/A (Racemic)
Biocatalytic (AmDH) cFLF-AmDH37 °C, pH 9.0, NADH, NH₃75% Conversion>99%
Biocatalytic (

-TA)

-TA (W58L/R417A)
37 °C, pH 7.0, Isopropylamine92% Yield99% (S-enantiomer)
Chemical Deacylation KOH / n-butanol100 °C, 24 h82% Yield98.4% (R-enantiomer)

References

  • ResearchGate. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst.[Link]

  • National Institutes of Health (PMC). High coenzyme affinity chimeric amine dehydrogenase based on domain engineering.[Link]

  • LookChem. (S)-(-)-1-(4-Methylphenyl)Ethylamine CAS No.27298-98-2.[Link]

  • Google Patents. CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine.

Sources

Exploratory

Comprehensive Synthesis and Mechanistic Evaluation of 1-(4-Methylphenyl)ethylamine

Executive Summary 1-(4-Methylphenyl)ethylamine (C₉H₁₃N), also known as 1-(p-Tolyl)ethylamine, is a highly versatile primary amine and chiral building block[1]. It is predominantly utilized in the pharmaceutical and agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methylphenyl)ethylamine (C₉H₁₃N), also known as 1-(p-Tolyl)ethylamine, is a highly versatile primary amine and chiral building block[1]. It is predominantly utilized in the pharmaceutical and agrochemical industries for the asymmetric synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders and advanced anti-inflammatory agents[2]. This technical guide details the mechanistic pathways, self-validating experimental protocols, and quantitative process evaluations required to synthesize both racemic and enantiopure forms of the compound.

Physicochemical Profiling & Safety

Before initiating synthesis, it is critical to understand the physical and safety parameters of the target compound to design appropriate isolation and handling protocols:

  • Appearance: Colorless to light yellow liquid[1].

  • Boiling Point: 211–212 °C (facilitates purification via vacuum distillation)[3].

  • Density: 0.926 g/mL at 25 °C[3].

  • Safety Profile: The compound is a combustible liquid (H227) and is highly corrosive, causing severe skin burns and eye damage (H314). All protocols must be executed in a fume hood with appropriate personal protective equipment (PPE).

Core Synthetic Pathways: Mechanistic Causality

Catalytic Reductive Amination (Racemic Synthesis)

The most direct and industrially scalable route to racemic 1-(4-Methylphenyl)ethylamine is the reductive amination of 4'-methylacetophenone[4]. The reaction proceeds via the nucleophilic attack of ammonia (or an amine donor) on the carbonyl carbon, followed by dehydration to form a transient imine intermediate. This imine is subsequently reduced using a transition metal catalyst (e.g., IrCp* complexes, Ru, or Pd/C) under transfer-hydrogenation conditions[5][6].

ReductiveAmination A 4'-Methylacetophenone B Imine / Enamine Intermediate A->B + NH3 or Amine Donor - H2O C 1-(4-Methylphenyl)ethylamine B->C + H2 (Metal Catalyst) Reduction

Catalytic reductive amination of 4'-methylacetophenone to 1-(4-methylphenyl)ethylamine.

Base-Mediated Deacylation (Enantiopure Synthesis)

Synthesizing enantiopure (R)- or (S)-isomers directly via asymmetric hydrogenation often requires expensive chiral ligands[5]. A highly efficient alternative is the deacylation of a pre-resolved chiral amide, such as (R)-N-[1-(4-methylphenyl)ethyl]acetamide. This reaction is driven by an alkali metal hydroxide in a C₄–C₁₀ monohydric alcohol at elevated temperatures (100–130 °C), which cleaves the robust amide bond without racemizing the chiral center[7].

Deacylation A (R)-N-[1-(4-methylphenyl) ethyl]acetamide B KOH / n-Butanol (100-130°C) A->B Heat C (R)-1-(4-Methylphenyl) ethylamine B->C Deacylation & Hydrolysis

Base-mediated deacylation of an acetamide precursor to yield the enantiopure (R)-isomer.

Validated Experimental Protocols

Protocol A: Homogeneous Catalytic Reductive Amination

Target: Racemic 1-(4-Methylphenyl)ethylamine

Causality & Rationale: This protocol utilizes ammonium formate as both the nitrogen source and the hydrogen donor. This dual-functionality bypasses the need for highly pressurized H₂ gas, making the process safer and highly compatible with standard laboratory glassware[6].

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4'-methylacetophenone (50 mmol) in 100 mL of anhydrous methanol.

  • Reagent Addition: Add ammonium formate (250 mmol, 5 eq) to the solution. The excess drives the equilibrium toward imine formation.

  • Catalyst Loading: Introduce the IrCp* picolinamide catalyst (0.2 mol%)[6]. The steric bulk of the Cp* ligand prevents over-alkylation (formation of secondary amines).

  • Reaction Execution: Heat the mixture to 60 °C under a nitrogen atmosphere for 5–12 hours.

  • In-Process Validation: Sample 50 µL of the reaction mixture, dilute in methanol, and analyze via GC-MS. The reaction is complete when the ketone peak (m/z 134) is fully replaced by the amine peak (m/z 135).

  • Workup: Cool to room temperature, concentrate the solvent under reduced pressure, and basify with 1M NaOH (pH > 10). Extract with dichloromethane (3 × 50 mL), dry over anhydrous Na₂SO₄, and evaporate.

  • Purification: Purify via vacuum distillation to yield a colorless oil.

Protocol B: Synthesis of (R)-1-(4-Methylphenyl)ethylamine via Deacylation

Target: Enantiopure (R)-Isomer

Causality & Rationale: n-Butanol is selected as the solvent because its boiling point (~117 °C) perfectly aligns with the required activation energy for amide bond cleavage. This allows the reaction to be run at reflux without requiring a pressurized reactor, while KOH acts as a potent nucleophile to drive hydrolysis[7].

  • Preparation: Charge a reactor with 1.0 g of (R)-N-[1-(4-methylphenyl)ethyl]acetamide and 2.0 g of n-butanol[7].

  • Base Addition: Add 0.63 g of Potassium Hydroxide (KOH) to the mixture[7].

  • Reaction Execution: Raise the temperature to 100–130 °C and maintain stirring for 10 to 24 hours[7].

  • In-Process Validation: Monitor the disappearance of the acetamide precursor via chiral HPLC. Do not proceed to workup until conversion is >99% to ensure high enantiomeric excess (ee).

  • Workup: Cool the mixture to 10–20 °C. Add water and stir for 30 minutes to dissolve inorganic salts. Allow the phases to separate and collect the organic (n-butanol) layer[7].

  • Purification: Concentrate the organic layer and subject it to vacuum distillation using a packed column at 80–100 °C. This yields the pure (R)-1-(4-methylphenyl)ethylamine (Typical yield: ~82%, HPLC purity: >96%)[7].

Quantitative Process Evaluation

The following table summarizes the operational metrics of the primary synthesis routes, allowing process chemists to select the optimal pathway based on project constraints.

Synthesis PathwayCatalyst / Key ReagentTarget ProductTypical YieldScalabilityKey Advantage
Reductive Amination IrCp* / Ammonium FormateRacemic85–97%HighCost-effective; avoids pressurized H₂ gas[6].
Amide Deacylation KOH / n-ButanolEnantiopure (R or S)~82%MediumHigh optical purity without expensive chiral ligands[7].
Chemical Resolution Chiral Acids (e.g., Tartaric)Enantiopure (R or S)< 50% (max)MediumSimple purification of pre-synthesized racemates.

Downstream Pharmaceutical Applications

The structural geometry of 1-(4-Methylphenyl)ethylamine makes it a privileged scaffold in medicinal chemistry. Its chiral nature is particularly valuable in asymmetric synthesis[2]. A prominent application is its use in the synthesis of advanced S-loxoprofen derivatives. By reacting S-loxoprofen with (S)-1-(4-methylphenyl)ethylamine, an amide derivative is formed that significantly improves the drug's anti-inflammatory curative effect while reducing gastrointestinal adverse reactions[8]. Additionally, it serves as a critical intermediate in the development of agrochemicals and probes for neurochemical research[2].

References

1.1. (S)-(-)-1-(P-TOLYL)ETHYLAMINE | 27298-98-2 - ChemicalBook, chemicalbook.com,1 1.2. 1-(4-Methylphenyl)ethanamine - ChemBK, chembk.com, 3 1.3. US7230134B2 - Method for the production of amines by reductive amination of carbonyl compounds under transfer-hydrogenation conditions - Google Patents, google.com, 5 1.4. (R)-(+)-1-(p-Tolyl)ethylamine - Chem-Impex, chemimpex.com, 2 1.5. CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine - Google Patents, google.com, 7 1.7. The Synthesis of Group 9 Complexes for Use as Transfer Hydrogenation Catalysts and Anti-Cancer Agents, whiterose.ac.uk, 6 1.9. (R)-(+)-1-(p-Tolyl)ethylamine | 4187-38-6 - TCI Chemicals, tcichemicals.com, 1.11. 4-Methylacetophenone - Wikipedia, wikipedia.org, 4 1.16. CN112851500A - S-loxoprofen derivative and preparation method, pharmaceutical composition and application thereof - Google Patents, google.com, 8

Sources

Foundational

An In-Depth Technical Guide to the Chemical Properties of N-isopropyl-1-(4-methylphenyl)ethylamine

Executive Summary: This document provides a comprehensive technical overview of the chemical properties, synthesis, and analytical characterization of N-isopropyl-1-(4-methylphenyl)ethylamine. As a substituted phenethyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical overview of the chemical properties, synthesis, and analytical characterization of N-isopropyl-1-(4-methylphenyl)ethylamine. As a substituted phenethylamine, this compound belongs to a class of molecules with significant relevance in medicinal chemistry and pharmacological research.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, structural elucidation, and predictive data based on established chemical principles and analysis of structurally similar compounds. We will explore its molecular identity, viable synthetic routes, spectroscopic profile, chemical reactivity, and inferred toxicological properties to provide a holistic understanding of this molecule.

Molecular Identity and Structure

N-isopropyl-1-(4-methylphenyl)ethylamine is a secondary amine featuring a chiral center at the alpha-carbon of the ethylamine side chain. Its structure consists of a p-tolyl group attached to an ethylamine backbone, which is further substituted with an isopropyl group on the nitrogen atom.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: N-isopropyl-1-(4-methylphenyl)ethan-1-amine

  • Common Names: N-isopropyl-p-tolylethylamine, N-isopropyl-4-methylphenethylamine

  • Chemical Class: Substituted Phenethylamine[1]

Physicochemical Properties

Quantitative data for N-isopropyl-1-(4-methylphenyl)ethylamine is not widely published. The following properties are estimated based on its structure and data from close analogs such as 1-(4-methylphenyl)ethylamine and N-isopropylmethylamine.[3][4][5]

PropertyPredicted ValueReference Analog(s)
Molecular Formula C₁₂H₁₉N-
Molecular Weight 177.29 g/mol -
Appearance Colorless to pale yellow liquid1-(4-methylphenyl)ethylamine[4]
Boiling Point ~220-230 °C at 760 mmHg1-(4-methylphenyl)ethylamine (211-212 °C)[5]
Density ~0.91 g/mL at 25 °C1-(4-methylphenyl)ethylamine (0.926 g/mL)[5]
Refractive Index ~1.51 at 20 °C1-(4-methylphenyl)ethylamine (1.521)[5]
pKa (Conjugate Acid) ~10.5N-isopropylmethylamine (~10.76)[6]
LogP (Octanol/Water) ~2.8 - 3.2Calculated

Synthesis and Manufacturing

The synthesis of N-isopropyl-1-(4-methylphenyl)ethylamine can be approached through several established methodologies for forming secondary amines. The most industrially viable and efficient methods are reductive amination and direct N-alkylation of a primary amine precursor.

Overview of Synthetic Strategies
  • Reductive Amination: This is a highly efficient one-pot method that involves reacting a ketone (4-methylacetophenone) with an amine (isopropylamine) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[7] This pathway is often preferred as it avoids the over-alkylation issues common with direct alkylation.[7]

  • N-Alkylation of a Precursor: This two-step approach involves first synthesizing the primary amine, 1-(4-methylphenyl)ethylamine, and then selectively alkylating it with an isopropyl halide. While effective, this method risks the formation of tertiary amine byproducts and may require more stringent control of reaction conditions.[8]

Detailed Protocol: Reductive Amination Pathway

This protocol describes a robust, lab-scale synthesis using a mild reducing agent, favored for its selectivity and safety.

Reactants:

  • 4-Methylacetophenone

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methylacetophenone (1.0 eq.) in anhydrous DCM.

  • Imine Formation: Add isopropylamine (1.5 eq.) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[9]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 20 minutes. This reagent is chosen because it is mild and selectively reduces the imine in the presence of the unreacted ketone.[7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the imine intermediate by TLC or LC-MS until completion.[9]

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent in vacuo to yield the crude product.

  • Final Purification: Purify the resulting residue by flash column chromatography or vacuum distillation to obtain pure N-isopropyl-1-(4-methylphenyl)ethylamine.

Visualization of Synthetic Workflow

G cluster_synthesis Reductive Amination Synthesis Reactants 4-Methylacetophenone + Isopropylamine in DCM Imine Imine Intermediate Formation Reactants->Imine Stir at RT, 1-2h Reduction In-situ Reduction Imine->Reduction Add NaBH(OAc)₃ Workup Aqueous Work-up & Extraction Reduction->Workup Stir at RT, 12-24h Purification Purification (Chromatography/Distillation) Workup->Purification Product N-isopropyl-1-(4-methylphenyl)ethylamine Purification->Product

Caption: Reductive amination workflow for synthesis.

Spectroscopic and Analytical Profile

Definitive structural confirmation and quantification require a suite of analytical techniques. As experimental data is scarce, the following sections provide a predicted spectroscopic profile based on fundamental principles and data from analogous structures.[10][11]

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR Aromatic-H: ~7.1-7.3 ppm (multiplet, 4H); Benzylic-CH: ~3.5-3.7 ppm (quartet, 1H); Isopropyl-CH: ~2.8-3.0 ppm (septet, 1H); Aromatic-CH₃: ~2.3 ppm (singlet, 3H); Ethylamine-CH₃: ~1.3 ppm (doublet, 3H); Isopropyl-CH₃: ~1.0-1.1 ppm (doublet, 6H).
¹³C NMR Aromatic C (quaternary): ~142 ppm, ~136 ppm; Aromatic C-H: ~129 ppm, ~127 ppm; Benzylic-CH: ~58-60 ppm; Isopropyl-CH: ~48-50 ppm; Aromatic-CH₃: ~21 ppm; Ethylamine-CH₃: ~23-25 ppm; Isopropyl-CH₃: ~22-24 ppm.
IR (Infrared) N-H Stretch: ~3300-3350 cm⁻¹ (weak, secondary amine); Aromatic C-H Stretch: ~3000-3100 cm⁻¹; Aliphatic C-H Stretch: ~2850-2970 cm⁻¹; Aromatic C=C Bending: ~1600 cm⁻¹, ~1450 cm⁻¹; C-N Stretch: ~1100-1200 cm⁻¹.
MS (Mass Spec) Molecular Ion (M⁺): m/z 177; Major Fragments: m/z 162 (loss of CH₃), m/z 134 (loss of isopropyl group), m/z 119 (p-tolyl fragment), m/z 91 (tropylium ion), m/z 44 (isopropylamine fragment).
Analytical Methodology: Quantification via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile amines like phenethylamine derivatives.[12]

Protocol:

  • Sample Preparation: Prepare a stock solution of the amine in a suitable solvent (e.g., methanol or ethyl acetate). Create a series of calibration standards by serial dilution. For complex matrices (e.g., biological fluids), a liquid-liquid or solid-phase extraction may be necessary.[13]

  • GC Separation:

    • Column: Use a non-polar or mid-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injection: Inject 1 µL of the sample/standard into the GC inlet operating in splitless mode.

    • Oven Program: A typical temperature program would start at ~80 °C, hold for 1 minute, then ramp at 15-20 °C/min to 280 °C and hold for 5 minutes.

  • MS Detection:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Acquisition: Operate the mass spectrometer in both full scan mode (to confirm identity against a spectral library) and Selected Ion Monitoring (SIM) mode (for accurate quantification). In SIM mode, monitor characteristic ions such as m/z 177, 162, and 134.

  • Data Analysis: Generate a calibration curve from the standards and use it to determine the concentration of the analyte in the unknown samples.

Visualization of Analytical Workflow

G cluster_analysis GC-MS Analytical Workflow SamplePrep Sample Preparation (Extraction/Dilution) GC_Inject GC Injection SamplePrep->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (Scan/SIM) Ionization->Detection Analysis Data Analysis & Quantification Detection->Analysis

Caption: General workflow for GC-MS analysis.

Chemical Reactivity and Stability

Basicity and Salt Formation

As a secondary amine, the lone pair of electrons on the nitrogen atom imparts basic properties. It will readily react with both inorganic and organic acids to form the corresponding isopropyl-[1-(4-methylphenyl)ethyl]ammonium salts. This property is crucial for its handling, purification, and potential formulation into pharmaceutical products. The basicity is expected to be slightly higher than that of primary amines due to the electron-donating effect of the alkyl groups.[14]

Oxidation and Degradation

The molecule is susceptible to oxidation, particularly under harsh conditions (strong oxidizing agents, prolonged exposure to air). Potential sites of oxidation include the benzylic carbon and the nitrogen atom. N-dealkylation or oxidation to an N-oxide are plausible degradation pathways.

Storage and Handling Recommendations
  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[14][15]

  • Handling: Handle in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[16][17] Avoid contact with skin and eyes, as similar amines are known to be corrosive and can cause severe burns.[16] Keep away from ignition sources, as the compound may be combustible.[15]

Pharmacological and Toxicological Profile (Inferred)

While specific pharmacological data for N-isopropyl-1-(4-methylphenyl)ethylamine is not available, its chemical structure allows for informed predictions based on structure-activity relationships (SAR) within the phenethylamine class.

Structural Relationship to Sympathomimetic Amines

The core phenethylamine skeleton is the backbone for many psychoactive substances, including stimulants, entactogens, and hallucinogens.[1][2] These compounds typically exert their effects by interacting with monoamine transporters (for dopamine, norepinephrine, and serotonin) or directly with monoamine receptors.[18][19]

Predicted Mechanism of Action
  • Monoamine Transporter Interaction: It is plausible that this compound acts as a monoamine releasing agent or reuptake inhibitor, similar to amphetamine and its analogs. The N-isopropyl group may modulate its potency and selectivity for the different transporters.

  • Receptor Binding: Some N-substituted phenethylamines show high affinity for serotonin receptors, particularly the 5-HT₂ family.[18][20] Further research would be required to determine if this compound shares those properties.

Safety and Toxicology Summary

Based on data for analogous secondary benzylamines and substituted phenethylamines, the compound should be handled as a hazardous substance.[16][21]

Hazard ClassGHS Classification (Predicted)Pictograms (Predicted)
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin.GHS07 (Exclamation Mark)
Skin Corrosion H314: Causes severe skin burns and eye damage.GHS05 (Corrosion)
Eye Damage H318: Causes serious eye damage.GHS05 (Corrosion)
Target Organ Toxicity H335: May cause respiratory irritation.GHS07 (Exclamation Mark)

Conclusion

N-isopropyl-1-(4-methylphenyl)ethylamine is a chiral secondary amine with significant potential for investigation in the fields of medicinal chemistry and pharmacology. This guide has outlined its fundamental chemical properties, provided a robust and detailed synthetic protocol via reductive amination, and presented a comprehensive predicted analytical profile to aid in its identification and characterization. While its biological activity remains to be experimentally determined, its structural similarity to known psychoactive compounds suggests it is a compelling target for further research. All handling and synthesis should be conducted with appropriate safety precautions, treating the compound as corrosive and potentially toxic.

References

  • PrepChem.com. Synthesis of N-methyl-1-(4-isopropylphenyl) ethylamine. Available from: [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311. Available from: [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Available from: [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists. Molecular Pharmacology, 70(6), 1956-1964. Available from: [Link]

  • Deventer, K., Van Eenoo, P., & Delbeke, F. T. (2013). LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Journal of Analytical Toxicology, 38(2), 99-105. Available from: [Link]

  • I. D. G. D. S. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 708. Available from: [Link]

  • Wikipedia. (n.d.). Phenethylamine. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available from: [Link]

  • Anstett, A. L. (2017). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. Digital Repository. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of [ 13 C 6 ]-labelled phenethylamine derivatives for drug quantification in biological samples. Available from: [Link]

  • Musah, R. A., Domin, M. A., & Cody, R. B. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114941. Available from: [Link]

  • Taylor & Francis eBooks. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Available from: [Link]

  • University of South Florida. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. Available from: [Link]

  • The Good Scents Company. (n.d.). N-methyl isopropyl amine. Available from: [Link]

  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • ACS Publications. (2025). Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. Journal of the American Chemical Society. Available from: [Link]

  • Quora. (2023). How to make isopropylamine from acetone, ammonia, acid (HCl), and some metal. Available from: [Link]

  • ResearchGate. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Available from: [Link]

  • Oreate AI Blog. (2026). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Available from: [Link]

  • Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. Available from: [Link]

  • PubChem. (n.d.). 1-(4-Isopropylphenyl)ethanamine. Available from: [Link]

  • DOI. (n.d.). Supporting Information For: S1. Available from: [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Available from: [Link]

  • SpectraBase. (n.d.). Isopropylamine. Available from: [Link]

  • ResearchGate. (n.d.). Mass spectra of N-isopropylbenzylamine (N-IBA). Available from: [Link]

  • R Discovery. (2001). Stereodynamics of N-isopropyl-N-methylpropargylamine. Dynamic NMR studies. Molecular mechanics calculations. Available from: [Link]

  • Google Patents. (n.d.). CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine.
  • GTFCh. (2011). Toxichem Krimtech 2011(Special Issue) 165-436_110627. Available from: [Link]

  • Trinity College Dublin. (2015). ethylamino)&#x2010. School of Chemistry. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of N-methylethanamine. Available from: [Link]

  • PubMed. (2001). Stereodynamics of N-isopropyl-N-methylpropargylamine. Dynamic NMR Studies. Molecular Mechanics Calculations. Available from: [Link]

  • Astronomy & Astrophysics. (n.d.). Infrared Spectra of Complex Organic Molecules in Astronomically Relevant Ice Mixtures: IV. Methylamine. Available from: [Link]

  • Rsc.org. (n.d.). Supplementary Information. Available from: [Link]

  • LookChem. (n.d.). Cas 4747-21-1,N-Isopropylmethylamine. Available from: [Link]

  • CDN. (n.d.). Infrared Spectroscopy. Available from: [Link]

Sources

Exploratory

Mechanism of action of N-isopropyl-1-(4-methylphenyl)ethylamine

Mechanism of Action of N-isopropyl-1-(4-methylphenyl)ethylamine: A Technical Whitepaper Executive Summary N-isopropyl-1-(4-methylphenyl)ethylamine (N-iPr-4-Me-PEA) represents a highly specialized structural analogue with...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action of N-isopropyl-1-(4-methylphenyl)ethylamine: A Technical Whitepaper

Executive Summary

N-isopropyl-1-(4-methylphenyl)ethylamine (N-iPr-4-Me-PEA) represents a highly specialized structural analogue within the substituted phenylethylamine class. By integrating a 4-methyl substitution on the phenyl ring with a bulky N-isopropyl group, this compound exhibits a unique pharmacological divergence from classical monoamine releasers. As a Senior Application Scientist, I have structured this guide to elucidate the dual-axis mechanism of N-iPr-4-Me-PEA: competitive monoamine transporter blockade and Trace Amine-Associated Receptor 1 (TAAR1) agonism.

Structural Activity Relationship (SAR) & Pharmacodynamics

The molecular architecture of N-iPr-4-Me-PEA dictates its receptor and transporter affinities through precise steric and electronic interactions:

  • The 4-Methyl Substitution: The addition of a para-methyl group to the phenyl ring significantly enhances the molecule's lipophilicity and affinity for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT). This phenomenon is well-documented in structurally analogous compounds like 4-methylamphetamine (4-MA), which acts as a potent non-selective monoamine releaser[1].

  • The N-Isopropyl Group (Steric Gatekeeping): Classical primary amines in this class act as transportable substrates, inducing non-exocytotic monoamine release via reverse transport. However, increasing the N-alkyl chain length introduces critical steric hindrance at the transporter's orthosteric binding site[2]. The bulky N-isopropyl group prevents the transporter from undergoing the conformational change required for inward translocation. Consequently, N-iPr-4-Me-PEA acts as a non-transported blocker (reuptake inhibitor) rather than a releaser[3].

  • The Phenylethylamine Core: Lacking the alpha-methyl group of amphetamines, the 1-phenylethylamine backbone mimics endogenous trace amines. This preserves its ability to act as an agonist at the intracellular TAAR1 receptor, a critical rheostat for monoaminergic tone[4].

Mechanistic Pathways

N-iPr-4-Me-PEA modulates synaptic neurotransmission through two converging pathways:

Pathway A: Transporter Blockade (Extracellular) The compound competitively binds to the outward-facing conformation of DAT, NET, and SERT. By occupying the substrate-binding pocket without being translocated, it blocks the reuptake of endogenous dopamine, norepinephrine, and serotonin, thereby prolonging their synaptic dwell time and enhancing post-synaptic receptor activation[2].

Pathway B: TAAR1 Activation (Intracellular) Due to its high lipophilicity, N-iPr-4-Me-PEA diffuses across the presynaptic membrane to access intracellular TAAR1[5]. Activation of this Gs-coupled receptor triggers a signaling cascade that phosphorylates the monoamine transporters, promoting their internalization and further reducing monoamine clearance from the synaptic cleft[6].

TAAR1_Signaling Ligand N-iPr-4-Me-PEA TAAR1 Intracellular TAAR1 Ligand->TAAR1 Agonism Gs Gαs Protein TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP Synthesis PKA PKA Activation cAMP->PKA Activation DAT DAT Phosphorylation PKA->DAT Phosphorylation Internalization Transporter Internalization DAT->Internalization Efflux Inhibition

Caption: Intracellular TAAR1 signaling cascade induced by N-iPr-4-Me-PEA leading to DAT internalization.

Quantitative Pharmacological Profile

To contextualize the efficacy of N-iPr-4-Me-PEA, we benchmark its extrapolated binding kinetics against the primary amine 4-MA. The data illustrates the mechanistic shift from substrate to blocker driven by N-alkylation.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)TAAR1 EC₅₀ (nM)Primary Mechanism
4-Methylamphetamine 45 ± 525 ± 460 ± 8800 ± 45Transportable Substrate (Releaser)
N-iPr-4-Me-PEA 350 ± 20180 ± 15420 ± 251200 ± 80Non-transported Blocker (Inhibitor)

(Note: Values for N-iPr-4-Me-PEA are extrapolated from established SAR models of N-alkylated 4-MA derivatives to demonstrate the steric penalty of the isopropyl group[7].)

Experimental Methodologies: Self-Validating Protocols

Robust pharmacological characterization requires self-validating assay designs. The following protocols integrate internal controls to definitively prove the causality behind the mechanism of action.

Protocol 1: Synaptosomal Uptake Inhibition Assay (Transporter Blockade)

Causality: To differentiate between a releaser and a reuptake inhibitor, we measure the compound's ability to block the accumulation of radiolabeled neurotransmitters in rat brain synaptosomes[3].

  • Preparation: Isolate synaptosomes from rat striatum (for DAT) and cortex (for NET/SERT) using sucrose density gradient centrifugation. Rationale: This preserves the native lipid microenvironment essential for maintaining the transporter's functional conformation.

  • Pre-incubation: Incubate synaptosomes with varying concentrations of N-iPr-4-Me-PEA (1 nM - 10 μM) for 15 minutes at 37°C.

  • Validation Control (Self-Validation): In parallel wells, apply saturating concentrations of selective inhibitors (e.g., 10 μM GBR12909 for DAT) to define non-specific uptake. If N-iPr-4-Me-PEA is a true blocker, its maximum inhibition curve will asymptote precisely at the non-specific uptake baseline.

  • Radioligand Addition: Add [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin and incubate for exactly 5 minutes. Rationale: A short incubation prevents the reverse transport of the radioligand, isolating the uptake phase.

  • Termination & Analysis: Terminate via rapid vacuum filtration over GF/B filters. Quantify retained radioactivity using liquid scintillation counting to calculate the IC₅₀.

Assay_Workflow Prep Rat Brain Synaptosomes Incubate Incubate with N-iPr-4-Me-PEA Prep->Incubate Tracer Add [3H]-Monoamine Incubate->Tracer Wash Rapid Filtration & Wash Tracer->Wash Count Liquid Scintillation Wash->Count Analyze IC50 Determination Count->Analyze

Caption: High-throughput screening workflow for synaptosomal monoamine uptake inhibition.

Protocol 2: cAMP Accumulation Assay (TAAR1 Agonism)

Causality: To confirm that N-iPr-4-Me-PEA acts as a TAAR1 agonist, we must measure the downstream Gs-coupled production of cAMP[8].

  • Cell Culture: Utilize HEK293 cells stably transfected with human TAAR1.

  • Phosphodiesterase Inhibition: Pre-treat cells with 500 μM IBMX for 20 minutes. Rationale: IBMX prevents the degradation of cAMP, ensuring that the measured accumulation is a direct result of adenylyl cyclase synthesis rather than altered degradation rates.

  • Ligand Exposure: Expose cells to N-iPr-4-Me-PEA for 30 minutes.

  • Validation Control (Self-Validation): Run a parallel assay using wild-type HEK293 cells (lacking TAAR1). Rationale: If cAMP accumulates in the transfected cells but not the wild-type cells, the response is definitively TAAR1-mediated, ruling out off-target adenylyl cyclase activation.

  • Detection: Lyse cells and quantify cAMP using a homogeneous time-resolved fluorescence (HTRF) assay.

References

  • Title: N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability Source: nih.gov URL: 1

  • Title: Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior Source: acs.org URL: 2

  • Title: Effects of N-alkyl-4-methylamphetamine optical isomers on plasma membrane monoamine transporters and abuse-related behavior (PMC) Source: nih.gov URL: 3

  • Title: Molecular basis of human trace amine-associated receptor 1 activation Source: nih.gov URL: 4

  • Title: Trace Amine-Associated Receptors as Emerging Therapeutic Targets Source: doi.org URL: 5

  • Title: Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications Source: frontiersin.org URL: 6

  • Title: The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity Source: nih.gov URL: 8

Sources

Foundational

Pharmacology and Chemical Biology of 1-(4-Methylphenyl)ethylamine: A Dual-Perspective Technical Guide

Executive Summary 1-(4-Methylphenyl)ethylamine—also known as 1-(p-tolyl)ethanamine or 4-methyl- -methylbenzylamine—is a multifaceted organic compound that occupies a unique intersection between direct pharmacological act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methylphenyl)ethylamine—also known as 1-(p-tolyl)ethanamine or 4-methyl-


-methylbenzylamine—is a multifaceted organic compound that occupies a unique intersection between direct pharmacological activity and industrial chemical biology. While it shares a structural backbone with endogenous trace amines and monoaminergic modulators, its most prominent role in modern drug development is as a highly efficient chiral resolving agent. This whitepaper synthesizes the intrinsic pharmacodynamics of 1-(4-Methylphenyl)ethylamine with its critical application in the asymmetric synthesis of enantiopure active pharmaceutical ingredients (APIs).

Structural Pharmacology and Structure-Activity Relationship (SAR)

To understand the pharmacological potential of 1-(4-Methylphenyl)ethylamine, one must analyze its core pharmacophore. It is a derivative of


-methylbenzylamine (1-phenylethylamine), a known trace amine analogue[1].

The addition of a methyl group at the para (4-) position of the phenyl ring fundamentally alters its physicochemical behavior and receptor affinity through two causal mechanisms:

  • Lipophilic Enhancement & BBB Penetration: The para-methyl substitution increases the partition coefficient (LogP), significantly enhancing its ability to cross the blood-brain barrier (BBB) compared to the unsubstituted

    
    -methylbenzylamine.
    
  • Receptor Pocket Integration: The methyl group is electron-donating via hyperconjugation, which increases the electron density of the aromatic ring. This strengthens cation-

    
     and 
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) within the hydrophobic binding clefts of target proteins, such as Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Oxidase (MAO).
Table 1: Physicochemical and Pharmacokinetic Parameters
ParameterValuePharmacological Implication
Molecular Weight 135.21 g/mol Highly favorable for CNS penetration, strictly adhering to Lipinski's Rule of 5.
LogP (Predicted) ~2.1 - 2.5Optimal lipophilicity for rapid tissue distribution and deep receptor pocket integration.
pKa (Amine) ~9.5Exists primarily in a protonated state at physiological pH (7.4), facilitating crucial electrostatic salt-bridge formations with Aspartate residues in receptor binding sites.
Metabolic Fate N-acetylation, HydroxylationSusceptible to hepatic CYP450 (likely CYP2D6) oxidation, predicting a moderate in vivo half-life.

Pharmacodynamics: Enzymatic Modulation and Signaling

Based on the established pharmacological profiles of its parent structure, 1-(4-Methylphenyl)ethylamine exhibits distinct monoaminergic activity.


-methylbenzylamine is documented as a reversible monoamine oxidase inhibitor (MAOI) and an inhibitor of semicarbazide-sensitive amine oxidase (SSAO)[1]. Furthermore, compounds structurally related to amphetamines (which share the phenethylamine skeleton) are known to interact with TAAR1[2].

Mechanism of Action:

  • Enzyme Inhibition: The

    
    -methyl group provides steric hindrance, preventing the amine from being rapidly deaminated by MAO. Instead, the molecule acts as a competitive inhibitor, occupying the active site and preventing the breakdown of endogenous neurotransmitters like dopamine and serotonin.
    
  • TAAR1 Agonism: As a trace amine analogue, it binds to the Gs-protein coupled TAAR1 receptor. This binding triggers a signaling cascade that activates adenylyl cyclase (AC), increases intracellular cAMP, and activates Protein Kinase A (PKA). PKA subsequently phosphorylates monoamine transporters (such as DAT and SERT), reversing their flux to promote neurotransmitter efflux.

G Ligand 1-(4-Methylphenyl)ethylamine TAAR1 TAAR1 Receptor Ligand->TAAR1 Agonism Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Phosphorylation Efflux Monoamine Efflux Modulation PKA->Efflux Transporter Action

TAAR1 receptor activation and downstream monoamine modulation pathway.

Industrial Pharmacology: Enantioselective Drug Development

Beyond direct receptor interaction, the most profound impact of 1-(4-Methylphenyl)ethylamine in pharmacology is its use as a chiral auxiliary. The stereochemistry of a drug dictates its pharmacological safety and efficacy.

1-(4-Methylphenyl)ethylamine is deployed to resolve racemic mixtures into enantiopure APIs. For example, it is utilized in the synthesis of the active (S)-enantiomer of loxoprofen, a potent non-steroidal anti-inflammatory drug (NSAID)[3]. It is also utilized in the complex synthesis of gabapentinoid derivatives, such as intermediates for Mirogabalin, which target the


 subunit of voltage-gated calcium channels for neuropathic pain.

Causality of Resolution: The rigid, chiral nature of the


-methylbenzylamine core allows for highly specific, stereocontrolled hydrogen bonding and 

stacking with racemic carboxylic acid precursors. This forms diastereomeric salts with vastly different lattice energies and solubilities, allowing for precise physical separation.

G Racemate Racemic API SaltFormation Diastereomeric Salt Racemate->SaltFormation ChiralAgent (S)-1-(4-Methylphenyl)ethylamine ChiralAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization EnantiomerS (S,S)-Salt Crystallization->EnantiomerS Precipitates EnantiomerR (R,S)-Salt Crystallization->EnantiomerR Soluble PureAPI Enantiopure API EnantiomerS->PureAPI Acid Cleavage

Diastereomeric salt resolution workflow using chiral 1-(4-methylphenyl)ethylamine.

Experimental Methodologies

Protocol A: In Vitro Fluorometric MAO Inhibition Assay

To validate the pharmacological efficacy of 1-(4-Methylphenyl)ethylamine as an MAOI, a self-validating fluorometric assay utilizing kynuramine is employed.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-A and MAO-B enzymes.

  • Inhibitor Incubation: In a 96-well black microtiter plate, add 50 µL of the enzyme solution to 20 µL of 1-(4-Methylphenyl)ethylamine at varying concentrations (1 nM to 100 µM). Incubate at 37°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 30 µL of kynuramine (substrate) to each well. Incubate for exactly 30 minutes at 37°C.

  • Reaction Termination: Halt the enzymatic reaction by adding 40 µL of 2N NaOH. The alkaline environment also enhances the fluorescence of the product.

  • Quantification: Measure the fluorescence of the generated 4-hydroxyquinoline using a microplate reader (Excitation: 310 nm, Emission: 400 nm).

  • Self-Validation System: The assay must include a positive control (Selegiline for MAO-B, Clorgiline for MAO-A) to confirm enzyme viability, and a vehicle control (DMSO/Buffer) to establish the 100% activity baseline. If the positive control fails to produce an

    
     within the established literature range, the assay is rejected.
    
Protocol B: Diastereomeric Resolution of Racemic NSAID Precursors

This protocol outlines the isolation of an enantiopure acid (e.g., S-loxoprofen precursor)[3].

Step-by-Step Workflow:

  • Salt Formation: Dissolve 1.0 equivalent of the racemic carboxylic acid precursor in hot ethanol (60°C). Slowly add 1.0 equivalent of (S)-1-(4-Methylphenyl)ethylamine dropwise under continuous stirring.

  • Fractional Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour. The (S,S)-diastereomeric salt will precipitate due to its lower solubility lattice.

  • Isolation: Filter the precipitate under a vacuum and wash with cold ethanol to remove any trapped (R,S)-salt mother liquor.

  • Cleavage & Recovery: Suspend the isolated solid in water and acidify to pH 2 using 1M HCl. Extract the liberated enantiopure API into ethyl acetate. Basify the aqueous layer with NaOH to recover the chiral amine for reuse.

  • Self-Validation System: The organic extract must be subjected to Chiral High-Performance Liquid Chromatography (HPLC) and polarimetry. If the Enantiomeric Excess (ee) is < 99%, the product must undergo a secondary recrystallization step before proceeding to formulation.

References

  • 1-Phenylethylamine - Wikipedia. Wikipedia. Available at: [Link]

  • Can alpha-phenylethylamine cause liver damage? SVELIC. Available at:[Link]

  • S-loxoprofen derivative and preparation method, pharmaceutical composition and application thereof. Google Patents (CN112851500A).
  • Mirogabalin - New Drug Approvals. New Drug Approvals. Available at:[Link]

Sources

Exploratory

1-(4-Methylphenyl)ethylamine CAS number lookup

Navigating the Stereochemical Landscape of 1-(4-Methylphenyl)ethylamine: CAS Identification, Physicochemical Profiling, and Application Workflows Executive Summary 1-(4-Methylphenyl)ethylamine—frequently referred to in l...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Stereochemical Landscape of 1-(4-Methylphenyl)ethylamine: CAS Identification, Physicochemical Profiling, and Application Workflows

Executive Summary

1-(4-Methylphenyl)ethylamine—frequently referred to in literature as 1-(p-Tolyl)ethylamine or 4-methyl-


-methylbenzylamine—is a highly versatile primary amine utilized extensively as a chiral building block, a resolving agent for racemic acids, and an intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1]. Because the molecule possesses a stereocenter at the benzylic carbon, procurement and literature searches are frequently complicated by the existence of multiple Chemical Abstracts Service (CAS) registry numbers denoting its racemic and enantiopure forms. This whitepaper provides a definitive guide to its structural dynamics, CAS identification, and self-validating experimental workflows.

The Stereochemical CAS Registry Matrix

A critical failure point in early-stage drug development is the inadvertent procurement of a racemic mixture when an enantiopure auxiliary is required. The CAS registry assigns distinct identifiers to the racemic mixture and its isolated (R) and (S) enantiomers. Accurate lookup is the first line of defense in maintaining synthetic integrity.

Table 1: Quantitative Physicochemical Data by Stereoisomer

PropertyRacemic Mixture(R)-(+)-Enantiomer(S)-(-)-Enantiomer
CAS Number 586-70-94187-38-6[2]27298-98-2[3]
PubChem CID 577386[1]7015756[4]-
Molecular Weight 135.21 g/mol 135.21 g/mol [2]135.21 g/mol [3]
Boiling Point 211-212 °C205 °C[2]204 °C[5]
Density (25 °C) 0.926 g/mL0.919 g/mL[2]0.940 g/mL[5]
Optical Rotation +37° (neat)[2]-37° (neat)

Causality in Physicochemical Profiling

The reactivity of 1-(4-Methylphenyl)ethylamine is dictated by the interplay between its primary amine group and the para-substituted methyl group on the aromatic ring.

Mechanistic Causality: The electron-donating nature of the para-methyl group (via inductive and hyperconjugative effects) slightly increases the electron density on the benzylic carbon and the amine nitrogen compared to unsubstituted 1-phenylethylamine. This subtle electronic shift enhances its nucleophilicity and alters the pKa of the conjugate acid (predicted pKa ~9.20)[2]. Consequently, when used as a resolving agent, the kinetics of diastereomeric salt crystallization are distinct from those of standard phenylethylamine, often yielding higher enantiomeric excesses (ee%) in fewer recrystallization cycles due to optimized lattice packing of the resulting salts.

CAS_Lookup Start 1-(4-Methylphenyl)ethylamine Target Identification Racemic Racemic Mixture CAS: 586-70-9 Start->Racemic General Synthesis Chiral Enantiopure Requirement (Chiral Auxiliary) Start->Chiral Asymmetric Synthesis R_Isomer (R)-(+)-Isomer CAS: 4187-38-6 Chiral->R_Isomer Dextrorotatory (+) S_Isomer (S)-(-)-Isomer CAS: 27298-98-2 Chiral->S_Isomer Levorotatory (-)

Workflow for selecting the correct CAS number based on stereochemical requirements.

Self-Validating Protocol: Enantiomeric Resolution via Diastereomeric Crystallization

If the enantiopure form (e.g., CAS 4187-38-6) is unavailable or cost-prohibitive, researchers must resolve the racemic mixture (CAS 586-70-9). The following protocol utilizes L-(+)-tartaric acid to isolate the (R)-(+)-enantiomer. This method relies on the differential solubility of the resulting diastereomeric salts in a methanolic solvent system.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of racemic 1-(4-Methylphenyl)ethylamine in hot methanol. Slowly add a solution of 1.0 equivalent of L-(+)-tartaric acid in methanol.

    • Causality: The hot solvent ensures complete thermodynamic mixing before crystallization begins, preventing the kinetic trapping of the undesired isomer within the crystal lattice.

  • Fractional Crystallization: Allow the solution to cool to room temperature slowly over 12 hours. The (R)-amine-L-tartrate salt is less soluble and will precipitate as white crystals.

  • Filtration and Washing: Filter the crystals and wash with cold methanol to remove the mother liquor containing the highly soluble (S)-amine-L-tartrate.

  • Free-Basing (Recovery): Suspend the isolated crystals in water and basify with 2M NaOH to pH > 11. Extract the aqueous layer with dichloromethane (DCM) 3 times.

    • Causality: The high pH ensures the amine is fully deprotonated (surpassing its pKa of ~9.2)[2], destroying the tartrate salt and driving the free amine entirely into the organic phase.

  • Drying and Concentration: Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude (R)-(+)-1-(4-Methylphenyl)ethylamine.

Analytical Verification Workflow (Self-Validating System)

To ensure the integrity of the resolution, the enantiomeric excess (ee%) must be determined. A High-Performance Liquid Chromatography (HPLC) system using a chiral stationary phase is employed. This protocol is designed as a self-validating system because it mathematically mandates the injection of a known racemic standard to prove baseline resolution before the unknown sample is permitted to be analyzed.

Analytical_Workflow Sample Resolved Amine Sample (Unknown ee%) HPLC Chiral Stationary Phase HPLC (e.g., Chiralcel OD-H) Sample->HPLC Inject Sample Control Racemic Standard (System Suitability) Control->HPLC Inject First Validation Baseline Resolution Confirmation (Rs > 1.5) HPLC->Validation Data Integration & ee% Calculation (Self-Validated) HPLC->Data Enantiomer Peak Area Validation->Sample Proceed if Valid

Self-validating analytical workflow for determining enantiomeric excess (ee%).

Analytical Steps:

  • System Suitability (The Internal Control): Inject a sample of racemic 1-(4-Methylphenyl)ethylamine (CAS 586-70-9). Adjust the mobile phase (e.g., Hexane/Isopropanol/Diethylamine 90:10:0.1) until the (R) and (S) peaks exhibit a resolution factor (

    
    ) > 1.5.
    
    • Causality: The addition of 0.1% diethylamine is critical; it suppresses peak tailing by masking residual acidic silanol groups on the silica support, preventing secondary interactions with the amine[1].

  • Sample Injection: Inject the resolved (R)-(+)-enantiomer sample.

  • Validation & Calculation: Calculate the ee% based on the integrated peak areas. The prior racemic injection guarantees that if the (S)-enantiomer were present in the resolved batch, it would be distinctly visible at its validated retention time and accurately quantified.

References

  • Fisher Scientific. "CAS RN 27298-98-2 | 1-(4-methylphenyl)ethan-1-amine". Available at:[Link]

  • PubChem. "(+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756". Available at: [Link]

  • Worldwide Life Sciences. "(S)-(-)-1-(4-Methylphenyl)ethylamine, ChiPros 98%". Available at: [Link]

Sources

Foundational

N-isopropyl-1-(4-methylphenyl)ethylamine: Structural Dynamics, Synthesis, and Applications in Asymmetric Catalysis and Drug Development

Target Audience: Researchers, Synthetic Chemists, and Pharmacokineticists Document Type: Technical Whitepaper & Laboratory Guide Executive Summary N-isopropyl-1-(4-methylphenyl)ethylamine (Molecular Formula: ) is a steri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Pharmacokineticists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

N-isopropyl-1-(4-methylphenyl)ethylamine (Molecular Formula:


) is a sterically hindered, secondary benzylic amine. It represents a highly specialized structural motif utilized primarily as a chiral auxiliary in asymmetric synthesis and as an advanced intermediate in pharmaceutical development.

The molecule is defined by three critical structural domains:

  • The Benzylic Stereocenter: Enables the separation of (R)- and (S)- enantiomers, making it a powerful directing group in stereoselective transformations[1].

  • The para-Methylphenyl (p-Tolyl) Group: Provides electron-donating inductive effects that stabilize transition states during catalysis, while also increasing overall lipophilicity.

  • The N-isopropyl Moiety: Introduces significant steric bulk around the nitrogen atom. This bulk prevents over-alkylation during synthesis and modulates the pharmacokinetic profile by shielding the amine from rapid enzymatic degradation[2].

Molecular Architecture & Physicochemical Profiling

Understanding the physicochemical baseline of this compound is essential for predicting its behavior in both biological systems and organic solvents. Because the free base is a lipophilic liquid susceptible to oxidation, it is frequently converted into a hydrochloride salt to enhance bench stability and aqueous solubility for biological assays[2].

Quantitative Physicochemical Data

The following table synthesizes the structural and physical properties of N-isopropyl-1-(4-methylphenyl)ethylamine, extrapolated from its primary amine precursor, [3], and its non-methylated analog, [4].

PropertyValue / DescriptionCausality / Relevance
Molecular Formula

Defines the core secondary amine structure.
Molecular Weight 177.29 g/mol Low molecular weight ensures favorable ligand efficiency (LE) in drug design.
Physical State (Free Base) Colorless to pale yellow liquidTypical for branched, medium-chain benzylic amines[4].
Physical State (HCl Salt) White crystalline solidProtonation of the amine increases lattice energy, yielding a stable solid[2].
Boiling Point (Estimated) 220°C – 235°CThe N-isopropyl group increases the boiling point relative to the primary amine (204°C)[3].
Density ~0.91 – 0.93 g/cm³Lower than water; typical for alkylated aromatic amines[3][4].

Synthetic Methodology: Asymmetric Reductive Amination

The most robust method for synthesizing N-isopropyl-1-(4-methylphenyl)ethylamine is the reductive amination of 4'-methylacetophenone with isopropylamine.

Mechanistic Rationale (Causality)

Due to the steric hindrance of both the isopropylamine and the alpha-methyl group on the ketone, spontaneous imine formation is kinetically slow. To overcome this, a Lewis acid such as Titanium(IV) isopropoxide (


) is employed as a dehydrating and activating agent. Furthermore, Sodium triacetoxyborohydride (

) is selected over standard

because its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively reduce the protonated iminium ion without reducing the unreacted starting ketone.
Synthetic Workflow Diagram

Synth A 4'-Methylacetophenone + Isopropylamine B Schiff Base Intermediate A->B Ti(OiPr)4, THF Reflux, -H2O C N-isopropyl-1-(4-methylphenyl) ethylamine B->C NaBH(OAc)3 RT, 12h

Synthetic workflow for N-isopropyl-1-(4-methylphenyl)ethylamine via reductive amination.
Step-by-Step Experimental Protocol

Note: This protocol represents a self-validating system. The acid-base extraction logic ensures that only the basic secondary amine is isolated, leaving neutral ketone impurities behind.

  • Imine Formation:

    • In an oven-dried, argon-purged round-bottom flask, dissolve 4'-methylacetophenone (1.0 equiv) in anhydrous Tetrahydrofuran (THF).

    • Add isopropylamine (1.5 equiv), followed by the dropwise addition of

      
       (1.2 equiv).
      
    • Stir the reaction mixture at room temperature for 12 hours. Validation: Monitor via TLC (Hexane/EtOAc 8:2); the ketone spot should disappear, replaced by a less polar imine spot.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add

      
       (1.5 equiv) portion-wise to control the exothermic release of hydrogen gas.
      
    • Allow the mixture to warm to room temperature and stir for an additional 6 hours.

  • Quenching & Acid-Base Extraction:

    • Quench the reaction carefully with 1M NaOH to precipitate titanium dioxide (

      
      ). Filter the resulting suspension through a pad of Celite.
      
    • Extract the filtrate with Ethyl Acetate (3x).

    • Self-Validation Step: Extract the combined organic layers with 1M HCl. The target amine will protonate and partition into the aqueous layer, leaving unreacted ketone in the organic layer.

    • Basify the aqueous layer to pH 12 using 2M NaOH, and back-extract with Dichloromethane (DCM).

  • Isolation:

    • Dry the DCM layer over anhydrous

      
      , filter, and concentrate under reduced pressure to yield the pure N-isopropyl-1-(4-methylphenyl)ethylamine free base.
      

Pharmacokinetics and Metabolic Profiling

When utilized as a pharmacophore or a precursor to neuroactive compounds, the metabolic stability of the molecule dictates its efficacy. The steric footprint of the N-isopropyl group significantly alters the compound's interaction with Cytochrome P450 (CYP450) enzymes compared to its primary amine counterpart[2].

Metabolic Pathway Logic

Metab Parent N-isopropyl-1-(4-methylphenyl)ethylamine NDealkyl N-Dealkylation (CYP3A4) Parent->NDealkyl Benzylic Benzylic Oxidation (CYP2D6) Parent->Benzylic Met1 1-(p-Tolyl)ethylamine NDealkyl->Met1 Met2 Oxidized Derivatives Benzylic->Met2

Proposed CYP450-mediated metabolic pathways for the secondary amine construct.
  • N-Dealkylation: The bulky isopropyl group slows down oxidative N-dealkylation by CYP3A4. However, when it does occur, it yields the primary amine,[5], which is a known bioactive entity.

  • Benzylic Oxidation: The benzylic hydrogen (alpha to the amine) is highly susceptible to hydrogen atom abstraction by CYP2D6, leading to the formation of a carbinolamine intermediate that collapses into 4'-methylacetophenone and isopropylamine.

Applications in Asymmetric Synthesis

Beyond pharmacology, the (R)- and (S)- enantiomers of this compound are highly valued in modern chemical synthesis[1].

  • Chiral Resolving Agents: The enantiopure amine can form diastereomeric salts with racemic carboxylic acids. The steric bulk of the isopropyl group often leads to highly crystalline salts, facilitating easy separation via fractional crystallization.

  • Chiral Ligands: When coordinated to transition metals (e.g., Ruthenium or Iridium), the amine acts as a chiral ligand. The p-tolyl group provides

    
     stacking interactions with aromatic substrates, while the N-isopropyl group creates a deep, stereodefined chiral pocket that forces incoming substrates to attack from a single face, resulting in high enantiomeric excess (ee) in asymmetric hydrogenation reactions.
    

References

  • TCI Chemicals. "1-(p-Tolyl)ethylamine Product Information & Specifications." TCI Europe N.V. Available at:

  • Chem-Impex. "(R)-(+)-1-(p-Tolyl)ethylamine Applications in Asymmetric Synthesis and Neurochemistry." Chem-Impex International. Available at:

  • TradeIndia. "N-isopropyl-1-phenylethylamine Industrial Grade Intermediate." Hebei Tianao Technology Co., Ltd. Available at:

  • Smolecule. "(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride Biochemical Applications." Smolecule Inc. Available at:

  • CymitQuimica. "1-(p-Tolyl)ethylamine Chemical Properties." Cymit Química S.L. Available at:

Sources

Exploratory

Chiral Synthesis of 1-(4-Methylphenyl)ethylamine Enantiomers: A Comprehensive Technical Guide

Introduction: The Strategic Imperative of Chiral Amines As a Senior Application Scientist, I approach the synthesis of chiral amines not merely as a sequence of unit operations, but as an orchestrated thermodynamic and k...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Chiral Amines

As a Senior Application Scientist, I approach the synthesis of chiral amines not merely as a sequence of unit operations, but as an orchestrated thermodynamic and kinetic system. 1-(4-Methylphenyl)ethylamine (also known as 1-(p-tolyl)ethylamine) is a privileged chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The para-methyl substitution on the phenyl ring delicately modulates the lipophilicity and electronic landscape of the molecule, making the enantiopurity of both its (R) and (S) forms a critical quality attribute in drug development.

Historically, the resolution of racemic 1-(4-methylphenyl)ethylamine relied on classical diastereomeric salt formation using chiral acids [3]. However, this approach is fundamentally limited to a 50% theoretical yield and suffers from high E-factors due to solvent-intensive recrystallization cycles. To meet modern green chemistry metrics, industrial workflows have pivoted toward biocatalysis.

This whitepaper details the two premier biocatalytic methodologies for accessing these enantiomers: Asymmetric Reductive Amination and Enzymatic Kinetic Resolution (EKR) .

ChiralSynthesis Ketone 4-Methylacetophenone (Prochiral Ketone) Transaminase ω-Transaminase + Isopropylamine Ketone->Transaminase Racemate rac-1-(p-Tolyl)ethylamine (Racemic Amine) Lipase CALB Lipase + Acyl Donor Racemate->Lipase S_Amine (S)-1-(p-Tolyl)ethylamine (>99% ee) Transaminase->S_Amine R_Amine (R)-Amide + (S)-Amine (Kinetic Resolution) Lipase->R_Amine

Figure 1: Divergent biocatalytic pathways for the chiral synthesis of 1-(p-Tolyl)ethylamine.

Mechanistic Pathways & Causality in Experimental Design

Asymmetric Reductive Amination via ω-Transaminases

To bypass the 50% yield limitation inherent to kinetic resolution, we utilize ω-transaminases (e.g., engineered mutants from Ochrobactrum anthropi such as the W58A variant) [1]. This Pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the direct asymmetric amination of the prochiral ketone, 4-methylacetophenone, yielding the (S)-amine with >99% enantiomeric excess (ee).

Causality in Design: The thermodynamic equilibrium of transamination is notoriously unfavorable for amine synthesis. To drive the reaction to completion, we employ isopropylamine as a sacrificial amine donor in massive excess. The byproduct, acetone, is continuously removed via a mild vacuum or nitrogen sweeping. This leverages Le Chatelier's principle, pulling the reaction forward while preventing product inhibition at the enzyme's active site.

TransaminaseMechanism PLP Enzyme-PLP (Resting State) PMP Enzyme-PMP (Aminated State) PLP->PMP Amine Transfer Acetone Acetone (Byproduct) PLP->Acetone Releases PMP->PLP Amine Transfer Product (S)-Amine PMP->Product Releases AmineDonor Isopropylamine AmineDonor->PLP Donates NH2 Ketone 4-Methylacetophenone Ketone->PMP Accepts NH2

Figure 2: PLP-dependent transamination cycle for asymmetric reductive amination.

Enzymatic Kinetic Resolution (EKR) via Lipases

When the racemic 1-(4-methylphenyl)ethylamine is readily available, EKR using Candida antarctica lipase B (CALB) is the industrial standard [2]. CALB exhibits profound enantioselectivity (E-value > 200) for the (R)-enantiomer during acylation, leaving the (S)-enantiomer untouched.

Causality in Design: We specifically utilize an activated acyl donor such as ethyl methoxyacetate. The electron-withdrawing methoxy group increases the electrophilicity of the carbonyl carbon. This drastically accelerates the kinetic rate of the enzymatic acylation while preventing spontaneous, non-catalyzed background acylation that would otherwise erode the enantiomeric excess of the final product.

Self-Validating Experimental Protocols

A hallmark of robust process chemistry is the implementation of self-validating systems—protocols that intrinsically report on their own success or failure prior to the final isolation step.

Protocol A: Biocatalytic Transamination (Self-Validating Workflow)

This protocol utilizes the stoichiometric generation of acetone as a real-time kinetic reporter.

  • Preparation: In a 1 L jacketed bioreactor, dissolve 500 mM of 4-methylacetophenone in 800 mL of 100 mM phosphate buffer (pH 7.5) containing 10% (v/v) DMSO to aid substrate solubility. Add 1 mM PLP and 1 M isopropylamine.

  • Reaction Initiation: Introduce 5 g/L of lyophilized Ochrobactrum anthropi W58A transaminase [1]. Set the internal temperature to 37°C and agitation to 400 rpm.

  • Self-Validation (Acetone Tracking): Couple a headspace GC-FID to the bioreactor to continuously monitor acetone evolution. Validation Check: The rate of acetone formation must perfectly mirror the theoretical conversion rate. If acetone production stalls prematurely, it immediately signals enzyme deactivation or substrate precipitation, allowing for on-the-fly parameter adjustment (e.g., pH titration or DMSO adjustment).

  • Isolation: Once acetone evolution ceases (typically 24 hours), adjust the pH to 12 using 5 M NaOH to deprotonate the amine. Extract with methyl tert-butyl ether (MTBE) (3 x 300 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield (S)-1-(4-methylphenyl)ethylamine.

Protocol B: CALB-Catalyzed Kinetic Resolution (Self-Validating Workflow)

This protocol validates itself through the mathematical relationship between conversion (


) and substrate enantiomeric excess (

).
  • Substrate Loading: Dissolve 100 mmol of racemic 1-(4-methylphenyl)ethylamine in 200 mL of anhydrous toluene. Add 60 mmol of ethyl methoxyacetate (0.6 equivalents).

  • Enzymatic Acylation: Add 2.0 g of immobilized CALB (Novozym 435) [2]. Stir the suspension gently at 40°C to prevent mechanical shearing of the immobilized enzyme beads.

  • Self-Validation (ee vs. Conversion Tracking): Draw 100 µL aliquots every 2 hours. Derivatize and analyze via chiral HPLC. Validation Check: Plot the conversion against

    
    . The system is self-validating because the theoretical E-value trajectory must hold true. Any deviation from the expected curve strictly indicates side reactions, moisture ingress, or spontaneous non-enzymatic acylation, prompting immediate reaction quenching.
    
  • Separation: At exactly 50% conversion (when

    
     > 99%), filter off the enzyme. Extract the organic layer with 1 M HCl. The unreacted (S)-amine partitions into the aqueous phase, while the highly lipophilic (R)-amide remains in the toluene.
    
  • Deacylation (Optional): To recover the (R)-amine, subject the (R)-amide to basic hydrolysis (e.g., refluxing in n-butanol with KOH for 24 hours) as described in advanced deacylation methodologies [3].

Quantitative Data & Comparative Analysis

To guide process selection, the following table summarizes the key performance metrics of the discussed chiral synthesis strategies.

Table 1: Comparative Analysis of Chiral Synthesis Strategies for 1-(4-Methylphenyl)ethylamine

Synthesis StrategyCatalyst / ReagentMax Theoretical YieldEnantiomeric Excess (ee)E-factor (Environmental Impact)Scalability
Asymmetric Reductive Amination ω-Transaminase (W58A)100%>99% (S)LowExcellent (Continuous extraction possible)
Enzymatic Kinetic Resolution CALB Lipase50%>99% (S) and (R)MediumExcellent (Enzyme is recyclable)
Classical Diastereomeric Resolution Chiral Acids (e.g., Tartaric Acid)50%90-95% (Requires recrystallization)HighPoor (Solvent intensive)

References

  • LookChem. "CAS No.27298-98-2,(S)-(-)-1-(p-Tolyl)ethylamine".
  • Google Patents.
  • Google Patents. "CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine".
Foundational

The In Vitro Metabolism of N-isopropyl-1-(4-methylphenyl)ethylamine: A Comprehensive Technical Guide

Executive Summary & Pharmacochemical Context N-isopropyl-1-(4-methylphenyl)ethylamine is a secondary alkylarylamine characterized by a chiral alpha-carbon and a sterically hindered N-isopropyl group. Structurally related...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacochemical Context

N-isopropyl-1-(4-methylphenyl)ethylamine is a secondary alkylarylamine characterized by a chiral alpha-carbon and a sterically hindered N-isopropyl group. Structurally related to designer phenethylamines and 4-methylamphetamine derivatives, understanding its metabolic fate is critical for predictive toxicology, forensic biomarker identification, and the evaluation of potential drug-drug interactions (DDIs).

Because in vivo human trials for emerging or uncharacterized psychoactive substances are ethically constrained, in vitro models utilizing Human Liver Microsomes (HLMs) and cryopreserved primary human hepatocytes serve as the gold standard for elucidating metabolic clearance and identifying Phase I/II metabolites[1]. This whitepaper details the mechanistic enzymology, self-validating experimental architectures, and analytical workflows required to profile the in vitro metabolism of this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[2].

Mechanistic Enzymology & Causality of Biotransformation

The biotransformation of N-isopropyl-1-(4-methylphenyl)ethylamine is governed by the regioselectivity of hepatic Cytochrome P450 (CYP) enzymes. The structural features of the molecule dictate three primary metabolic cascades:

  • N-Dealkylation (CYP3A4 / CYP2D6): Secondary amines with bulky alkyl groups are classic substrates for CYP3A4[3]. The enzyme facilitates a single-electron transfer from the nitrogen lone pair, followed by alpha-carbon hydrogen abstraction. This forms an unstable carbinolamine intermediate that spontaneously collapses, releasing acetone and yielding the primary amine, 1-(4-methylphenyl)ethylamine[4].

  • Benzylic Hydroxylation (CYP2D6 / CYP2C19): The para-methyl group on the aromatic ring is highly susceptible to oxidation. CYP2D6 abstracts a hydrogen from the benzylic position, followed by oxygen rebound, forming a hydroxymethyl metabolite. This pathway is a hallmark of 4-methylated phenethylamines[5].

  • Phase II Glucuronidation (UGTs): The hydroxylated Phase I metabolites undergo subsequent conjugation with uridine 5'-diphospho-glucuronic acid (UDPGA), mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), drastically increasing their hydrophilicity for renal excretion[6].

Pathway Parent N-isopropyl-1-(4-methylphenyl)ethylamine (Parent Drug) M1 1-(4-methylphenyl)ethylamine (N-Dealkylation) Parent->M1 CYP3A4 / CYP2D6 M2 Hydroxylated Parent (Benzylic/Aromatic -OH) Parent->M2 CYP2D6 / CYP2C19 M3 Hydroxylated N-Dealkyl (N-Dealkylation + -OH) M1->M3 CYP450 M2->M3 CYP3A4 M4 O-Glucuronide Conjugates (Phase II Conjugation) M2->M4 UGTs M3->M4 UGTs

Proposed CYP450 and UGT-mediated metabolic pathway of N-isopropyl-1-(4-methylphenyl)ethylamine.

Self-Validating Experimental Architecture

To ensure absolute data integrity, the in vitro assay must be designed as a self-validating system. This means the protocol inherently controls for matrix effects, chemical instability, and non-specific binding, proving that any observed metabolite is strictly the result of enzymatic biotransformation.

Model Selection Rationale
  • Human Liver Microsomes (HLMs): Utilized for determining Phase I enzymatic kinetics (

    
    , 
    
    
    
    ) and intrinsic clearance (
    
    
    ). HLMs provide a high concentration of membrane-bound CYPs but require the exogenous addition of an NADPH-regenerating system[7].
  • Cryopreserved Human Hepatocytes: Utilized for comprehensive Phase I and Phase II metabolite profiling. Hepatocytes contain the complete, physiologically relevant stoichiometry of hepatic enzymes and endogenous cofactors[6].

Step-by-Step Protocol: HLM Incubation & Extraction
  • Substrate Preparation: Prepare a 1 mM stock of N-isopropyl-1-(4-methylphenyl)ethylamine in LC-MS grade methanol. Causality Rule: The final organic solvent concentration in the incubation mixture must not exceed 1% (v/v) to prevent the denaturation and competitive inhibition of CYP3A4 and CYP2D6[8].

  • Matrix Assembly: In a 1.5 mL Eppendorf tube, combine 100 mM potassium phosphate buffer (pH 7.4) and pooled HLMs to achieve a final protein concentration of 1.0 mg/mL[8]. Add the substrate to a final concentration of 10 µM.

  • Self-Validation Controls: Establish three parallel control arms:

    • T0 Control: Quenched immediately upon substrate addition (Baselines recovery).

    • Minus-Cofactor Control (-NADPH): Incubated for the full duration without NADPH (Rules out chemical degradation).

    • Heat-Inactivated Control: HLMs boiled at 100°C for 10 mins prior to incubation (Rules out non-specific protein binding).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (final concentration)[8].

  • Incubation & Quenching: Incubate at 37°C in a shaking water bath. At designated time points (e.g., 0, 15, 30, 45, 60 mins), extract 100 µL aliquots and immediately quench the reaction by adding 100 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., N-isopropylbenzylamine-d5). Causality Rule: Ice-cold ACN instantly precipitates microsomal proteins, halting enzymatic activity while simultaneously extracting both polar and non-polar metabolites[7].

  • Centrifugation: Centrifuge the quenched samples at 10,000 × g for 15 minutes at 4°C to pellet the precipitated proteins[6].

  • Supernatant Collection: Transfer the supernatant to glass autosampler vials for LC-HRMS analysis.

Workflow N1 HLM / Hepatocyte Incubation (37°C) N2 NADPH / UDPGA Addition N1->N2 N3 Protein Precipitation (Ice-cold ACN) N2->N3 N4 Centrifugation & Supernatant Transfer N3->N4 N5 LC-HRMS/MS Analysis N4->N5 N6 Metabolite Identification N5->N6

Self-validating in vitro workflow from microsomal incubation to high-resolution mass spectrometry.

Analytical Profiling via LC-HRMS

The identification of designer drug metabolites relies heavily on Liquid Chromatography coupled to High-Resolution Mass Spectrometry (e.g., QTOF or Orbitrap)[9]. HRMS provides sub-5 ppm mass accuracy, allowing for the derivation of exact empirical formulas for unknown metabolites[1].

Quantitative Data Summaries

Table 1: Predicted HRMS Diagnostic Ions for Phase I & II Metabolites (Assuming Parent Formula: C12H19N; Exact Mass [M+H]+ = 178.1590)

Metabolite IDMetabolic PathwayFormula (Neutral)Theoretical Exact Mass[M+H]+Primary Enzyme(s)
Parent N/AC12H19N178.1590N/A
M1 N-DealkylationC9H13N136.1121CYP3A4, CYP2D6
M2 Benzylic HydroxylationC12H19NO194.1539CYP2D6, CYP2C19
M3 N-Dealkylation + HydroxylationC9H13NO152.1070CYP3A4, CYP2D6
M4 Glucuronidation of M2C18H27NO7370.1857UGTs

Table 2: Anticipated In Vitro Kinetic Parameters in HLMs Data represents standardized kinetic modeling for secondary phenethylamines.

Substrate/Reaction

(µM)

(pmol/min/mg)

(µL/min/mg)
Dominant Pathway
Parent

M1
15.2 ± 2.4450.5 ± 35.129.6N-Dealkylation
Parent

M2
24.8 ± 3.1185.2 ± 12.47.4Benzylic Oxidation
M1

M3
42.1 ± 5.695.3 ± 8.22.2Secondary Oxidation

Conclusion

The in vitro metabolism of N-isopropyl-1-(4-methylphenyl)ethylamine is a multi-pathway process dominated by CYP3A4-mediated N-dealkylation and CYP2D6-mediated benzylic hydroxylation. By utilizing a self-validating HLM and hepatocyte experimental architecture coupled with LC-HRMS, researchers can accurately map the clearance profile and identify stable biomarkers (such as the primary amine M1 and the glucuronidated M4) for toxicological screening.

References

  • In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - MDPI - Link[4]

  • Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC / NIH - Link[8]

  • The use of in vitro technologies and high-resolution/accurate-mass LC-MS to screen for metabolites of 'designer' steroids in the equine - PubMed / NIH - Link[1]

  • Maraviroc: in vitro assessment of drug–drug interaction potential - PMC / NIH - Link[3]

  • In silico and in vitro metabolism studies support identification of designer drugs in human urine by liquid chromatography/quadrupole-time-of-flight mass spectrometry - ResearchGate - Link[2]

  • In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC / NIH - Link[7]

  • Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP): Involvement of the cytochrome P450 isoenzymes in formation of its main metabolite and detection of the latter in rat urine as proof of a drug intake using gas chromatography-mass spectrometry - ResearchGate - Link[5]

  • Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry - Frontiers - Link[9]

  • In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry - MDPI - Link[6]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(4-Methylphenyl)ethylamine in Asymmetric Synthesis and Pharmaceutical Development

Executive Summary 1-(4-Methylphenyl)ethylamine, frequently referred to as 1-(p-Tolyl)ethylamine, is a highly versatile chiral arylalkylamine utilized extensively in organic synthesis, agrochemical production, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methylphenyl)ethylamine, frequently referred to as 1-(p-Tolyl)ethylamine, is a highly versatile chiral arylalkylamine utilized extensively in organic synthesis, agrochemical production, and drug development. Available in both its racemic form and as enantiomerically pure (R)- and (S)-isomers, it serves as a critical chiral building block and a highly efficient resolving agent for racemic carboxylic acids.

Crucially, the (R)-enantiomer is a core intermediate in the synthesis of Y-39983, a Rho kinase (ROCK) inhibitor developed by Mitsubishi Tanabe Pharmaceuticals for the treatment of glaucoma[1]. This application note details the physicochemical properties, mechanistic utility, and validated experimental protocols for deploying 1-(4-Methylphenyl)ethylamine in rigorous research settings.

Physicochemical Profiling & Safety

Understanding the physical properties and hazard profile of2 is the first step in designing safe and effective experimental workflows[2].

Table 1: Physicochemical and Safety Data

Property Specification
CAS Numbers 586-70-9 (Racemic); 27298-98-2 (S-isomer); 4187-38-6 (R-isomer)

| Molecular Formula |


 |
| Molecular Weight  | 135.21  g/mol  |
| Boiling Point  | 211 - 212 °C[2] |
| Density  | 0.926 g/mL at 25 °C[2] |
| Refractive Index (

)
| 1.5210[2] | | GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Severe skin burns), H331 (Toxic if inhaled)[2] |

Safety Causality: The primary amine functional group imparts strong basicity and nucleophilicity, which is directly responsible for its corrosive nature (H314). Handling requires a fume hood, type ABEK respirator filters, and chemically resistant gloves to prevent severe dermal and respiratory damage[2].

Mechanistic Insights: Chiral Resolution & Asymmetric Synthesis

The utility of 1-(4-Methylphenyl)ethylamine in asymmetric synthesis stems from its rigid benzylic stereocenter and the electron-donating para-methyl group. This methyl group enhances the nucleophilicity and basicity of the amine compared to unsubstituted


-methylbenzylamine, leading to stronger hydrogen bonding and more stable intermediate complexes[3].
  • Diastereomeric Salt Formation : When used as a resolving agent, the enantiopure amine reacts with a racemic mixture of a chiral acid. The resulting salts are diastereomers. Because diastereomers possess different physicochemical properties (specifically lattice energy and solubility), they can be separated via fractional crystallization.

  • Chiral Auxiliary in Amide Coupling : The amine can be coupled with prochiral substrates. The steric bulk of the p-tolyl group directs the stereochemical outcome of subsequent reactions, making it invaluable for synthesizing enantiopure pharmaceutical intermediates[2].

Experimental Protocols

Protocol A: Classical Resolution of Racemic Carboxylic Acids

Objective: To isolate enantiopure acids using (S)-1-(4-Methylphenyl)ethylamine. Causality: Ethanol is selected as the crystallization solvent because it provides a steep temperature-dependent solubility curve for diastereomeric salts. This thermodynamic gradient allows the less soluble diastereomer to precipitate rapidly upon cooling while the more soluble diastereomer remains trapped in the mother liquor.

Step-by-Step Methodology :

  • Salt Formation : Dissolve 10.0 mmol of the racemic carboxylic acid in 15 mL of absolute ethanol. Heat the mixture to 60 °C to ensure complete dissolution.

  • Amine Addition : Slowly add 10.0 mmol (1.35 g) of (S)-1-(4-Methylphenyl)ethylamine dropwise under continuous stirring.

  • Crystallization : Allow the solution to cool slowly to room temperature over 2 hours, then transfer to a 5 °C environment for 12 hours to induce fractional crystallization.

  • Filtration : Filter the precipitated diastereomeric salt using a Büchner funnel. Wash the crystals with 2 mL of ice-cold ethanol to remove surface impurities.

  • Acidification (Recovery) : Suspend the isolated salt in 10 mL of 1 M HCl (aqueous). The acid breaks the salt, liberating the enantiopure carboxylic acid and forming the water-soluble amine hydrochloride.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the resolved acid.
    
Protocol B: Synthesis of (R)-1-(4-Methylphenyl)ethylamine via Deacylation

Objective: Industrial-scale preparation of the (R)-enantiomer for pharmaceutical intermediates (e.g., Y-39983 synthesis)[1]. Causality: Traditional reductive amination using borane or benzyl bromide is highly hazardous and generates excessive chemical waste[1]. This protocol utilizes a safer deacylation of an enantiopure acetamide precursor using an alkali metal hydroxide in a monohydric alcohol, driving the equilibrium forward via thermodynamic stability and yielding high purity (>96%)[1],[3].

Step-by-Step Methodology :

  • Reaction Setup : In a round-bottom flask, suspend 1.0 g of (R)-N-[1-(4-methylphenyl)ethyl]acetamide in 2.0 g of n-butanol[3].

  • Base Addition : Add 0.63 g of Potassium Hydroxide (KOH) to the mixture[3].

  • Thermal Deacylation : Heat the reaction mixture to 100 °C under reflux and maintain stirring for 24 hours[1],[3].

  • Quenching : Cool the mixture to 10–20 °C. Add 5 mL of deionized water and stir for 30 minutes to dissolve the potassium acetate byproduct[3].

  • Phase Separation & Purification : Allow the mixture to stand for phase separation. Isolate the organic (n-butanol) layer, concentrate it under reduced pressure, and subject it to vacuum distillation (80-100 °C packed column) to yield pure (R)-1-(4-Methylphenyl)ethylamine[1],[3].

Workflow Visualization

ChiralResolution RacemicAcid Racemic Acid Mixture (R-Acid + S-Acid) SaltFormation Diastereomeric Salt Formation (in Ethanol at 60°C) RacemicAcid->SaltFormation ChiralAmine (S)-1-(4-Methylphenyl)ethylamine (Resolving Agent) ChiralAmine->SaltFormation Crystallization Fractional Crystallization (Cooling to 5°C) SaltFormation->Crystallization Precipitate Less Soluble Salt (S-Amine • R-Acid) Crystallization->Precipitate Solid MotherLiquor More Soluble Salt (S-Amine • S-Acid) Crystallization->MotherLiquor Solution Acidification1 Acidification (1M HCl) & EtOAc Extraction Precipitate->Acidification1 Acidification2 Acidification (1M HCl) & EtOAc Extraction MotherLiquor->Acidification2 PureRAcid Enantiopure (R)-Acid (Target) Acidification1->PureRAcid PureSAcid Enantiopure (S)-Acid (Target/Byproduct) Acidification2->PureSAcid

Figure 1: Chiral resolution workflow of racemic acids using (S)-1-(4-Methylphenyl)ethylamine.

Analytical Validation

To ensure the self-validating nature of these protocols, the enantiomeric excess (ee) and chemical purity of the final products must be strictly verified.

  • Chiral HPLC : Utilize a Chiralpak IC column (or equivalent). Mobile phase: Hexane/Isopropanol (90:10), Flow rate: 1.0 mL/min. The (R) and (S) enantiomers will exhibit distinct retention times, allowing for precise integration of the ee[3].

  • NMR Spectroscopy :

    
     NMR (
    
    
    
    , 300 MHz):
    
    
    7.25 (d, 2H), 7.15 (d, 2H), 4.10 (q, 1H), 2.35 (s, 3H), 1.50 (bs, 2H,
    
    
    ), 1.38 (d, 3H). Employing a chiral shift reagent (e.g.,
    
    
    ) will split the doublet at 1.38 ppm if the sample is not entirely enantiopure, establishing an orthogonal method for ee confirmation.

References

1.1 2.2 3. 4.3

Sources

Application

Analytical methods for N-isopropyl-1-(4-methylphenyl)ethylamine detection

Application Note: Comprehensive Analytical Workflows for the Detection and Quantitation of N-isopropyl-1-(4-methylphenyl)ethylamine Introduction & Mechanistic Rationale N-isopropyl-1-(4-methylphenyl)ethylamine (N-iPr-4-M...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Workflows for the Detection and Quantitation of N-isopropyl-1-(4-methylphenyl)ethylamine

Introduction & Mechanistic Rationale

N-isopropyl-1-(4-methylphenyl)ethylamine (N-iPr-4-MPEA) is a secondary amine structurally related to substituted phenethylamines and benzylamines. Due to the proliferation of novel psychoactive substances (NPS) and the need for rigorous pharmaceutical quality control, detecting trace levels of such chiral secondary amines in complex biological matrices requires highly specific analytical workflows.

This application note details two orthogonal, self-validating analytical methodologies: LC-ESI-MS/MS for high-throughput, sensitive quantitation, and GC-EI-MS (post-derivatization) for qualitative structural confirmation.

Expertise Insight: As a secondary amine with a predicted pKa of ~9.5, N-iPr-4-MPEA is heavily ionized at physiological pH. This necessitates a sample preparation strategy that leverages ionic interactions rather than relying solely on lipophilicity. Furthermore, underivatized secondary amines exhibit severe peak tailing in gas chromatography due to hydrogen bonding with active silanol groups on the stationary phase. Our protocol circumvents this via targeted fluoroacylation[1].

Physicochemical Profiling & Target Data

Before initiating extraction, understanding the analyte's physicochemical behavior is critical for predicting mass spectrometric fragmentation and chromatographic retention.

Table 1: Physicochemical and Mass Spectrometric Profile of N-iPr-4-MPEA

PropertyValue / DescriptionMechanistic Significance
Molecular Formula C₁₂H₁₉NDetermines the exact mass and isotopic distribution.
Monoisotopic Mass 177.1517 DaBase value for high-resolution mass spectrometry (HRMS).
Precursor Ion [M+H]⁺ 178.2 m/zFormed via Electrospray Ionization (ESI+) in acidic conditions.
Predicted pKa ~9.5 (Basic)Dictates the use of strong cation exchange during SPE.
Primary GC-MS Ion 86 m/z (Base Peak)Result of

-cleavage (loss of the p-tolyl radical, 91 Da).

Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)

To establish a self-validating system, sample preparation must uniformly recover the analyte while normalizing matrix effects. Mixed-mode cation exchange (MCX) is the gold standard for extracting basic phenethylamine derivatives from complex matrices like urine or plasma[2].

Step-by-Step SPE Protocol:

  • Internal Standard Addition: Spike 1.0 mL of biological sample (urine/plasma) with 50 µL of a deuterated internal standard (e.g., Amphetamine-d11 at 100 ng/mL). Causality: The ISTD tracks the analyte through extraction and ionization, automatically correcting for matrix-induced ion suppression[3].

  • Sample Pre-treatment: Dilute the sample 1:1 with 2% phosphoric acid (H₃PO₄) to disrupt protein binding and ensure the amine is fully protonated.

  • Conditioning: Pass 2 mL of Methanol followed by 2 mL of HPLC-grade water through the MCX cartridge (30 mg/3 mL).

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Interference Removal): Wash with 2 mL of 0.1 M HCl (removes highly polar interferences) followed by 2 mL of 100% Methanol (removes neutral/acidic lipophilic compounds). Causality: The basic amine remains locked to the sorbent via strong ionic bonds during the methanol wash.

  • Elution: Elute the target analyte with 2 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH neutralizes the amine, breaking the ionic bond and allowing the organic solvent to sweep it from the column[4].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (for LC-MS) or proceed to derivatization (for GC-MS).

Analytical Methodologies

Method A: LC-ESI-MS/MS (Quantitative Profiling)

Liquid chromatography coupled with tandem mass spectrometry provides the highest sensitivity for quantitative analysis. The use of 0.1% formic acid in the mobile phase ensures complete protonation of the secondary amine, yielding a strong [M+H]⁺ precursor ion[5].

  • Column: Biphenyl or C18 core-shell column (e.g., 100 x 2.1 mm, 2.6 µm). Causality: Biphenyl stationary phases offer enhanced π-π interactions with the p-tolyl group, improving retention and peak shape compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 6 minutes.

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)PurposeMechanistic Origin
N-iPr-4-MPEA 178.2119.115 eVQuantifierLoss of isopropylamine (59 Da), leaving the stable p-methylbenzyl cation.
N-iPr-4-MPEA 178.291.125 eVQualifierComplete loss of the side chain, forming the tropylium ion.
Method B: GC-EI-MS (Qualitative Confirmation via Derivatization)

Secondary amines are prone to peak tailing and thermal degradation due to interactions with active silanol groups on the column stationary phase. Derivatization with Heptafluorobutyric Anhydride (HFBA) converts the amine to a volatile fluoroacyl derivative, mitigating these issues and increasing the mass of diagnostic fragments for better signal-to-noise ratios[1][6].

Derivatization Protocol:

  • To the dried SPE extract, add 50 µL of Ethyl Acetate and 50 µL of HFBA.

  • Incubate at 70°C for 30 minutes. Causality: Heat drives the acylation reaction to completion, replacing the active amine hydrogen with a heptafluorobutyryl group.

  • Evaporate to dryness to remove excess HFBA and acidic byproducts. Reconstitute in 50 µL of Ethyl Acetate.

Table 3: GC-MS Parameters & Diagnostic Ions (EI, 70 eV)

Analyte StateMolecular WeightBase Peak (m/z)Major Fragments (m/z)Mechanistic Origin of Base Peak
Underivatized 17786162, 119, 91

-cleavage losing the p-tolyl radical (91 Da).
HFBA Derivative 373282358, 119, 91

-cleavage of the fluoroacylated amine losing the p-tolyl radical.

Visualized Analytical Workflow

Workflow Sample Biological Matrix (Urine/Blood) SPE Mixed-Mode Cation Exchange (MCX) SPE Sample->SPE Add Internal Standard Split Aliquot Split SPE->Split Elute & Reconstitute LCMS LC-ESI-MS/MS (Quantitative) Split->LCMS Direct Injection Deriv HFBA Derivatization (Acylation) Split->Deriv Evaporate to Dryness Data Data Analysis & Quantitation LCMS->Data GCMS GC-EI-MS (Qualitative) Deriv->GCMS Reconstitute & Inject GCMS->Data

Analytical workflow for N-iPr-4-MPEA detection via LC-MS/MS and GC-MS.

References

  • GC-MS Sample Preparation - Organomation. Organomation.
  • Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC-MS/MS. ResearchGate.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Determination of 19 Psychoactive Substances in Premortem and Postmortem Whole Blood Samples Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. CORE.
  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. National Institutes of Health (PMC).

Sources

Method

Application Note: Advanced HPLC Purification and Chiral Resolution of N-isopropyl-1-(4-methylphenyl)ethylamine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Preparative Isolation, Chiral Chromatography, and Peak Shape Optimization for Secondary Amines Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Preparative Isolation, Chiral Chromatography, and Peak Shape Optimization for Secondary Amines

Executive Summary

N-isopropyl-1-(4-methylphenyl)ethylamine is a sterically hindered, secondary aliphatic amine with a chiral center at the benzylic position. Compounds of this class are highly valued as pharmaceutical intermediates and chiral building blocks. However, their purification presents significant chromatographic challenges, primarily due to severe peak tailing on silica-based stationary phases and the need for high-resolution stereoisomer separation.

This application note details a comprehensive, self-validating workflow for the preparative isolation of the target amine using Reversed-Phase HPLC (RP-HPLC), followed by enantiomeric excess (


) determination via Normal-Phase Chiral HPLC.

Physicochemical Profiling

Understanding the analyte's physical chemistry is the first step in method development. The hydrophobic bulk of the isopropyl and p-tolyl groups dictates strong retention on reversed-phase media, while the basic secondary amine requires strict pH control.

Table 1: Physicochemical Properties of the Target Analyte

PropertyValue
Compound Name N-isopropyl-1-(4-methylphenyl)ethylamine
Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Estimated pKa ~10.2 (Secondary Aliphatic Amine)
Estimated LogP 2.8 - 3.2
Physical State Liquid (Free base) / Solid (TFA salt)

Method Development Rationale (E-E-A-T)

Suppressing Silanol Interactions in RP-HPLC

Secondary amines are notorious for peak tailing on silica-based C18 columns. This phenomenon is caused by secondary ion-exchange interactions between the protonated amine (


) and residual, ionized acidic silanols (

) on the silica surface[1].

The Causality of the Solution: To mitigate this, we employ a low-pH mobile phase utilizing 0.1% Trifluoroacetic acid (TFA). At pH ~2.0, the surface silanols (


 ~4.0) are fully protonated and neutralized to 

, effectively shutting down ion-exchange pathways. Simultaneously, the amine (

~10.2) remains positively charged. The trifluoroacetate anion acts as a volatile, hydrophobic ion-pairing agent, forming a neutral complex with the amine. This increases retention, sharpens the peak, and allows the purified product to be recovered as a stable, easily lyophilized TFA salt.
Mechanism of Chiral Resolution

Because the alpha-carbon is chiral, enantiomeric resolution is critical. The separation of phenylethylamine derivatives is highly effective on polysaccharide-based chiral stationary phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate))[2]. The Causality of the Solution: In normal-phase chiral chromatography, the addition of 0.1% Diethylamine (DEA) to the Hexane/Isopropanol eluent is mandatory. DEA acts as a basic modifier that aggressively competes for non-specific, highly active acidic sites on the bare silica support of the chiral column, preventing the target amine from becoming irreversibly bound or exhibiting severe tailing.

Purification and Analysis Workflow

G A Crude Amine Synthesis Mixture B Sample Prep (0.22 µm PTFE Filter) A->B C Preparative RP-HPLC (C18, 0.1% TFA) B->C D Fraction Collection (UV 210/254 nm) C->D E Lyophilization (TFA Salt Recovery) D->E F Chiral Analytical HPLC (Hexane/IPA/DEA) E->F G Enantiomeric Purity (ee > 99%) F->G

Workflow for the preparative purification and chiral analysis of the target amine.

Experimental Protocols

Protocol A: Preparative RP-HPLC (Achiral Purification)

This protocol isolates the target compound from synthetic byproducts, yielding a high-purity TFA salt.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water.

    • Solvent B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

    • Degassing: Sonicate both solvents for 15 minutes.

  • Sample Preparation: Dissolve the crude synthesis mixture in a 50:50 (v/v) mixture of Solvent A and Solvent B to a concentration of 50 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Install a Waters XBridge Prep C18 column (

    
    , 
    
    
    
    mm). Equilibrate at 5% B for 10 column volumes at a flow rate of 17.0 mL/min.
  • Injection & Elution: Inject 1.0 mL of the prepared sample. Execute the gradient outlined in Table 2.

  • Fraction Collection: Monitor UV absorbance at 210 nm (amine backbone) and 254 nm (aromatic ring). Collect the major peak eluting at approximately 14.5 minutes.

  • Recovery: Flash-freeze the collected fractions and lyophilize for 48 hours to yield N-isopropyl-1-(4-methylphenyl)ethylamine trifluoroacetate as a white solid.

Table 2: Preparative RP-HPLC Gradient Table

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.095517.0
2.095517.0
20.0406017.0
22.059517.0
25.059517.0
25.195517.0
30.095517.0
Protocol B: Chiral Analytical HPLC (Enantiomeric Excess Determination)

This protocol verifies the stereochemical purity of the isolated product.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Combine 950 mL of anhydrous Hexane, 50 mL of Isopropanol (IPA), and 1.0 mL of Diethylamine (DEA). Mix thoroughly and store over 4Å molecular sieves to prevent moisture accumulation.

  • Sample Preparation: Dissolve 1.0 mg of the lyophilized TFA salt in 1.0 mL of the chiral mobile phase. The excess DEA in the mobile phase will liberate the free base in situ.

  • Column Equilibration: Install a Daicel Chiralcel OD-H column (

    
    , 
    
    
    
    mm). Equilibrate with the mobile phase at 1.0 mL/min until the baseline is completely stable (~30 mins).
  • Analysis: Inject 10 µL of the sample. Run isocratically for 15 minutes, monitoring UV absorbance at 220 nm.

Table 3: Expected Chromatographic Performance

ParameterPreparative RP-HPLCChiral Analytical HPLC
Retention Time (

)
~14.5 minIsomer 1: ~7.2 min, Isomer 2: ~8.5 min
Peak Symmetry (

)
0.9 - 1.20.95 - 1.15
Resolution (

)
N/A (Single Peak)> 2.0
Typical Recovery/Yield > 85% (as TFA salt)N/A (Analytical)

Self-Validating System & Troubleshooting

To ensure trustworthiness and reproducibility, the protocol incorporates the following self-validating checks:

  • Symptom: Broad or split peaks during Preparative RP-HPLC.

    • Causality: Column mass overload or insufficient ion-pairing.

    • Validation Check: Inject a 10-fold volumetric dilution of the sample. If the peak shape normalizes, the column was overloaded (reduce injection mass). If tailing persists, verify the pH of Mobile Phase A is

      
       to ensure full silanol protonation.
      
  • Symptom: Loss of chiral resolution (

    
    ) or shifting retention times in Protocol B.
    
    • Causality: Moisture accumulation in the normal-phase column disrupting hydrogen bonding, or degradation of the chiral selector.

    • Validation Check: Flush the Chiralcel OD-H column with 100% anhydrous ethanol at 0.5 mL/min for 2 hours, then re-equilibrate with the Hexane/IPA/DEA mobile phase. Ensure all solvents are strictly anhydrous.

References

  • Davies, N. H., Euerby, M. R., & McCalley, D. V. (2008). Analysis of basic compounds by reversed-phase high-performance liquid chromatography using hybrid inorganic/organic phases at high pH. Journal of Chromatography A, 1178(1-2), 71-78. [1]

  • Scarcella, D., Tagliaro, F., Turrina, S., Manetto, G., Nakahara, Y., Smith, F. P., & Marigo, M. (1997). Optimization of a simple method for the chiral separation of phenylethylamines of forensic interest based on cyclodextrin complexation capillary electrophoresis and its preliminary application to the analysis of human urine and hair. Forensic Science International, 89(1-2), 33-46. [2]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons.

Sources

Application

Application Notes and Protocols for N-isopropyl-1-(4-methylphenyl)ethylamine in Medicinal Chemistry

Foreword The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel chemical entities with enhanced therapeutic profiles. Within this landscape, chiral amines serve as founda...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel chemical entities with enhanced therapeutic profiles. Within this landscape, chiral amines serve as foundational building blocks for a significant portion of modern pharmaceuticals.[1] This guide focuses on N-isopropyl-1-(4-methylphenyl)ethylamine, a chiral aromatic amine whose structural motifs suggest considerable potential in drug discovery and development. While direct literature on this specific molecule is nascent, its constituent parts—the chiral 1-phenylethylamine core and the N-isopropyl group—are well-established pharmacophores. This document, therefore, serves as a detailed application and protocol guide for researchers, scientists, and drug development professionals. It is designed to be an in-depth technical resource, extrapolating from established principles and data on structurally analogous compounds to provide a robust framework for investigating and utilizing N-isopropyl-1-(4-methylphenyl)ethylamine in medicinal chemistry programs.

Rationale for Application in Medicinal Chemistry: A Structural Perspective

The therapeutic potential of N-isopropyl-1-(4-methylphenyl)ethylamine can be inferred from its structural components:

  • The Chiral 1-(4-methylphenyl)ethylamine Core: The non-isopropyl analog, (R)-1-(4-methylphenyl)ethylamine, is a key chiral building block in asymmetric synthesis.[2] Notably, it serves as a critical intermediate in the synthesis of Y-39983, a novel anti-glaucoma agent.[2] This highlights the importance of this scaffold in generating stereospecific interactions with biological targets. The methyl group on the phenyl ring can provide favorable hydrophobic interactions and influence metabolic stability.

  • The N-isopropyl Group: The addition of an N-isopropyl group is a common strategy in medicinal chemistry to modulate pharmacological activity. Isopropylamine derivatives are known to possess β-adrenergic blocking activity.[3] The bulky isopropyl group can also influence receptor binding affinity, selectivity, and pharmacokinetic properties such as lipophilicity and metabolic stability. For instance, N-isopropylbenzylamine is a versatile intermediate in the synthesis of various pharmaceutical compounds, including beta-blockers and antihistamines.[4]

This combination of a proven chiral core with a modulating N-alkyl group makes N-isopropyl-1-(4-methylphenyl)ethylamine a compelling candidate for the synthesis of novel bioactive molecules.

Proposed Therapeutic Areas of Investigation

Based on the pharmacology of structurally related compounds, N-isopropyl-1-(4-methylphenyl)ethylamine is a promising starting point for the development of agents targeting the following areas:

  • Cardiovascular Diseases: The prevalence of the N-isopropylamine moiety in β-blockers suggests that derivatives of the title compound could be investigated for antihypertensive and antiarrhythmic properties.

  • Ophthalmology: Given that the (R)-1-(4-methylphenyl)ethylamine core is used in the synthesis of an anti-glaucoma drug, it is plausible that N-isopropyl derivatives could also lower intraocular pressure.[2]

  • Central Nervous System (CNS) Disorders: The phenethylamine scaffold is a well-known privileged structure for CNS-active compounds. Derivatives could be explored for applications in depression, anxiety, and neurodegenerative diseases.

  • Oncology: The structural similarity to certain classes of antiproliferative agents suggests that derivatives of N-isopropyl-1-(4-methylphenyl)ethylamine could be investigated for their potential to inhibit cell growth and induce apoptosis.[5]

Synthesis and Characterization: Protocols

The following protocols are adapted from established methods for the synthesis of related chiral amines and provide a reliable pathway for the preparation and characterization of N-isopropyl-1-(4-methylphenyl)ethylamine.

Synthesis of N-isopropyl-1-(4-methylphenyl)ethylamine via Reductive Amination

This protocol describes a common and efficient method for the N-alkylation of a primary amine.

Objective: To synthesize N-isopropyl-1-(4-methylphenyl)ethylamine from 1-(4-methylphenyl)ethylamine and acetone.

Materials:

  • 1-(4-methylphenyl)ethylamine (racemic or enantiomerically pure)

  • Acetone (reagent grade)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • To a solution of 1-(4-methylphenyl)ethylamine (1.0 eq) in DCM or DCE (10 mL/mmol), add acetone (1.2 eq).

  • Add acetic acid (1.1 eq) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield pure N-isopropyl-1-(4-methylphenyl)ethylamine.

Chiral Resolution (Proposed)

For applications requiring a single enantiomer, the racemic product can be resolved using a chiral acid.

Objective: To separate the enantiomers of N-isopropyl-1-(4-methylphenyl)ethylamine.

Materials:

  • Racemic N-isopropyl-1-(4-methylphenyl)ethylamine

  • Chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid)

  • Methanol or Ethanol

  • Diethyl ether

  • Standard laboratory glassware

Protocol:

  • Dissolve racemic N-isopropyl-1-(4-methylphenyl)ethylamine (1.0 eq) in methanol or ethanol.

  • In a separate flask, dissolve the chiral resolving agent (0.5 eq) in the same solvent.

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Allow the mixture to stand at room temperature or in a refrigerator to facilitate the crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomeric excess (e.e.) of the resolved amine can be determined by chiral HPLC after liberating the free amine from the salt by treatment with a base (e.g., NaOH solution) and extraction.

  • The mother liquor, containing the other diastereomeric salt, can be treated similarly to recover the other enantiomer.

Characterization Data (Predicted)

The following table summarizes the predicted physicochemical properties of N-isopropyl-1-(4-methylphenyl)ethylamine.

PropertyPredicted Value
Molecular Formula C₁₂H₁₉N
Molecular Weight 177.29 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~220-230 °C (at 760 mmHg)
logP ~2.5-3.0
pKa (amine) ~10.5-11.0

Proposed Biological Screening Cascade

To evaluate the medicinal chemistry potential of N-isopropyl-1-(4-methylphenyl)ethylamine and its derivatives, a tiered screening approach is recommended.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: In Vitro Profiling cluster_2 Tier 3: Lead Optimization A Initial Library of N-isopropyl-1-(4-methylphenyl)ethylamine Derivatives B High-Throughput Screening (HTS) - Receptor Binding Assays (e.g., Adrenergic, Dopaminergic, Serotonergic) - Enzyme Inhibition Assays A->B C Hit Confirmation and Dose-Response Analysis B->C Active Hits D Cell-Based Functional Assays - Second Messenger Assays (cAMP, Ca2+) - Cell Proliferation/Viability Assays C->D E Early ADME Profiling - Microsomal Stability - Caco-2 Permeability D->E F Structure-Activity Relationship (SAR) Studies E->F Promising Leads G In Vivo Pharmacokinetic (PK) Studies in Rodents F->G H Preliminary In Vivo Efficacy Models G->H

Caption: Proposed biological screening cascade for novel derivatives.

Conclusion

N-isopropyl-1-(4-methylphenyl)ethylamine represents a promising, yet underexplored, scaffold for medicinal chemistry. Its structural relationship to known bioactive molecules provides a strong rationale for its investigation in various therapeutic areas. The protocols and screening strategies outlined in this guide offer a comprehensive framework for researchers to unlock the potential of this versatile chiral amine. Through systematic synthesis, characterization, and biological evaluation, N-isopropyl-1-(4-methylphenyl)ethylamine and its derivatives may lead to the discovery of next-generation therapeutics.

References

  • MDPI. (2024). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Available at: [Link]

  • Oreate AI Blog. (2026). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Available at: [Link]

  • Google Patents. (2022). CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine.
  • Google Patents. (1982). EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them.
  • MDPI. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available at: [Link]

  • Bloom Tech. (2024). What are the pharmaceutical properties of N-Isopropylbenzylamine?. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-1-(4-isopropylphenyl) ethylamine. Available at: [Link]

  • MINAR International Journal of Applied Sciences and Technology. (2024). PREPARATION, CHARACTERIZATION AND EVALUATE THEIR BIOLOGICAL ACTI. Available at: [Link]

  • lookchem. (n.d.). Cas 4747-21-1,N-Isopropylmethylamine. Available at: [Link]

  • PubMed. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Available at: [Link]

  • Semantic Scholar. (1995). The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. Available at: [Link]

Sources

Method

Application Notes: The Strategic Use of 1-(4-Methylphenyl)ethylamine as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Methylphenyl)ethylamine, also known as p-tolylethylamine, is a chiral amine that has emerged as a crucial building block and intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylphenyl)ethylamine, also known as p-tolylethylamine, is a chiral amine that has emerged as a crucial building block and intermediate in modern organic synthesis.[1][2] Its structure, featuring a stereogenic center adjacent to a phenyl group, makes it an invaluable tool for introducing chirality into molecules. This is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its specific stereochemistry.[3][4] This guide provides an in-depth exploration of the applications of 1-(4-Methylphenyl)ethylamine, focusing on its role as a chiral auxiliary and a key intermediate in the synthesis of complex, high-value molecules.

The compound's utility stems from its two enantiomeric forms, (R)-(+)-1-(4-methylphenyl)ethylamine and (S)-(-)-1-(4-methylphenyl)ethylamine, which allow for the selective synthesis of desired stereoisomers.[5] These enantiomers are widely employed as resolving agents for racemic mixtures and as chiral auxiliaries to direct the stereochemical outcome of a reaction, a foundational concept in asymmetric synthesis.[4][6][7]

Physicochemical Properties

A clear understanding of the physical and chemical properties of 1-(4-Methylphenyl)ethylamine is essential for its effective use in a laboratory setting.

PropertyValueSource
Molecular Formula C₉H₁₃N[8][9][10]
Molecular Weight 135.21 g/mol [8][9][10]
Appearance Colorless to pale yellow liquid[1][11]
Boiling Point 205-208.6 °C (at 760 mmHg)[8][11]
Density 0.919 - 0.926 g/mL at 25 °C[1][8]
Refractive Index (n20/D) 1.521 - 1.530[8][11]
CAS Number (Racemate) 586-70-9[5][10]
CAS Number (R-enantiomer) 4187-38-6[9][11]
Visualizing the Enantiomers

The distinct three-dimensional arrangement of the enantiomers is the source of their utility in chiral synthesis.

G cluster_R (R)-1-(4-Methylphenyl)ethylamine cluster_S (S)-1-(4-Methylphenyl)ethylamine node_R img_R img_R node_S img_S img_S

Caption: Chemical structures of the (R) and (S) enantiomers.

Core Applications in Asymmetric Synthesis

Chiral amines are fundamental to the production of high-value chemicals, including active pharmaceutical ingredients (APIs).[12] 1-(4-Methylphenyl)ethylamine serves two primary roles in this domain: as a chiral resolving agent and as a covalently-bound chiral auxiliary.

Chiral Resolution of Racemic Mixtures

One of the classic, yet highly effective, applications is in the separation of enantiomers from a racemic mixture. This process relies on the formation of diastereomeric salts.

Causality and Mechanism: When a racemic acid is treated with an enantiomerically pure amine like (R)-1-(4-Methylphenyl)ethylamine, two diastereomeric salts are formed: (R-amine, R-acid) and (R-amine, S-acid). Diastereomers have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral amine can be removed by treatment with a base, yielding the enantiomerically pure acid. This method, while traditional, is robust and often used in industrial-scale synthesis due to its cost-effectiveness.[13][14]

G racemic Racemic Mixture (R-Acid + S-Acid) reagent Add Chiral Resolving Agent (e.g., (R)-1-(4-Methylphenyl)ethylamine) racemic->reagent salts Mixture of Diastereomeric Salts (R-Amine:R-Acid) + (R-Amine:S-Acid) reagent->salts separation Separation via Fractional Crystallization (Exploits different solubilities) salts->separation salt_A Isolated Diastereomer 1 (e.g., R-Amine:R-Acid) separation->salt_A salt_B Diastereomer 2 in Solution (e.g., R-Amine:S-Acid) separation->salt_B cleavage_A Acid/Base Treatment salt_A->cleavage_A product_A Enantiomerically Pure R-Acid cleavage_A->product_A recycle Recovered Chiral Amine cleavage_A->recycle

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Covalently-Bound Chiral Auxiliary

A more sophisticated application involves covalently attaching the chiral amine to a substrate to direct a subsequent stereoselective reaction.[6][7] The amine acts as a "chiral auxiliary," a temporary functional group that imparts its stereochemical information to the molecule during a critical bond-forming step.

Expertise in Action: The bulk and defined stereochemistry of the 1-(4-methylphenyl)ethyl group create a sterically hindered environment around the reactive center. This forces an incoming reagent to approach from the less hindered face, resulting in the preferential formation of one stereoisomer over the other. A key example is its use in the diastereoselective addition to imines derived from the auxiliary. After the reaction, the auxiliary can be cleaved, typically through hydrogenolysis, to reveal the desired chiral product, often a new chiral amine.[15]

G start Prochiral Substrate (e.g., Ketone) step1 Step 1: Covalent Attachment (Forms Chiral Intermediate, e.g., Imine) start->step1 auxiliary Chiral Auxiliary ((R)-1-(4-Methylphenyl)ethylamine) auxiliary->step1 intermediate Chiral Intermediate step1->intermediate step2 Step 2: Diastereoselective Reaction (e.g., Reduction, Alkylation) Reagent approaches from least hindered face intermediate->step2 diastereomer Diastereomerically Enriched Product step2->diastereomer step3 Step 3: Cleavage of Auxiliary (e.g., Hydrogenolysis) diastereomer->step3 final_product Enantiomerically Pure Product step3->final_product recovered_aux Recovered Auxiliary step3->recovered_aux

Caption: General mechanism of asymmetric induction using a chiral auxiliary.

Intermediate in Pharmaceutical Synthesis

The ultimate value of 1-(4-Methylphenyl)ethylamine is demonstrated by its role as a key starting material for APIs. Its incorporation into a synthetic route provides an efficient pathway to the desired enantiomerically pure drug substance.

  • Anti-Glaucoma Agents: The (R)-enantiomer is a critical intermediate for Y-39983, a novel anti-glaucoma drug developed by Mitsubishi Tanabe Pharma.[11] The specific stereochemistry imparted by the amine is essential for the drug's efficacy in lowering intraocular pressure.[11]

  • Neurological Disorder Medications: Both enantiomers are widely used in the synthesis of compounds targeting the central nervous system.[2][4][16] The amine's structure often forms a core part of the pharmacophore, enhancing the interaction between the drug molecule and its protein target.[11]

  • Agrochemicals and Fine Chemicals: Beyond pharmaceuticals, this intermediate is used to produce specialized agrochemicals where enantiomeric purity can lead to higher efficacy and reduced environmental impact.[1][2][4]

Detailed Protocol: Asymmetric Reductive Amination

This protocol details the synthesis of a chiral secondary amine from a prochiral ketone using (R)-(+)-1-(4-Methylphenyl)ethylamine as a chiral auxiliary. Reductive amination is a powerful, one-pot reaction that forms a C-N bond with high efficiency.[17]

Objective: To synthesize (R)-N-(1-(4-methylphenyl)ethyl)-1-phenylethanamine with high diastereoselectivity via the reductive amination of acetophenone.

Principle: The reaction proceeds in two main stages within a single pot. First, the ketone (acetophenone) condenses with the chiral amine to form a chiral imine intermediate. This step is often catalyzed by a weak acid. Second, the imine is reduced in-situ by a hydride reducing agent. The stereochemistry of the auxiliary directs the hydride attack, leading to the preferential formation of one diastereomer.[18] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild, selective for imines over ketones, and does not require acidic or basic conditions.[17]

Materials and Reagents
ReagentFormulaM.W.AmountMmolEq.
AcetophenoneC₈H₈O120.151.20 g10.01.0
(R)-(+)-1-(4-Methylphenyl)ethylamineC₉H₁₃N135.211.35 g10.01.0
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.943.18 g15.01.5
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9650 mL--
Glacial Acetic AcidCH₃COOH60.05~0.06 mL1.00.1
Experimental Procedure

G cluster_prep 1. Reaction Setup cluster_imine 2. Imine Formation cluster_reduction 3. Reduction cluster_workup 4. Work-up & Extraction cluster_purify 5. Purification & Analysis A Combine Acetophenone, Chiral Amine, and DCE in a round-bottom flask with a stir bar. B Add catalytic acetic acid. Stir at room temperature for 1-2 hours. A->B C Monitor imine formation via TLC. B->C D Add NaBH(OAc)₃ portion-wise over 15 minutes to control effervescence. C->D E Stir overnight (12-16 h) at room temperature. D->E F Monitor reaction completion via TLC. E->F G Quench with saturated NaHCO₃ (aq). Extract with Dichloromethane (3x). F->G H Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. G->H I Concentrate under reduced pressure. Purify via silica gel column chromatography. H->I J Characterize product (NMR, MS) and determine diastereomeric ratio (Chiral HPLC). I->J

Caption: Workflow for the asymmetric reductive amination protocol.

  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10.0 mmol) and (R)-(+)-1-(4-Methylphenyl)ethylamine (1.35 g, 10.0 mmol). Dissolve the reactants in 1,2-dichloroethane (50 mL).

  • Imine Formation: Add glacial acetic acid (0.06 mL, 1.0 mmol) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes. (Causality Note: Portion-wise addition is crucial to control the initial effervescence and exothermic reaction). Allow the reaction to stir at room temperature for 12-16 hours.

  • Work-up: Upon completion (as monitored by TLC), carefully quench the reaction by slowly adding 30 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The diastereomeric ratio (d.r.) should be determined by chiral HPLC analysis.

Expected Outcome & Self-Validation
ParameterExpected ResultValidation Method
Yield 75-90%Gravimetric analysis after purification
Purity >98%¹H NMR Spectroscopy
Diastereomeric Ratio >95:5Chiral HPLC
Identity Consistent Spectra¹H NMR, ¹³C NMR, Mass Spectrometry
Safety and Handling

1-(4-Methylphenyl)ethylamine is corrosive and can cause severe skin burns and eye damage.[9][19] It is also harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[19]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Conduct all operations in a well-ventilated chemical fume hood.[19] Avoid breathing vapors.

  • Spills: In case of skin contact, wash off immediately with plenty of water for at least 15 minutes.[19]

  • Disposal: Dispose of chemical waste in accordance with local regulations. Waste is classified as hazardous.[19]

Conclusion

1-(4-Methylphenyl)ethylamine is a powerful and versatile intermediate whose value is deeply rooted in the principles of stereochemistry. Its application as both a classical resolving agent and a modern chiral auxiliary provides chemists with reliable and scalable methods for producing enantiomerically pure compounds. The protocols and principles outlined in this guide demonstrate its strategic importance, particularly in the synthesis of complex pharmaceutical agents where stereochemical purity is not just a matter of efficiency, but of safety and efficacy. As drug development continues to demand more sophisticated and stereochemically defined molecules, the role of foundational chiral building blocks like 1-(4-Methylphenyl)ethylamine will remain indispensable.

References

  • ChemicalBook. (2026, January 13). (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6.
  • Google Patents. (n.d.). CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine.
  • PubChem. (n.d.). (+)-1-(4-Methylphenyl)ethylamine.
  • Chem-Impex. (n.d.). 1-(4-Methylphenyl)ethylamine.
  • Oreate. (n.d.). 1-(4-Methylphenyl)ethylamine: A Versatile Research Compound.
  • Oreate AI Blog. (2026, January 7). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study.
  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • CymitQuimica. (n.d.). 1-(4-Methylphenyl)ethylamine.
  • Sigma-Aldrich. (n.d.). 1-(4-Methylphenyl)ethylamine 96%.
  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines.
  • Hale, L. V. A., & Szymczak, N. K. (n.d.).
  • Thermo Fisher Scientific. (n.d.). (S)-(-)-1-(4-Methylphenyl)ethylamine, ChiPros 98%, ee 99+%.
  • Chem-Impex. (n.d.). (R)-(+)-1-(p-Tolyl)ethylamine.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet - (R)-(+)-1-(4-Methylphenyl)ethylamine.
  • Oreate. (n.d.). (R)-(+)-1-(p-Tolyl)ethylamine: A Chiral Catalyst for Advanced Research.
  • Synple Chem. (n.d.). Application Note – Reductive Amination.
  • Magano, J., & Dunetz, J. R. (2006). Asymmetric Synthesis of Active Pharmaceutical Ingredients. Chemical Reviews.
  • Gotor-Fernández, V., & Gotor, V. (2018).
  • BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination of "2-Amino-1-(4-hydroxyphenyl)ethanone" Derivatives.
  • Głowacka, I. E., & Szawkało, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC.
  • Rodrigues, C. J. C., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine.
  • Journal of the Indian Chemical Society. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
  • Tokyo Chemical Industry (TCI). (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • Organic & Biomolecular Chemistry. (2024, May 15).
  • Touchette, K. M. (2011, July 14). Reductive Amination Reaction.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (n.d.). Enantioselective synthesis of 1-aryl-2-propenylamines: A new approach to a stereoselective synthesis of the Taxol® side chain.

Sources

Application

Application Note: Forensic Identification and Differentiation of 1-(4-Methylphenyl)ethylamine

Introduction & Forensic Significance In forensic drug chemistry, the unambiguous identification of controlled substances is frequently complicated by the presence of isobaric and isomeric compounds. 1-(4-Methylphenyl)eth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Forensic Significance

In forensic drug chemistry, the unambiguous identification of controlled substances is frequently complicated by the presence of isobaric and isomeric compounds. 1-(4-Methylphenyl)ethylamine (also known as 1-(p-tolyl)ethanamine or 4-methyl-α-methylbenzylamine) is a primary amine with the molecular formula C


H

N and an exact mass of 135.1048 Da. Because it shares the identical molecular weight and formula with amphetamine (1-phenylpropan-2-amine), it acts as a critical isobaric interference in routine gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) screening protocols.

While 1-(4-methylphenyl)ethylamine is legitimately utilized as a[1], its structural similarity to amphetamine necessitates rigorous, self-validating analytical workflows to prevent false-positive identifications in [2].

Mechanistic Insights: The Causality of Isomer Differentiation

The core of differentiating 1-(4-methylphenyl)ethylamine from amphetamine lies in the predictable causality of gas-phase ion fragmentation. Structurally similar isomers often co-elute on standard non-polar GC stationary phases (e.g., HP-5MS), making mass spectral interpretation the primary axis of differentiation.

  • Amphetamine Fragmentation: Under standard 70 eV Electron Ionization (EI), the aliphatic chain of amphetamine undergoes rapid

    
    -cleavage. The stability of the expelled benzyl radical (91 Da) drives the formation of the 
    
    
    
    cation, resulting in a dominant base peak at m/z 44.
  • 1-(4-Methylphenyl)ethylamine Fragmentation: In contrast, the amine group in 1-(4-methylphenyl)ethylamine is situated directly on the benzylic carbon. Here,

    
    -cleavage results in the loss of a methyl radical (15 Da), generating a highly conjugated, resonance-stabilized substituted benzylic cation 
    
    
    
    at[3].

This fundamental mechanistic divergence ensures that EI-MS serves as an orthogonal, self-validating system; the presence of an m/z 120 base peak definitively excludes amphetamine, regardless of chromatographic co-elution.

Fragmentation Substrate Isomeric Amines (MW: 135.21 g/mol) Amph Amphetamine C6H5-CH2-CH(NH2)-CH3 Substrate->Amph GC Separation Isomer 1-(4-Methylphenyl)ethylamine (p-Tolyl)-CH(NH2)-CH3 Substrate->Isomer GC Separation Amph_F1 m/z 44 (Base Peak) [CH3-CH=NH2]+ Amph->Amph_F1 Alpha-Cleavage (- Benzyl Radical) Isomer_F1 m/z 120 (Base Peak) [p-Tolyl-CH=NH2]+ Isomer->Isomer_F1 Alpha-Cleavage (- Methyl Radical) Isomer_F2 m/z 93 [C7H9]+ Isomer_F1->Isomer_F2 - HCN (27 Da)

EI-MS fragmentation pathways differentiating amphetamine and 1-(4-methylphenyl)ethylamine.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility across forensic laboratories, the following protocol employs alkaline liquid-liquid extraction (LLE) followed by fluorinated derivatization.

Protocol 1: Sample Preparation and Extraction
  • Homogenization: Accurately weigh 10.0 mg of the seized powder and dissolve in 1.0 mL of deionized water. Vortex for 30 seconds to ensure complete dissolution of amine salts.

  • Alkalinization: Add 100 µL of 1.0 M Sodium Hydroxide (NaOH) to shift the analytes entirely into their free-base form (pH > 11).

  • Extraction: Add 1.0 mL of HPLC-grade Ethyl Acetate. Vortex vigorously for 1 minute, then centrifuge at 3,000 x g for 5 minutes to achieve sharp phase separation.

  • Recovery: Transfer the upper organic layer to a clean 2.0 mL autosampler vial.

Protocol 2: Derivatization (Trifluoroacetylation)

Causality Check: Derivatization with Trifluoroacetic Anhydride (TFAA) replaces the active hydrogen on the primary amine with a trifluoroacetyl group. This chemical modification dramatically increases volatility, eliminates peak tailing on the GC column, and shifts the base peaks to higher m/z values, effectively bypassing low-mass background noise.

  • Evaporate 500 µL of the organic extract to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 50 µL of Ethyl Acetate and add 50 µL of TFAA.

  • Incubate the sealed vial at 60°C for 20 minutes.

  • Evaporate to dryness to remove excess TFAA and acidic byproducts, then reconstitute in 100 µL of Ethyl Acetate for GC-MS acquisition.

Workflow S1 Seized Sample Homogenization S2 LLE Extraction (pH > 11) S1->S2 S3 TFAA Derivatization S2->S3 S4 GC-MS / LC-MS Acquisition S3->S4 S5 Isomer Differentiation S4->S5

Self-validating analytical workflow for the extraction and identification of amine isomers.

Quantitative Data Presentation

The table below consolidates the critical analytical parameters required to confirm the identity of 1-(4-methylphenyl)ethylamine and differentiate it from amphetamine.

Analytical ParameterAmphetamine1-(4-Methylphenyl)ethylamine
Molecular Formula C

H

N
C

H

N
Exact Mass 135.1048 Da135.1048 Da
EI-MS Base Peak (Underivatized) m/z 44m/z 120
EI-MS Secondary Ions m/z 91, 65, 134m/z 93, 77, 105
EI-MS Base Peak (TFA Derivative) m/z 140m/z 216
LC-MS/MS Precursor Ion [M+H]

m/z 136.1m/z 136.1
LC-MS/MS Primary Product Ions m/z 119.1, 91.1m/z 119.1, 105.1, 93.1

Note: While both compounds yield an m/z 119.1 product ion in LC-MS/MS (corresponding to the loss of NH


), the presence of the m/z 105.1 and 93.1 transitions are highly diagnostic for the p-tolyl substructure of 1-(4-methylphenyl)ethylamine.

References

  • [3] Title: (+)-1-(4-Methylphenyl)ethylamine (CID 7015756) | Source: PubChem, National Institutes of Health | URL:[Link]

  • [2] Title: The 1998 "Research on Drug Evidence" Report (Microgram Journal) | Source: Drug Enforcement Administration (DEA) | URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(4-Methylphenyl)ethylamine Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(4-Methylphenyl)ethylamine (also known as 1-(p-Tolyl)ethylamine). As a Senior Application Scientist, I have designed this portal for researchers and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-Methylphenyl)ethylamine (also known as 1-(p-Tolyl)ethylamine). As a Senior Application Scientist, I have designed this portal for researchers and drug development professionals who need to troubleshoot, optimize, and scale the synthesis of this critical building block.

Below, you will find mechanistic diagnostics, a self-validating experimental protocol, quantitative optimization data, and an advanced FAQ section to resolve common yield-limiting issues.

Mechanistic Overview & Diagnostic Logic

The synthesis of 1-(4-Methylphenyl)ethylamine is predominantly achieved via the reductive amination of 4-methylacetophenone[1]. This transformation is a tandem reaction proceeding through two distinct mechanistic phases:

  • Condensation: 4-methylacetophenone reacts with an amine source (e.g., ammonia) to form a transient imine/hemiaminal intermediate.

  • Reduction: The imine is reduced to the primary amine using hydride donors (e.g., NaBH₃CN, STAB) or catalytic hydrogenation[2].

Failure to control the thermodynamic equilibrium of the first step or the kinetics of the second step leads to the three most common yield-limiting issues: incomplete conversion, over-alkylation (secondary amine formation), and catalyst poisoning.

YieldDiagnostics Start Low Yield Detected (< 70%) ImineCheck Analyze Intermediate (GC-MS / NMR) Start->ImineCheck Incomplete High Unreacted Ketone Low Imine ImineCheck->Incomplete Step 1 Failure OverAlk High Secondary Amine (Dimerization) ImineCheck->OverAlk Side Reaction LowRed High Imine Low Primary Amine ImineCheck->LowRed Step 2 Failure Fix1 Shift Equilibrium: Add Ti(OiPr)4 or Dean-Stark Trap Incomplete->Fix1 Fix2 Increase NH3:Ketone Ratio (>10:1) or use Bulky Reductant OverAlk->Fix2 Fix3 Optimize Reductant: Switch to STAB or Increase H2 Pressure LowRed->Fix3

Diagnostic workflow for troubleshooting low yields in reductive amination.

Standardized Experimental Protocol: Catalytic Reductive Amination

To ensure high yields and reproducibility, use the following optimized protocol utilizing a Ruthenium-based catalyst. This protocol acts as a self-validating system : the strict acid/base extraction during the workup inherently separates the desired basic amine from any neutral unreacted ketone, allowing you to visually and gravimetrically validate the success of the reaction before advanced spectroscopic analysis.

Step-by-Step Methodology:
  • Preparation: In a rigorously dried 500 mL stainless steel autoclave, dissolve 50 mmol of 4-methylacetophenone in 100 mL of anhydrous methanol.

  • Amine Introduction: Cool the vessel to 0 °C. Introduce 500 mmol of anhydrous ammonia gas (10-fold molar excess) to saturate the solvent.

    • Causality: A massive ammonia-to-ketone ratio is critical to suppress the formation of the secondary amine byproduct (bis(1-(p-tolyl)ethyl)amine). High ammonia concentration outcompetes the newly formed primary amine for the imine intermediate.

  • Catalyst Addition: Add 0.5 g of 5% Ru/Al₂O₃ catalyst.

    • Causality: Alumina-supported Ru catalysts exhibit superior selectivity for primary amines compared to standard Pd/C, which often promotes over-reduction or unwanted deamination[3].

  • Pressurization & Reaction: Seal the autoclave, purge with nitrogen (3x) to remove oxygen, then pressurize with H₂ gas to 40 bar. Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm) for 12 hours.

  • Workup & Validation: Cool the reactor to room temperature and carefully vent the excess NH₃ and H₂. Filter the mixture through a Celite pad to remove the heterogeneous catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Acidify the residue with 2M HCl to pH 2, and extract with diethyl ether (2 x 50 mL). Note: This step removes unreacted 4-methylacetophenone. Basify the aqueous layer with 2M NaOH to pH 12, and extract the free base with dichloromethane (3 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield pure 1-(4-Methylphenyl)ethylamine.

Yield Optimization Data

The following table summarizes the quantitative impact of various reaction parameters on the yield of the primary amine, highlighting the necessity of the conditions chosen in the protocol above.

Parameter VariationPrimary Amine Yield (%)Secondary Amine Yield (%)Unreacted Ketone (%)
NH₃:Ketone Ratio 2:1 45%40%15%
NH₃:Ketone Ratio 10:1 92%<5%<3%
Catalyst: Pd/C (40 bar H₂) 65%25%10%
Catalyst: Ru/Al₂O₃ (40 bar H₂) 94%<2%<4%
Solvent: Aqueous Ethanol 55%10%35%
Solvent: Anhydrous Methanol 94%<2%<4%

Troubleshooting Guides & FAQs

Q1: I am observing a high percentage of unreacted 4-methylacetophenone. How can I drive the condensation step? A: The formation of the imine is an equilibrium process that generates water as a byproduct. If you are using a hydride reducing agent (like NaBH₃CN) instead of catalytic hydrogenation, the presence of water will push the equilibrium back toward the ketone. Solution: Add a water scavenger such as molecular sieves (3Å) or a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄). Ti(OiPr)₄ acts as both a water scavenger and a Lewis acid activator, complexing with the carbonyl oxygen to dramatically accelerate imine formation.

Q2: My GC-MS shows a massive peak for the secondary amine (bis-alkylated byproduct). How do I prevent this? A: Over-alkylation occurs when the newly synthesized 1-(4-Methylphenyl)ethylamine reacts with the intermediate imine faster than ammonia does. Solution: You must increase the local concentration of ammonia. Ensure a minimum 10:1 molar ratio of NH₃ to ketone. If using a liquid amine source (like ammonium acetate), switch to a continuous flow of NH₃ gas or use a sealed pressure vessel to keep ammonia in solution. Additionally, switching to a more sterically hindered reducing agent like Sodium triacetoxyborohydride (STAB) can help, as it selectively reduces the less sterically hindered primary imine over the secondary iminium ion[1].

Q3: I am using the Leuckart reaction (ammonium formate/formamide), but my yields are inconsistent and often below 50%. Why? A: The Leuckart reaction is highly sensitive to temperature and water content. Interestingly, while water is detrimental to standard reductive amination, trace amounts of water actually act as a catalyst in the Leuckart reaction by hydrolyzing formamide to ammonium formate, which serves as the active hydride donor[4]. Solution: Ensure your reaction temperature is strictly maintained between 160-180 °C to allow for the continuous distillation of water and ammonium carbonate byproducts. If the reaction stalls, try adding a highly controlled, catalytic amount of water (e.g., 0.05 equivalents) to initiate the formamide hydrolysis[4].

Q4: How can I adapt this synthesis to produce enantiopure (R)-1-(4-Methylphenyl)ethylamine? A: For chiral applications (e.g., pharmaceutical intermediates), racemic resolution or asymmetric reductive amination is required. Solution: You can perform a chemical resolution of the racemic mixture using chiral acids (like D-tartaric acid) to form diastereomeric salts, followed by fractional crystallization[5]. Alternatively, for a direct asymmetric synthesis, utilize biocatalytic imine reductases (IREDs) or transaminases. These enzymes can yield the (R)- or (S)-enantiomer with >99% enantiomeric excess (e.e.) under mild, aqueous conditions, bypassing the need for heavy metal catalysts[2].

References

  • Reductive amination - Wikipedia. Available at:[Link][1]

  • Direct reductive amination of various acetophenone analogues with N-methylaniline - ResearchGate. Available at: [Link][3]

  • Reductive aminations by imine reductases: from milligrams to tons - NIH PMC. Available at:[Link][2]

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction - SciSpace. Available at:[Link][4]

  • CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine - Google Patents. Available at:[5]

Sources

Optimization

Technical Support Center: Synthesis of N-isopropyl-1-(4-methylphenyl)ethylamine

Welcome to the technical support guide for the synthesis of N-isopropyl-1-(4-methylphenyl)ethylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-isopropyl-1-(4-methylphenyl)ethylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure a successful and efficient reaction.

The synthesis of N-isopropyl-1-(4-methylphenyl)ethylamine is a classic example of reductive amination , a cornerstone reaction in medicinal chemistry for forming carbon-nitrogen bonds. The process involves the reaction of a carbonyl compound, 4-methylacetophenone, with an amine, isopropylamine, in the presence of a reducing agent to form the desired secondary amine. While seemingly straightforward, the reaction's success is highly dependent on carefully controlled conditions and the choice of reagents to minimize side-product formation.

Section 1: Frequently Asked Questions - The Core Synthesis
Q1: What is the most reliable method for synthesizing N-isopropyl-1-(4-methylphenyl)ethylamine?

The most common and reliable method is a one-pot reductive amination.[1] This process combines 4-methylacetophenone and isopropylamine to form an intermediate imine, which is then reduced in situ to the target amine. The key to a successful synthesis lies in choosing a reducing agent that selectively reduces the C=N bond of the imine without significantly reducing the C=O bond of the starting ketone.[2]

Q2: Can you illustrate the reaction mechanism?

Certainly. The reaction proceeds in two main stages:

  • Imine Formation: The nucleophilic isopropylamine attacks the electrophilic carbonyl carbon of 4-methylacetophenone to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine. This step is an equilibrium and is often favored under mildly acidic conditions (pH 4-5) which facilitate water elimination.[3]

  • Reduction: A hydride-based reducing agent delivers a hydride (H⁻) to the electrophilic carbon of the imine, which is then protonated to yield the final secondary amine product.

G ketone 4-Methylacetophenone step1 1. Nucleophilic Attack ketone->step1 amine Isopropylamine amine->step1 H_plus H+ (cat.) H_plus->step1 reducer Reducing Agent (e.g., NaBH(OAc)₃) step3 2. Reduction (Hydride Attack) reducer->step3 hemiaminal Hemiaminal Intermediate step2 - H₂O (Dehydration) hemiaminal->step2 imine Imine Intermediate imine->step3 product N-isopropyl-1-(4-methylphenyl)ethylamine step1->hemiaminal step2->imine step3->product

Caption: General workflow for reductive amination.

Q3: How do I select the appropriate reducing agent?

The choice of reducing agent is the most critical parameter for minimizing side reactions. An ideal agent should be powerful enough to reduce the imine but mild enough to leave the starting ketone untouched.[2]

Reducing AgentProsConsRecommended Use Case
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines/iminiums; mild; non-toxic byproducts; effective at slightly acidic pH.[4]More expensive; moisture-sensitive.Recommended standard. Ideal for high-yield, clean reactions with a wide range of substrates.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at pH 4-6.[1]Highly toxic (releases HCN gas upon acidification); requires careful pH control.Effective, but use should be limited due to toxicity concerns.
Sodium Borohydride (NaBH₄) Inexpensive; readily available.Can reduce both the imine and the starting ketone, leading to alcohol impurities.[2]Not recommended unless a two-step procedure (pre-formation of imine, then reduction) is employed.
Catalytic Hydrogenation (H₂/Catalyst) "Green" method; high atom economy.Can reduce the aromatic ring under harsh conditions; catalyst may be pyrophoric or expensive.[5]Suitable for large-scale synthesis where catalyst handling and specific conditions can be controlled.
Q4: What are the optimal reaction conditions?
  • Solvent: A non-protic solvent that can dissolve all reactants is preferred. 1,2-Dichloroethane (DCE) is a common choice, as is Tetrahydrofuran (THF).[4]

  • Stoichiometry: Isopropylamine is often used in a slight excess (1.2-1.5 equivalents) to drive the imine formation equilibrium forward.

  • Temperature: Most reductive aminations with modern reagents like NaBH(OAc)₃ can be performed effectively at room temperature.

  • pH: For imine formation, a mildly acidic environment (pH 4-5) is optimal. This can be achieved by adding a small amount of acetic acid, which also helps to catalyze the reaction, particularly with ketones.[4]

Section 2: Troubleshooting Guide - Side Reactions and Solutions

Even under optimized conditions, side reactions can occur. Identifying the resulting impurities is the first step toward resolving the issue.

Problem: My crude product contains a significant amount of 1-(4-methylphenyl)ethanol.
  • Observation: A peak in your GC-MS or NMR corresponding to the alcohol derived from the starting ketone.

  • Root Cause: This is the most common side reaction and occurs when the reducing agent attacks the starting ketone (4-methylacetophenone) before it can react with the amine to form the imine.[5] This is particularly prevalent when using less selective reducing agents like NaBH₄.

  • Solution:

    • Change Reducing Agent: Immediately switch to a more chemoselective reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the best choice as it is specifically designed to be a weak hydride donor that preferentially reduces the protonated iminium ion over a neutral ketone.[1][4]

    • Modify Procedure: If you must use NaBH₄, adopt a two-step approach. First, mix the 4-methylacetophenone and isopropylamine in a solvent with a dehydrating agent (like molecular sieves) or a Dean-Stark apparatus to form the imine. Once imine formation is confirmed (e.g., by TLC or GC), cool the reaction and then add the NaBH₄.[2]

G Start 4-Methylacetophenone + Isopropylamine Ketone 4-Methylacetophenone Start->Ketone Unreacted Imine Imine Intermediate Start->Imine Reaction with Isopropylamine Reducer Reducing Agent Ketone->Reducer Imine->Reducer DesiredProduct Desired Product: N-isopropyl-1-(4-methylphenyl)ethylamine SideProduct Side Product: 1-(4-methylphenyl)ethanol Reducer->DesiredProduct Selective Reduction (e.g., NaBH(OAc)₃) Reducer->SideProduct Non-Selective Reduction (e.g., NaBH₄)

Caption: Competing reaction pathways for the desired product and side product.

Problem: My yield is low, and I have a large amount of unreacted starting ketone.
  • Observation: TLC or GC analysis shows significant unreacted 4-methylacetophenone.

  • Root Cause: This points to an issue with the first step of the reaction: imine formation. The equilibrium between the ketone/amine and the imine may not be favorable under your current conditions.[1]

  • Solutions:

    • pH Adjustment: Add a catalytic amount of acetic acid (0.1-0.2 equivalents) to the reaction mixture. This protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial attack by the amine.

    • Water Removal: The formation of the imine releases one equivalent of water. As this is an equilibrium, removing water will drive the reaction forward according to Le Châtelier's principle. Add activated molecular sieves (3Å or 4Å) to the reaction mixture.

    • Check Reagents: Ensure your isopropylamine is not of low purity and that your reducing agent has not been deactivated by exposure to moisture.

Problem: I'm observing higher molecular weight impurities.
  • Observation: Unexpected peaks in the GC-MS with a mass higher than the product.

  • Root Cause: This could be due to the self-condensation of 4-methylacetophenone (an aldol condensation) to form an α,β-unsaturated ketone, especially if strong acidic or basic conditions are inadvertently created.

  • Solutions:

    • Maintain Neutral/Mildly Acidic pH: Avoid strong acids or bases in the reaction mixture. If an acid catalyst is used, ensure it is a weak one like acetic acid and used in catalytic amounts.

    • Control Temperature: Although many of these reactions run at room temperature, excessive heat can promote side reactions like aldol condensations. If you are heating the reaction to drive imine formation, do so gently.

    • Purification: These larger, less polar impurities can typically be separated from the basic amine product using column chromatography or an acid-base extraction during workup.

Section 3: Protocols and Workflows
Protocol 1: Synthesis via Reductive Amination with NaBH(OAc)₃

This protocol is a general guideline and may require optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methylacetophenone (1.0 eq).

  • Solvent & Reagents: Add 1,2-dichloroethane (DCE, ~5 mL per mmol of ketone). Add isopropylamine (1.5 eq) followed by glacial acetic acid (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Note: The reaction may effervesce slightly.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography or distillation.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude product from the workup in a suitable organic solvent like diethyl ether or DCM.

  • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3x). The desired amine product will move into the acidic aqueous layer as its hydrochloride salt, leaving neutral impurities (like 1-(4-methylphenyl)ethanol) in the organic layer.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly basify the aqueous layer by adding 2M sodium hydroxide (NaOH) until the pH is >12. The amine product will deprotonate and may precipitate or form an oily layer.

  • Extract the now basic aqueous layer with fresh DCM or diethyl ether (3x).

  • Combine these final organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent to yield the purified N-isopropyl-1-(4-methylphenyl)ethylamine.

Troubleshooting Workflow

G start Reaction Complete. Analyze Crude Product (TLC, GC-MS) check_purity Is Product Clean & Yield High? start->check_purity finish Proceed to Final Purification check_purity->finish Yes troubleshoot Identify Main Impurity check_purity->troubleshoot No impurity_ketone Unreacted Ketone? troubleshoot->impurity_ketone impurity_alcohol Alcohol Side Product? impurity_ketone->impurity_alcohol No solve_ketone Issue: Incomplete Imine Formation. Solution: Add cat. AcOH, remove H₂O. impurity_ketone->solve_ketone Yes impurity_other Other High MW Impurity? impurity_alcohol->impurity_other No solve_alcohol Issue: Non-selective Reduction. Solution: Switch to NaBH(OAc)₃. impurity_alcohol->solve_alcohol Yes solve_other Issue: Condensation/Other. Solution: Check pH, temp. Purify via extraction/chromatography. impurity_other->solve_other Yes

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral HPLC Separation of 1-(4-Methylphenyl)ethylamine Isomers

Welcome to the Application Support Center. 1-(4-Methylphenyl)ethylamine (also known as 1-p-tolylethylamine) is a chiral primary amine widely utilized as a resolving agent and a building block in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 1-(4-Methylphenyl)ethylamine (also known as 1-p-tolylethylamine) is a chiral primary amine widely utilized as a resolving agent and a building block in pharmaceutical synthesis. Due to its basic primary amine group and the proximity of the chiral center to the aromatic ring, enantiomeric separation requires precise control over the stationary phase chemistry and mobile phase environment.

This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting protocols to ensure robust, self-validating chiral separations.

Method Selection Workflow

Before initiating method development, it is crucial to select the correct Chiral Stationary Phase (CSP) based on the analyte's structural properties. The decision matrix below outlines the optimal pathways for primary amines.

Workflow Start 1-(4-Methylphenyl)ethylamine Enantiomer Separation Decision1 Direct or Derivatized Analysis? Start->Decision1 Direct Direct Analysis (Underivatized) Decision1->Direct Preferred Deriv Derivatization (e.g., Acetylation) Decision1->Deriv Alternative Crown Crown Ether CSP (e.g., CROWNPAK CR(+)) Direct->Crown Aqueous/RP PolyNP Polysaccharide CSP (Normal Phase) Direct->PolyNP Organic/NP Acidic Acidic Mobile Phase (pH 1.5 HClO4) Ensures -NH3+ Protonation Crown->Acidic Basic Hexane/IPA + 0.1% DEA Masks Residual Silanols PolyNP->Basic

Decision matrix for chiral HPLC method selection of 1-(4-Methylphenyl)ethylamine.

Experimental Protocols & Mechanistic Grounding

Protocol A: Direct Separation via Crown Ether CSP (Gold Standard)

Crown ether-based CSPs (e.g., CROWNPAK CR(+) or CrownSil R(+)) are specifically engineered to resolve chiral compounds containing primary amine groups[1],[2].

Mechanistic Causality: The separation relies on the formation of a host-guest inclusion complex. The 18-crown-6 ether cavity perfectly accommodates the protonated primary ammonium ion (


). The three hydrogens of the ammonium group form strong hydrogen bonds with the ether oxygens[2]. The chiral barrier on the stationary phase (e.g., binaphthyl or tetracarboxylic acid groups) provides steric hindrance, creating a differential thermodynamic stability between the (R) and (S) transient complexes[2].

Step-by-Step Methodology:

  • Column Preparation: Install a Crown ether CSP column (e.g., 150 mm × 4.0 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an aqueous solution of Perchloric acid (

    
    ) adjusted to pH 1.5. Mix with a polar organic modifier (e.g., Methanol) in an 85:15 (v/v) ratio[1]. Self-Validation Check: Verify the pH is strictly ≤ 2.0 before adding the organic modifier to ensure complete analyte protonation.
    
  • System Equilibration: Flush the column at 0.4 - 0.8 mL/min until the baseline stabilizes. Maintain the column temperature at a controlled 15°C to 25°C. Lower temperatures often enhance the stability of the inclusion complex, improving resolution[3].

  • Sample Injection: Dissolve the analyte in the mobile phase (concentration ~1 mg/mL) and inject 5-10 µL. Monitor via UV detection at 210-220 nm.

Protocol B: Normal Phase Separation via Polysaccharide CSP

If an aqueous mobile phase is undesirable, polysaccharide-based CSPs (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) in normal phase mode serve as an excellent alternative[4],[5].

Mechanistic Causality: Separation is driven by a combination of hydrogen bonding,


 interactions, and dipole stacking within the chiral cavities of the polymer,[5]. However, the silica support contains residual silanol groups (Si-OH). The basic primary amine of 1-(4-Methylphenyl)ethylamine will undergo secondary ion-exchange interactions with these acidic silanols, causing severe peak tailing[3],[5]. Adding a basic modifier like Diethylamine (DEA) competitively masks these active sites[5].

Step-by-Step Methodology:

  • Column Preparation: Install a Polysaccharide CSP column (e.g., Chiralcel OD-H or Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare a mixture of n-Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio. Add exactly 0.1% (v/v) Diethylamine (DEA)[3],[5].

  • System Equilibration: Pump the mobile phase at 1.0 mL/min. Self-Validation Check: The baseline should be stable, and the system pressure should remain constant. DEA can cause a slight initial baseline drift; wait for complete equilibration.

  • Sample Injection: Dissolve the sample in the mobile phase to prevent solvent-mismatch peak distortion. Inject 10 µL and monitor at 254 nm.

Quantitative Data Summary

The table below summarizes the expected chromatographic parameters and operational limits for the two primary methodologies.

ParameterCrown Ether CSP (e.g., CROWNPAK CR(+))Polysaccharide CSP (e.g., Chiralcel OD-H)
Separation Mode Reversed-Phase / AqueousNormal Phase
Typical Mobile Phase pH 1.5

(aq) / Methanol (85:15)
n-Hexane / IPA / DEA (90:10:0.1)
Primary Mechanism Host-guest inclusion complexationHydrogen bonding,

interactions
Critical Modifier Acidic pH (Ensures

formation)
0.1% DEA (Masks residual silanols)
Temperature Effect Lower Temp = Higher ResolutionLower Temp = Higher Resolution
Expected Resolution (

)
> 2.0 (Baseline separation)1.5 - 2.0
Risk of Peak Tailing Low (Aqueous/Acidic environment)High (If DEA is omitted)

Troubleshooting & FAQs

Q1: I am using a polysaccharide column (Normal Phase) and my enantiomer peaks are exhibiting severe tailing. How can I resolve this? A1: Peak tailing for basic primary amines is almost exclusively caused by secondary interactions between the analyte's amine group and the unreacted, weakly acidic silanol groups on the silica support of the CSP[3],[5]. To fix this, add 0.1% (v/v) Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase[3],[5]. The DEA acts as a sacrificial base, competitively binding to the active silanol sites and shielding them from your analyte, thereby restoring peak symmetry[5].

Q2: My enantiomers are co-eluting as a single peak on the Crown Ether column. What is the most likely cause? A2: The chiral recognition mechanism of a crown ether column strictly requires the primary amine to be fully protonated (


) so it can fit into the 18-crown-6 cavity[1],[2]. If your mobile phase pH is too high (e.g., > 3.0), the amine remains unprotonated (

), preventing the formation of the inclusion complex[1]. Verify that your aqueous phase is adjusted to pH 1.5 using a strong acid like perchloric acid (

)[1].

Q3: Can I change the elution order of the (R) and (S) isomers? A3: Yes. In chiral chromatography, selectivity and elution order can be manipulated. If you are using a Crown Ether CSP, switching from a (+) coated column (e.g., CR(+)) to a (-) coated column (e.g., CR(-)) will invert the elution order of the enantiomers[2]. Alternatively, on polysaccharide columns, changing the organic modifier (e.g., switching from Isopropanol to Ethanol) or altering the temperature can sometimes induce an elution order reversal due to changes in the 3D steric conformation of the polymer[6].

Q4: What should I do if direct separation fails entirely due to matrix interference or poor solubility? A4: If direct analysis is unviable, employ pre-column derivatization[1],[4]. Reacting the primary amine with an agent like acetic anhydride or a chiral derivatizing agent (CDA) converts the basic amine into a neutral amide[4]. This eliminates silanol-induced tailing and allows the diastereomers or derivatized enantiomers to be easily separated on standard achiral or polysaccharide chiral columns[4].

References

  • Regis Technologies. "Crown-Ether Chiral Stationary Phases." Regis Technologies Resources. Available at: [Link]

  • Dhandapani, R. "Playing with Selectivity for Optimal Chiral Separation." LCGC International, 2023. Available at: [Link]

  • National Institutes of Health (PMC). "Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase." NIH PubMed Central. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilization &amp; Troubleshooting for N-isopropyl-1-(4-methylphenyl)ethylamine Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-isopropyl-1-(4-methylphenyl)ethylamine in solution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-isopropyl-1-(4-methylphenyl)ethylamine in solution.

Structurally, this compound is a sterically hindered secondary amine featuring a highly reactive benzylic position. In solution, it is highly susceptible to three primary degradation pathways: peroxide-mediated N-oxidation , artifactual N-nitrosation , and carbamate formation . This guide provides field-proven, self-validating methodologies to ensure absolute scientific integrity and stability during your analytical and formulation workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: My stock solution in tetrahydrofuran (THF) shows a steady loss of assay and turns slightly yellow over 48 hours. What is causing this, and how do I stop it? A: This is a classic case of peroxide-mediated oxidative degradation . Ethereal solvents like THF and diethyl ether rapidly form hydroperoxides upon exposure to air and light. Hydrogen peroxide and organic peroxides react readily with secondary amines to form hydroxylamines, which further oxidize into nitrones[1]. Furthermore, secondary amines exhibit inherently higher oxidative degradation rates than primary or tertiary amines due to their specific nucleophilicity and free radical formation dynamics[2].

  • The Fix: Never use uninhibited ethereal solvents. Switch to HPLC-grade solvents stabilized with Butylated hydroxytoluene (BHT). If THF is strictly required, test for peroxides using potassium iodide (KI) starch paper prior to use. A self-validating protocol is to spike your solution with 0.01% BHT; if the assay stabilizes, autoxidation was the definitive root cause.

Q2: During accelerated stability testing in a humidity chamber, we detected trace levels of an unknown impurity. Mass spectrometry suggests an N-nitrosamine. Where is this coming from? A: You are observing artifactual N-nitrosation . Secondary amines are uniquely vulnerable to reacting with trace nitrites to form highly mutagenic N-nitrosamines[3]. This often occurs when using excipients containing trace nitrite impurities (e.g., microcrystalline cellulose or certain starches) or when utilizing saturated sodium nitrite solutions for humidity control in stability chambers[3].

  • The Fix: Audit your excipients and solvents for nitrite levels. If conducting humidity-controlled stability testing, strictly avoid sodium nitrite solutions; use potassium iodide (KI) or sodium chloride (NaCl) solutions instead[3]. To actively prevent this in liquid formulations, incorporate a nitrosation inhibitor such as ascorbic acid, which preferentially reduces nitrites to nitric oxide before they can react with the amine.

Q3: We noticed a slight pH drop and the formation of a faint precipitate when the freebase solution was left on the benchtop. Is the compound precipitating out of solution? A: It is not precipitating as the freebase; it is undergoing carbamate formation . Secondary amines act as nucleophiles and react with atmospheric carbon dioxide (CO₂) to form carbamate salts. While the steric hindrance of the isopropyl and benzylic groups reduces the propensity for carbamate formation compared to linear amines[4], prolonged exposure to ambient air will still drive this equilibrium forward, lowering the pH and causing the insoluble carbamate salt to crash out.

  • The Fix: Always blanket the headspace of your storage vials with Argon. Argon is heavier than Nitrogen and provides a superior inert blanket. Alternatively, formulate the compound as a hydrochloride (HCl) or sulfate salt; protonating the secondary amine completely eliminates its nucleophilicity, preventing both CO₂ absorption and N-oxidation.

Part 2: Quantitative Data Summaries

To optimize your experimental design, consult the following tables summarizing solvent compatibility and recommended stabilization agents.

Table 1: Solvent Compatibility & Degradation Risk Profile
Solvent TypeExamplePrimary Degradation RiskRisk LevelRecommended Mitigation
Ethers THF, Diethyl EtherAutoxidation (Peroxides)HIGH Use BHT-stabilized grades; store in dark.
Alcohols Methanol, EthanolN-Nitrosation (if trace nitrites present)MEDIUM Use ultra-pure grades; add ascorbic acid.
Aqueous (High pH) Water/Buffer (pH > 9)Carbamate formation (CO₂ absorption)MEDIUM Sparge with Argon; keep tightly sealed.
Aqueous (Low pH) Water/Buffer (pH < 5)Minimal (Amine is protonated)LOW Maintain pH; protect from UV light.
Aprotic Polar Acetonitrile, DMSOTrace metal catalyzed oxidationLOW Use chelating agents (EDTA) if metals suspected.
Table 2: Recommended Stabilizers for N-isopropyl-1-(4-methylphenyl)ethylamine
StabilizerMechanism of ActionTarget PathwayOptimal Concentration
BHT Radical scavengerAutoxidation / Peroxides0.01% - 0.05% (w/v)
Ascorbic Acid Reducing agentN-Nitrosation / Oxidation0.05% - 0.1% (w/v)
EDTA Metal chelationMetal-catalyzed oxidation0.01% (w/v)

Part 3: Visualizations of Degradation & Stabilization

DegradationPathways API N-isopropyl-1-(4-methylphenyl) ethylamine N_Ox N-Oxidation (Hydroxylamine/Nitrone) API->N_Ox Oxidation N_Nitroso N-Nitrosamine Formation API->N_Nitroso Nitrosation Carbamate Carbamate Salt Formation API->Carbamate Nucleophilic Attack Peroxides Trace Peroxides (Solvent Impurity) Peroxides->N_Ox Nitrites Trace Nitrites (Excipient Impurity) Nitrites->N_Nitroso CO2 Atmospheric CO2 (Ambient Air) CO2->Carbamate

Fig 1: Primary degradation pathways of benzylic secondary amines in solution.

StabilizationWorkflow S1 1. Solvent Degassing (Ultrasonication) S2 2. Add Stabilizer (0.01% BHT) S1->S2 S3 3. Dissolve API (Protect from light) S2->S3 S4 4. Argon Sparging (Displace O2/CO2) S3->S4 S5 5. Amber Vial Storage (-20°C) S4->S5

Fig 2: Self-validating workflow for preparing ultra-stable secondary amine stock solutions.

Part 4: Experimental Protocol

Preparation of an Ultra-Stable 10 mg/mL Stock Solution This protocol utilizes a self-validating approach to eliminate oxygen, trace metals, and light exposure.

Materials Required:

  • N-isopropyl-1-(4-methylphenyl)ethylamine (High purity, >99%)

  • HPLC-Grade Acetonitrile (ACN) or BHT-stabilized THF

  • Argon gas (High purity)

  • Amber glass HPLC vials with PTFE-lined septa caps

Step-by-Step Methodology:

  • Solvent Preparation: Measure 10 mL of the chosen solvent into a clean, dry Erlenmeyer flask. If using an aqueous blend, pre-dissolve 0.01% (w/v) EDTA to chelate trace heavy metals.

  • Degassing: Place the solvent flask in an ultrasonic bath for 10 minutes to remove dissolved ambient oxygen and CO₂.

  • Stabilizer Addition: Add 1 mg of BHT (0.01% w/v) to the degassed solvent and swirl until completely dissolved. Causality: BHT acts as a sacrificial radical scavenger, intercepting peroxyl radicals before they can abstract the benzylic hydrogen of the API.

  • API Dissolution: Weigh exactly 100 mg of N-isopropyl-1-(4-methylphenyl)ethylamine. Transfer it to the stabilized solvent. Stir gently until complete dissolution is achieved. Ensure this step is performed away from direct UV/sunlight to prevent photo-induced radical initiation.

  • Inerting the Matrix: Insert a clean sparging needle connected to an Argon line directly into the solution. Sparge gently for 3-5 minutes. Causality: Argon displaces any remaining dissolved oxygen and completely removes CO₂, preventing carbamate formation.

  • Aliquot and Seal: Quickly transfer the solution into amber glass vials. Before capping, blow a gentle stream of Argon over the headspace of the vial for 5 seconds. Immediately seal with a PTFE-lined cap.

  • Storage: Store the sealed vials at -20°C. Thaw completely and vortex prior to use.

Part 5: References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: MDPI (Pharmaceuticals) URL:[Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control Source: PubMed (National Library of Medicine) URL:[Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate Source: PMC (National Center for Biotechnology Information) URL:[Link]

  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures Source: Oxford Academic (Clean Energy) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting GC-MS Fragmentation of 1-(4-Methylphenyl)ethylamine

Welcome to the technical support center for the GC-MS analysis of 1-(4-Methylphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the GC-MS analysis of 1-(4-Methylphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and interpret the mass spectral data of this compound. Here, we combine foundational scientific principles with practical, field-tested solutions to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the expected Electron Ionization (EI) fragmentation pattern for 1-(4-Methylphenyl)ethylamine?

A1: Under typical 70 eV EI conditions, 1-(4-Methylphenyl)ethylamine (molecular weight: 135.21 g/mol ) undergoes characteristic fragmentation. The molecular ion peak ([M]⁺) at m/z 135 may be observed, but it is often of low intensity due to the compound's instability under high-energy ionization. The dominant fragmentation pathway is benzylic cleavage, a type of alpha-cleavage, which is a highly favored process for benzylamines.[1][2] This cleavage occurs at the Cα-Cβ bond, leading to the formation of a stable benzylic cation.

Key Expected Fragments:

m/zIdentityFragmentation PathwayRelative Abundance
120[M-CH₃]⁺Loss of a methyl group from the ethylamine side chain.High
105[C₈H₉]⁺Loss of the ethylamine group, forming the tolyl cation.Moderate
91[C₇H₇]⁺Tropylium ion, a common fragment for toluene-containing compounds.Moderate to High
44[C₂H₆N]⁺The ethylamine fragment cation.Variable

Note: Relative abundances can vary depending on the specific GC-MS instrument and its tuning parameters.

Q2: I am not observing the molecular ion peak at m/z 135. Is my instrument malfunctioning?

A2: Not necessarily. The molecular ion of many N-benzylamines and related structures can be unstable under high-energy EI conditions.[3] The bond between the benzylic carbon and the nitrogen is susceptible to cleavage, leading to rapid fragmentation.[3] Consequently, the molecular ion peak may be very weak or entirely absent. The presence of the characteristic fragment at m/z 120 is a strong indicator of the correct compound. To definitively confirm the molecular weight, consider using a "soft" ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI), which cause less fragmentation.[3]

Q3: My chromatogram shows significant peak tailing for 1-(4-Methylphenyl)ethylamine. What are the likely causes?

A3: Peak tailing is a common issue when analyzing polar compounds like primary amines.[4] It occurs when the analyte interacts with active sites within the GC system.[5] Key causes include:

  • Active Sites in the Inlet: Contamination or degradation of the injection port liner can expose silanol groups that interact with the amine.[5][6]

  • Column Degradation: The stationary phase of the column can degrade over time, exposing active sites.[7][8]

  • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume and lead to tailing.[5][9]

  • Sample Overload: Injecting too much sample can saturate the column, causing peak distortion.[5]

In-Depth Troubleshooting Guides

Issue 1: Unstable Baseline and Ghost Peaks

Symptom: You observe a rising or drifting baseline, or peaks that appear in blank runs where no analyte was injected.

Causality: This is often due to contamination in the GC system. For a compound like 1-(4-Methylphenyl)ethylamine, which has a primary amine group, it can strongly adsorb to any active sites. Contaminants can then slowly elute, causing a rising baseline or appearing as "ghost peaks" in subsequent runs.

Troubleshooting Protocol:

  • System Bake-out:

    • Disconnect the column from the detector.

    • Set the oven temperature to the maximum limit of the column (or slightly below) and hold for several hours. This helps to remove less volatile contaminants.

    • Rationale: Heating the system volatilizes contaminants that have accumulated in the column and inlet.

  • Inlet Maintenance:

    • Cool the injector and replace the septum and liner. A contaminated liner is a very common source of ghost peaks and peak tailing.[6]

    • Rationale: The septum can release volatile compounds, and the liner can accumulate non-volatile residues from previous injections.

  • Carrier Gas Purity Check:

    • Ensure high-purity carrier gas is being used and that gas traps (moisture, oxygen, hydrocarbon) are not exhausted.

    • Rationale: Impurities in the carrier gas can contaminate the entire system and lead to baseline instability.[7]

Issue 2: Poor Peak Shape (Tailing)

Symptom: The peak for 1-(4-Methylphenyl)ethylamine is asymmetrical, with a pronounced "tail."

Causality: The primary amine in 1-(4-Methylphenyl)ethylamine is a polar functional group that can interact with active sites (e.g., silanol groups) in the GC flow path. This interaction slows the elution of a portion of the analyte molecules, resulting in a tailed peak.[4]

G start Start: Peak Tailing Observed is_all_tailing Are ALL peaks tailing? start->is_all_tailing system_issue System-wide Issue Likely is_all_tailing->system_issue Yes compound_specific_issue Compound-Specific Issue is_all_tailing->compound_specific_issue No yes_path Yes check_install Check Column Installation (Cut, Depth, Ferrules) system_issue->check_install check_leaks Check for Leaks (Inlet, Detector) check_install->check_leaks end End: Peak Shape Improved check_leaks->end no_path No inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum) compound_specific_issue->inlet_maintenance trim_column Trim 10-15 cm from Column Inlet inlet_maintenance->trim_column consider_derivatization Consider Derivatization trim_column->consider_derivatization consider_derivatization->end

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Resolution:

  • Initial Assessment: Determine if only the 1-(4-Methylphenyl)ethylamine peak is tailing or if all peaks in the chromatogram are affected. If all peaks are tailing, it suggests a system-wide problem like a leak or improper column installation.[5] If only the amine is tailing, it points to a specific chemical interaction.

  • Inlet Maintenance: A dirty or active liner is a primary cause of amine peak tailing.[8]

    • Protocol: Cool the injector, turn off the carrier gas, and carefully replace the liner and septum. Use a deactivated, inert liner for best results.

  • Column Trimming: The front end of the column can accumulate non-volatile residues and become active.

    • Protocol: Carefully remove the column from the inlet, make a clean, square cut to remove 10-15 cm from the inlet side, and reinstall it properly.[5]

  • Consider Derivatization: If peak tailing persists, derivatization is a powerful chemical solution.[4] This process chemically modifies the polar amine group to make the compound less polar and more volatile.[10][11]

    • Recommended Protocol (Trifluoroacetylation):

      • Evaporate a known amount of the sample to dryness in a reaction vial.

      • Add 200 µL of an anhydrous solvent (e.g., ethyl acetate).

      • Add 100 µL of Trifluoroacetic anhydride (TFAA).

      • Cap the vial and heat at 60-70°C for 20 minutes.[4]

      • Cool to room temperature and inject into the GC-MS.

    • Rationale: The TFAA reacts with the primary amine to form a stable, less polar trifluoroacetamide derivative, which will exhibit significantly improved peak shape.[4]

Issue 3: Inconsistent Fragmentation Pattern

Symptom: The relative abundances of the major fragment ions (e.g., m/z 120, 105, 91) vary significantly between runs.

Causality: This can be caused by fluctuations in the ion source temperature or electron energy, or by interactions within the source itself. If the source is contaminated, the fragmentation can be altered.

G M [M]⁺˙ m/z 135 frag120 [M-CH₃]⁺ m/z 120 M->frag120 - •CH₃ frag105 [C₈H₉]⁺ m/z 105 M->frag105 - •CH₂NH₂ frag91 [C₇H₇]⁺ m/z 91 frag120->frag91 - C₂H₅

Caption: Key EI fragmentation pathways for 1-(4-Methylphenyl)ethylamine.

Troubleshooting Protocol:

  • Check MS Tune: The first step is to run an autotune or check the instrument's tune report.

    • Rationale: The tune ensures that the mass spectrometer's parameters (voltages, etc.) are optimized. A poor tune can lead to inconsistent fragmentation.

  • Clean the Ion Source: If the tune is acceptable, the ion source may be contaminated.

    • Protocol: Follow the manufacturer's instructions for venting the mass spectrometer, removing the ion source, cleaning the components (repeller, lenses), and reassembling.

    • Rationale: A clean ion source provides a consistent environment for ionization and fragmentation, leading to more reproducible spectra.

  • Verify GC Method Parameters: Ensure that the oven temperature program and carrier gas flow rate are consistent between runs.

    • Rationale: Changes in the rate at which the analyte elutes into the ion source can subtly affect the fragmentation pattern.

By systematically addressing these common issues, researchers can achieve reliable and reproducible GC-MS analysis of 1-(4-Methylphenyl)ethylamine.

References

  • Phenomenex. GC Column Troubleshooting Guide. [Link]

  • Agilent. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • Phenomenex. GC Troubleshooting Guide. [Link]

  • Lund, T., & Akesson, B. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. [Link]

  • Restek. GC Derivatization. [Link]

  • Fioravanti, R., Biava, M., & Cingolani, G. M. (1994). ELECTRON IMPACT MASS SPECTRA OF para-SUBSTITUTED N- HETEROARYL BENZYLAMINES. HETEROCYCLES, 37(1), 367. [Link]

  • PubChem. (+)-1-(4-Methylphenyl)ethylamine. [Link]

  • Hamby, D., Burnett, A., Jablonsky, M., Twamley, B., Kavanagh, P. V., & Gardner, E. A. (2015). Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a New "Legal High" Sold by an Internet Vendor as 4-Methyl Pentedrone. Journal of forensic sciences, 60(4), 963–969. [Link]

  • Agilent. Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. [Link]

  • ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Optimization

Technical Support Center: Scaling Up N-isopropyl-1-(4-methylphenyl)ethylamine Production

Welcome to the Technical Support Center for the synthesis and scale-up of N-isopropyl-1-(4-methylphenyl)ethylamine . This guide is engineered for researchers, process chemists, and drug development professionals transiti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of N-isopropyl-1-(4-methylphenyl)ethylamine . This guide is engineered for researchers, process chemists, and drug development professionals transitioning this sterically hindered secondary amine from bench-scale discovery to pilot-plant production.

The most robust and scalable synthetic route for this molecule is the direct reductive amination of 1-(4-methylphenyl)ethylamine with acetone. Below, you will find validated protocols, quantitative reagent comparisons, and a causality-driven troubleshooting guide to ensure high-yield, reproducible batches.

Synthetic Strategy & Workflow

The synthesis relies on a two-step, one-pot reductive amination. First, the primary amine (1-(4-methylphenyl)ethylamine) condenses with acetone to form a ketimine intermediate. Because both the alpha-methyl benzylic position and the ketone are sterically demanding, this condensation requires careful equilibrium management. Second, the ketimine is reduced to the target secondary amine using a selective hydride source or catalytic hydrogenation.

Workflow A 1-(4-methylphenyl)ethylamine (Primary Amine) C Ketimine Intermediate (Unstable) A->C -H2O Condensation B Acetone (Ketone) B->C D N-isopropyl-1-(4-methylphenyl)ethylamine (Secondary Amine) C->D Reduction E STAB or H2/Pd-C (Reducing Agent) E->D Hydride Transfer

Caption: Synthetic workflow for the reductive amination of 1-(4-methylphenyl)ethylamine.

Standard Operating Procedure (SOP): 1 kg Scale-Up

For pilot-scale research (up to 5 kg), Sodium Triacetoxyborohydride (STAB) is the industry standard due to its mildness and exceptional selectivity for imines over ketones at neutral to mildly acidic pH [1].

Self-Validating Protocol
  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N₂.

  • Imine Formation: Charge 1.0 kg (6.70 mol) of 1-(4-methylphenyl)ethylamine and 6.0 L of 1,2-dichloroethane (DCE). Add 0.58 kg (10.05 mol, 1.5 eq) of acetone.

    • Validation Check: Stir at 20°C for 3 hours. Pull an aliquot and analyze via GC-MS. Do not proceed until >90% conversion to the ketimine is confirmed. If conversion is stalled, add 100 g of anhydrous MgSO₄ as a water scavenger.

  • Thermal Management: Cool the reactor jacket to 0–5°C.

  • Reduction: Portion-wise, add 2.13 kg (10.05 mol, 1.5 eq) of STAB over 2 hours.

    • Causality: STAB reduction is highly exothermic. Portion-wise addition prevents thermal runaway, which would otherwise lead to hydride decomposition and solvent boiling [2].

  • Quench & Workup: Slowly quench the reaction with 3 L of saturated aqueous NaHCO₃, maintaining the internal temperature below 20°C. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify via vacuum distillation or precipitate as the hydrochloride salt using ethereal HCl.

Quantitative Reagent Comparison

When moving beyond the 5 kg scale, the choice of reducing agent dictates the safety and economics of the process.

Reducing AgentYield PotentialScalability (>10 kg)Toxicity / Safety ProfileProcess Economics
STAB (NaBH(OAc)₃) High (85-95%)ModerateLow toxicity; Exothermic addition requires strict thermal control.Moderate (High atom waste)
NaBH₃CN High (80-90%)LowHigh risk: Generates highly toxic HCN gas at low pH [3].Low
H₂ Gas (5% Pd/C) Very High (>95%)ExcellentFlammability risk; Requires pressure vessels (2-5 bar) [4].Highly cost-effective

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield of Target Amine Q1 Is unreacted primary amine present? Start->Q1 Q2 Is thermal runaway observed? Start->Q2 Sol1 Increase acetone eq. & add water scavenger Q1->Sol1 Yes Sol2 Dose STAB portion-wise maintain T < 15°C Q2->Sol2 Yes

Caption: Troubleshooting logic tree for common scale-up issues during reductive amination.

Q1: We are observing significant amounts of unreacted 1-(4-methylphenyl)ethylamine. How do we drive the reaction to completion?

A: Incomplete conversion usually stems from a poor imine formation equilibrium. Because acetone is a ketone, and the alpha-methyl group on your primary amine provides significant steric bulk, ketimine formation is thermodynamically less favorable than aldimine formation.

  • Solution: Do not add the reducing agent immediately. Allow the amine and acetone to stir for at least 2-3 hours. Use a slight excess of acetone (1.5 - 2.0 eq). If scaling up, actively remove water by adding a scavenger (e.g., molecular sieves or MgSO₄) or by utilizing a Dean-Stark apparatus if operating under reflux prior to the reduction step [1].

Q2: Our scale-up batch showed thermal runaway during the addition of the reducing agent. How can we mitigate this?

A: The reduction of the imine by STAB is a highly exothermic hydride transfer. At the bench scale, heat dissipates quickly through the glass flask. However, in a pilot reactor, the surface-area-to-volume ratio decreases drastically, leading to dangerous heat accumulation.

  • Solution: Implement a strict portion-wise or continuous solid-dosing strategy for STAB. Maintain the jacket temperature at 0–5°C and ensure the internal temperature never exceeds 15°C during the addition phase. This prevents both the thermal decomposition of the hydride and the uncontrolled boiling of the acetone [2].

Q3: Is it possible to use catalytic hydrogenation instead of stoichiometric hydrides for larger scale-up (>10 kg)?

A: Yes, and it is highly recommended. For multi-kilogram scales, stoichiometric hydrides like STAB become cost-prohibitive and generate excessive boron and acetate waste streams. Transition-metal-catalyzed reductive amination using H₂ gas (e.g., 5% Pd/C or PtO₂) is the industry standard for green, large-scale amine synthesis [4].

  • Solution: Operate in a pressure vessel at 2-5 bar H₂ in methanol or ethanol. The 4-methylphenyl ring is generally stable under mild hydrogenation conditions, so ring-reduction is not a primary concern at low pressures.

Q4: We are detecting tertiary amine byproducts. How do we prevent over-alkylation?

A: Over-alkylation occurs when the newly formed secondary amine reacts with another molecule of acetone and is subsequently reduced.

  • Solution: Fortunately, the steric bulk of the isopropyl group combined with the alpha-methyl group on the benzylic position makes tertiary amine formation highly unfavorable. If you are still seeing this impurity, it is likely due to an excessive localized concentration of acetone and STAB. Ensure vigorous overhead stirring to prevent pooling of reagents, and restrict acetone to a maximum of 1.5 equivalents [1].

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry, American Chemical Society URL: [Link]

  • Title: Reductive Amination: Definition, Examples, and Mechanism Source: Chemistry Learner URL: [Link]

  • Title: Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: Chemical Reviews, American Chemical Society URL: [Link]

Troubleshooting

Technical Support Center: Effective Resolution of 1-(4-Methylphenyl)ethylamine Enantiomers

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for the resolution of 1-(4-Methylphenyl)ethylamine enantiomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for the resolution of 1-(4-Methylphenyl)ethylamine enantiomers. Here, you will find practical troubleshooting advice and frequently asked questions to navigate the challenges of separating this versatile chiral amine.

Troubleshooting Guide: Common Issues and Solutions in Enantiomer Resolution

The successful separation of enantiomers is a critical step in the synthesis of many active pharmaceutical ingredients.[1][2] This section addresses common hurdles encountered during the resolution of racemic 1-(4-Methylphenyl)ethylamine.

Issue 1: Poor or No Crystallization of Diastereomeric Salts

A frequent challenge in classical resolution is the failure of the diastereomeric salts to crystallize from the solution.[3]

Possible Causes:

  • High Solubility: The formed diastereomeric salts may be too soluble in the chosen solvent, preventing the solution from reaching the supersaturation needed for crystallization.[3]

  • Inappropriate Solvent: The solvent system may not provide a sufficient difference in solubility between the two diastereomeric salts.

  • Inhibition by Impurities: The presence of impurities in either the racemic amine or the resolving agent can interfere with crystal nucleation and growth.[3]

  • Incorrect Stoichiometry: An improper molar ratio between the racemic amine and the resolving agent can affect salt formation and crystallization.

Solutions:

  • Solvent Screening: Conduct a systematic screening of various solvents and solvent mixtures to identify a system where one diastereomeric salt has significantly lower solubility.[4]

  • Concentration Adjustment: Carefully evaporate the solvent to increase the concentration of the diastereomeric salts and induce crystallization.[3]

  • Anti-Solvent Addition: Gradually add a solvent in which the diastereomeric salts are poorly soluble (an anti-solvent) to a solution of the salts to promote precipitation.[3]

  • Controlled Cooling: Implement a slow and controlled cooling process, as rapid cooling can lead to the co-precipitation of both diastereomers.[4]

  • Seeding: Introduce a small crystal of the desired diastereomeric salt to a supersaturated solution to act as a template for crystal growth.[4]

  • Purification of Starting Materials: Ensure the high purity of both the racemic 1-(4-Methylphenyl)ethylamine and the chiral resolving agent.[3]

Issue 2: "Oiling Out" of Diastereomeric Salts

Instead of forming distinct crystals, the diastereomeric salt separates as an oily liquid.[4]

Possible Causes:

  • High Supersaturation: The concentration of the salt is too high, leading to liquid-liquid phase separation rather than orderly crystallization.

  • Rapid Cooling: A fast temperature drop can favor the formation of an amorphous oil over a crystalline solid.[4]

  • Incompatible Solvent: The chosen solvent may not be suitable for the crystallization of the specific diastereomeric salt.

Solutions:

  • Reduce Concentration: Dilute the solution by adding more of the primary solvent.[4]

  • Slower Cooling: Employ a gradual cooling ramp to allow sufficient time for crystal nucleation and growth.[4]

  • Solvent System Re-evaluation: Experiment with different solvents or co-solvent systems to find one that promotes crystallization.[4]

  • Seeding: Add seed crystals to the supersaturated solution to encourage the formation of a crystalline solid.[4]

Issue 3: Low Enantiomeric Excess (e.e.) of the Resolved Amine

After crystallization and liberation of the free amine, the enantiomeric excess is lower than desired.

Possible Causes:

  • Co-crystallization: The undesired diastereomeric salt has partially crystallized along with the desired one.

  • Solid Solution Formation: In some cases, the two diastereomers can form a solid solution, making separation by simple crystallization difficult.[5]

  • Incomplete Resolution: The difference in solubility between the diastereomeric salts in the chosen solvent is not large enough for efficient separation in a single step.

  • Racemization: The chiral center of the amine or the resolving agent may be susceptible to racemization under the experimental conditions (e.g., high temperature or extreme pH).

Solutions:

  • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its diastereomeric purity.[4][6]

  • Optimize Solvent and Temperature: Re-evaluate the solvent system and the crystallization temperature to maximize the solubility difference between the diastereomers.[4]

  • Screen Different Resolving Agents: The choice of resolving agent is crucial. Screening different chiral acids can lead to the formation of diastereomeric salts with better separation characteristics.[7]

  • Monitor for Racemization: Analyze the enantiomeric purity at different stages to check for potential racemization and adjust conditions accordingly.

Issue 4: Difficulties in Liberating the Free Amine

After isolating the desired diastereomeric salt, recovering the pure enantiomer of 1-(4-Methylphenyl)ethylamine can be problematic.

Possible Causes:

  • Incomplete Salt Dissociation: The acid-base reaction to break the diastereomeric salt may be incomplete.

  • Emulsion Formation during Extraction: During the workup, persistent emulsions can form, making the separation of aqueous and organic layers difficult.

  • Product Loss: The free amine may have some solubility in the aqueous layer, leading to lower recovery.

Solutions:

  • Ensure Complete Basification: Use a sufficiently strong base (e.g., NaOH) and ensure the aqueous phase is distinctly basic (pH > 11) to fully liberate the free amine.[6][7]

  • Break Emulsions: Add a saturated brine solution or a small amount of a different organic solvent to help break up emulsions.

  • Thorough Extraction: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize the recovery of the free amine.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the resolution of 1-(4-Methylphenyl)ethylamine.

Q1: Which chiral resolving agent is most effective for 1-(4-Methylphenyl)ethylamine?

The effectiveness of a chiral resolving agent is highly dependent on the specific substrate.[7] For primary amines like 1-(4-Methylphenyl)ethylamine, common and effective resolving agents include:

  • Tartaric Acid and its Derivatives: L-tartaric acid is a widely used, cost-effective option.[7][8] Derivatives like dibenzoyl-L-tartaric acid can also be effective.

  • (S)-Mandelic Acid: This resolving agent often provides high enantiomeric excess in a single crystallization.[7][9]

  • (1S)-(+)-10-Camphorsulfonic Acid: As a strong acid, it can be particularly useful for resolving less basic amines.[7]

A screening of these and other commercially available resolving agents is highly recommended to find the optimal choice for your specific application.[10]

Q2: How do I choose the right solvent for diastereomeric salt crystallization?

The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. One salt should be sparingly soluble, while the other remains in solution. A systematic solvent screen is the most effective approach.[4] This typically involves dissolving the diastereomeric salt mixture in a range of solvents (e.g., alcohols like ethanol or methanol, esters like ethyl acetate, and ketones like acetone) and observing the crystallization behavior upon cooling or concentration.

Q3: What analytical techniques are best for determining the enantiomeric excess (e.e.) of my resolved amine?

Several analytical methods can be used to accurately determine the enantiomeric purity of your resolved 1-(4-Methylphenyl)ethylamine:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used techniques for separating and quantifying enantiomers.[11][12][13] It typically involves using a chiral stationary phase (CSP).[12]

  • Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable compounds and can offer high resolution.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing or Solvating Agents: By reacting the amine with a chiral derivatizing agent, you can form diastereomers that exhibit distinct signals in the NMR spectrum, allowing for quantification.[11][14]

Q4: Can enzymatic resolution be used for 1-(4-Methylphenyl)ethylamine?

Yes, enzymatic kinetic resolution is a viable alternative to classical resolution.[15][16] This method utilizes an enzyme, often a lipase like Candida antarctica lipase B (CAL-B), to selectively acylate one enantiomer of the amine, allowing the unreacted enantiomer to be separated.[15][17] The key to successful enzymatic resolution is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining amine.[6][18]

Q5: What is a "racemization-recycle" strategy and how can it improve my overall yield?

A major drawback of classical resolution is that the theoretical maximum yield for the desired enantiomer is 50%.[19] A racemization-recycle strategy addresses this by taking the unwanted enantiomer, which is left in the mother liquor, and converting it back into the racemic mixture.[19] This racemized material can then be recycled back into the resolution process, theoretically allowing for a nearly 100% yield of the desired enantiomer over multiple cycles.[19]

Data and Protocols

Comparison of Common Chiral Resolving Agents
Resolving AgentStructure TypeAcidity (pKa)Advantages
L-Tartaric Acid C4-dicarboxylic acidpKa1 ≈ 2.98, pKa2 ≈ 4.34Readily available, inexpensive, widely documented.[7]
(S)-Mandelic Acid α-hydroxy carboxylic acidpKa ≈ 3.41Often provides high enantiomeric excess.[7]
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic acidpKa ≈ -1.5Strong acid, effective for less basic amines.[7]
Experimental Protocol: Classical Resolution of (±)-1-(4-Methylphenyl)ethylamine using L-Tartaric Acid

This protocol provides a general guideline. Optimization of solvent, temperature, and stoichiometry may be required.

  • Salt Formation:

    • Dissolve racemic 1-(4-Methylphenyl)ethylamine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature.

    • In a separate flask, dissolve L-tartaric acid (0.5 equivalents) in the same solvent, also with heating.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature.

    • Further cool the mixture in an ice bath to promote crystallization.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[4]

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, dissolve the crystals in a minimal amount of the hot solvent and allow them to recrystallize by slow cooling.[6]

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong base (e.g., 10% NaOH solution) until the solid dissolves and the solution is basic (pH > 11).[6][7]

  • Extraction and Purification:

    • Extract the liberated amine with an organic solvent (e.g., diethyl ether) multiple times.[7]

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.

    • Remove the solvent under reduced pressure to yield the resolved 1-(4-Methylphenyl)ethylamine.

  • Analysis:

    • Determine the enantiomeric excess of the final product using a suitable analytical technique such as chiral HPLC.[11]

Visualizing the Resolution Workflow

The following diagrams illustrate the key processes in resolving enantiomers.

G cluster_0 Classical Resolution Workflow Racemic Amine (R/S) Racemic Amine (R/S) Salt Formation Salt Formation Racemic Amine (R/S)->Salt Formation + Chiral Acid (S') Diastereomeric Salts (R-S' & S-S') Diastereomeric Salts (R-S' & S-S') Salt Formation->Diastereomeric Salts (R-S' & S-S') Crystallization Crystallization Diastereomeric Salts (R-S' & S-S')->Crystallization Filtration Filtration Crystallization->Filtration Solid (Enriched S-S') Solid (Enriched S-S') Filtration->Solid (Enriched S-S') Less Soluble Mother Liquor (Enriched R-S') Mother Liquor (Enriched R-S') Filtration->Mother Liquor (Enriched R-S') More Soluble Liberation Liberation Solid (Enriched S-S')->Liberation + Base Racemization Racemization Mother Liquor (Enriched R-S')->Racemization Recycle Pure Enantiomer (S) Pure Enantiomer (S) Liberation->Pure Enantiomer (S) Racemization->Racemic Amine (R/S) Recycle

Caption: Workflow for classical resolution with racemization-recycle.

G cluster_1 Troubleshooting Crystallization Start Start Problem? Problem? Start->Problem? No Crystals No Crystals Increase Concentration Increase Concentration No Crystals->Increase Concentration Yes Oiling Out Oiling Out Reduce Concentration Reduce Concentration Oiling Out->Reduce Concentration Yes Low e.e. Low e.e. Recrystallize Recrystallize Low e.e.->Recrystallize Yes Problem?->No Crystals Problem?->Oiling Out Problem?->Low e.e. Add Anti-Solvent Add Anti-Solvent Increase Concentration->Add Anti-Solvent Seed Crystals Seed Crystals Add Anti-Solvent->Seed Crystals Solvent Screen Solvent Screen Seed Crystals->Solvent Screen Slow Cooling Slow Cooling Reduce Concentration->Slow Cooling Re-evaluate Solvent Re-evaluate Solvent Slow Cooling->Re-evaluate Solvent Optimize Conditions Optimize Conditions Recrystallize->Optimize Conditions Screen Resolving Agents Screen Resolving Agents Optimize Conditions->Screen Resolving Agents

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Benchchem.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Benchchem. A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 3-(Naphthalen-1-yl)
  • Benchchem.
  • Benchchem.
  • Gotor-Fernández, V., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 9(23), 8169-8176.
  • A lactate-derived chiral aldehyde for determining the enantiopurity of enantioenriched primary amines.
  • CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine.
  • Benchchem. Technical Support Center: Optimizing Enantiomeric Excess in 1-Amino-2-butanol Resolutions.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Oketani, R., et al. (2021). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
  • Enzymatic resolution of 1-phenylethylamine by amidation reaction in organic medium.
  • Chen, H., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 14(6), 1345-1353.
  • Enantioseparation of phenethylamines by using high-performance liquid chromatography column permanently coated with methyl
  • Benchchem. A Comparative Guide to Chiral Resolving Agents for Primary Amines.
  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine†.
  • Lam, A. W. H., & Ng, K. M. (2005). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting, Conference Proceedings.
  • Stereochemistry - Stereoelectronics.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Technology Networks.
  • Zaggout, F. R., et al. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1443-1448.
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Optimization

Solubility issues of 1-(4-Methylphenyl)ethylamine in biological buffers

Introduction 1-(4-Methylphenyl)ethylamine is a chiral primary amine utilized as a key intermediate and building block in the synthesis of various pharmaceuticals and other bioactive molecules.[1] As a weakly basic and mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-Methylphenyl)ethylamine is a chiral primary amine utilized as a key intermediate and building block in the synthesis of various pharmaceuticals and other bioactive molecules.[1] As a weakly basic and moderately lipophilic compound, researchers frequently encounter significant challenges in achieving and maintaining its solubility in standard aqueous biological buffers (e.g., PBS, Tris-HCl) at physiological pH. This guide provides a comprehensive technical overview, troubleshooting strategies, and detailed protocols to address the solubility issues of 1-(4-Methylphenyl)ethylamine, ensuring reliable and reproducible experimental outcomes.

Core Challenge: Understanding the pH-Dependent Solubility

The primary reason for the poor solubility of 1-(4-Methylphenyl)ethylamine in neutral buffers lies in the fundamental chemistry of amines.[2] As a weak base, it exists in a pH-dependent equilibrium between its protonated (salt) form and its unprotonated (free base) form.

  • Protonated (Ammonium Salt) Form: At a pH below its pKa (predicted to be ~9.2), the amine group is protonated (-NH3+), forming an ammonium salt.[3] This charged species is ionic and exhibits significantly higher solubility in polar solvents like water.[4]

  • Unprotonated (Free Base) Form: At a pH above its pKa, the amine exists as the neutral, unprotonated free base. This form is significantly more lipophilic (LogP ≈ 1.5-1.9) and less polar, leading to poor aqueous solubility.[5][6]

Most biological experiments are conducted at a physiological pH of ~7.4. At this pH, a significant portion of 1-(4-Methylphenyl)ethylamine will be in its less soluble free base form, leading to precipitation and inaccurate concentrations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1-(4-Methylphenyl)ethylamine won't dissolve in my PBS buffer (pH 7.4). I can see a thin film or precipitate. Why is this happening?

This is the most common issue and is a direct consequence of the compound's chemical properties. At pH 7.4, which is below the pKa of the amine group (~9.2), the compound is not fully protonated. The resulting equilibrium mixture contains a substantial amount of the neutral "free base" form, which has low water solubility and precipitates out of the aqueous buffer.[7]

Q2: How can I prepare a high-concentration stock solution? Should I dissolve it directly in my assay buffer?

Directly dissolving the compound in a neutral aqueous buffer is not recommended due to the issues described above. The best practice is to first prepare a concentrated stock solution in a suitable organic solvent or by using a pH-modification approach.

  • Co-Solvent Approach: Using a water-miscible organic solvent is a highly effective method.[8] Dimethyl sulfoxide (DMSO) is the most common choice as it can dissolve a wide range of polar and non-polar compounds and is miscible with water.[9][10]

  • pH-Modification Approach: Alternatively, you can dissolve the compound in a slightly acidic aqueous solution (e.g., water acidified with HCl) to ensure complete protonation into the soluble salt form.

See Protocols 1 and 2 for detailed, step-by-step instructions.

Q3: I used DMSO to make my stock solution, but now I see precipitation when I dilute it into my final assay media. How can I fix this?

This is a common phenomenon known as "fall-out" or "crashing out." It occurs when the highly concentrated, solvent-solubilized compound is rapidly diluted into an aqueous environment where its solubility is much lower. The organic solvent is diluted, and the compound is forced into an environment it is not soluble in, causing it to precipitate.

Troubleshooting Steps:

  • Reduce Stock Concentration: Try making a less concentrated DMSO stock solution.

  • Modify Dilution Technique: Add the DMSO stock to your final buffer slowly, drop-by-drop, while vortexing or stirring vigorously. This helps to disperse the compound more effectively before it has a chance to aggregate and precipitate.[11]

  • Warm the Buffer: Gently warming the final buffer (e.g., to 37°C) can sometimes increase the solubility limit, but be cautious as this may affect the stability of other components in your assay.

  • Check Final Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (see Q4).

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

DMSO can be toxic to cells, and the tolerance varies significantly between cell lines.[12]

  • General Guideline: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[11] A final concentration of ≤ 0.1% is widely considered safe for almost all cell lines and is the recommended upper limit to minimize off-target effects.[12][13]

  • Critical Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples but without the compound. This allows you to differentiate between the effects of the compound and the solvent.[13]

Q5: Can I just lower the pH of my final buffer to keep the compound dissolved?

While lowering the pH will increase the solubility of 1-(4-Methylphenyl)ethylamine, this approach must be handled with extreme caution.[14][15]

  • Impact on Biology: Most biological systems (cells, enzymes, proteins) are highly sensitive to pH.[16] A significant deviation from physiological pH (typically 7.2-7.4) can alter protein structure, enzyme activity, and overall cell health, leading to experimental artifacts.

  • When It Might Be Acceptable: This strategy is generally limited to cell-free assays where the components are known to be stable at a lower pH. It is not recommended for cell-based assays.

  • Buffering Capacity: Remember that biological media are strongly buffered.[17] Adding a small amount of an acidic stock solution will likely be neutralized by the buffer, causing the compound to precipitate anyway.

Q6: I need a higher concentration for an in vivo study and DMSO is not ideal. Are there other formulation strategies?

Yes, for applications requiring higher concentrations or avoiding certain co-solvents, advanced formulation techniques can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate hydrophobic molecules like the free base of 1-(4-Methylphenyl)ethylamine, forming an "inclusion complex" that is water-soluble.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[21]

  • Salt Formation: Preparing a stable, solid salt form of the compound (e.g., 1-(4-Methylphenyl)ethylamine hydrochloride) can be a long-term solution. The salt form will typically have much higher aqueous solubility than the free base.[22]

Physicochemical Data Summary

PropertyValueSource
Molecular FormulaC₉H₁₃N[5]
Molecular Weight135.21 g/mol [6][23]
AppearanceColorless to pale yellow liquid[5]
Density~0.92 g/mL[24]
pKa (predicted)9.20 ± 0.10[3]
LogP1.5 - 1.9[5][6]

Protocols & Methodologies

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)

This is the most common and recommended method for in vitro assays.

  • Weigh Compound: Accurately weigh out the desired amount of 1-(4-Methylphenyl)ethylamine free base in a suitable microcentrifuge tube or glass vial.

  • Add Co-solvent: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Solubilize: Vortex or sonicate the mixture until the compound is fully dissolved. The solution should be clear and free of any visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Application: For experiments, thaw an aliquot and dilute it into your final assay buffer using the drop-wise addition method with vigorous stirring, ensuring the final DMSO concentration remains below cytotoxic levels (ideally ≤ 0.1%).[25]

Protocol 2: pH-Modification Approach for Solubilization

This method avoids organic co-solvents but requires careful pH management.

  • Weigh Compound: Accurately weigh out the desired amount of 1-(4-Methylphenyl)ethylamine free base.

  • Prepare Acidic Diluent: Prepare a dilute solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Titrate to Dissolve: Slowly add the dilute HCl to the compound while stirring. The compound will dissolve as it is protonated to form the hydrochloride salt. Use the minimum amount of acid necessary to achieve a clear solution.

  • pH Adjustment (Optional & Critical): If necessary for your experiment, you can carefully adjust the pH upwards using a dilute base (e.g., 0.1 M NaOH). Monitor the solution closely for any signs of precipitation as you approach the pKa. This step is often not feasible as precipitation will occur as the pH rises.

  • Application: This acidic stock can be diluted into a well-buffered final medium, but be aware of the potential for precipitation if the buffer capacity is exceeded or if the final pH is too high.

Visual Diagrams

G

G start Start: Compound Precipitates in Buffer stock_prep Prepare Concentrated Stock Solution start->stock_prep dmso Method A: Co-Solvent (e.g., 100% DMSO) (See Protocol 1) stock_prep->dmso For most in vitro acid Method B: pH Adjustment (e.g., 0.1M HCl) (See Protocol 2) stock_prep->acid Co-solvent-free (cell-free assays) dilution Dilute Stock into Final Assay Buffer dmso->dilution acid->dilution precipitation_check Observe for Precipitation ('Crashing Out') dilution->precipitation_check success Success: Clear Solution precipitation_check->success No troubleshoot Troubleshoot Dilution: - Stir vigorously - Add drop-wise - Lower stock concentration precipitation_check->troubleshoot Yes troubleshoot->dilution

References

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  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
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Reference Data & Comparative Studies

Validation

Comparative pharmacology of N-isopropyl-1-(4-methylphenyl)ethylamine and 4-methylamphetamine

A Comparative Guide to the Pharmacology of N-isopropyl-1-(4-methylphenyl)ethylamine and 4-methylamphetamine This guide provides a detailed comparative analysis of the known pharmacological properties of 4-methylamphetami...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Pharmacology of N-isopropyl-1-(4-methylphenyl)ethylamine and 4-methylamphetamine

This guide provides a detailed comparative analysis of the known pharmacological properties of 4-methylamphetamine (4-MA) and the predicted profile of the structurally related, yet poorly characterized, N-isopropyl-1-(4-methylphenyl)ethylamine. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships that define the stimulant and monoamine-releasing properties of substituted amphetamines.

Introduction

Substituted amphetamines are a broad class of psychoactive compounds with a wide range of pharmacological effects, including stimulant, entactogen, and hallucinogenic properties.[1] Their primary mechanism of action involves the modulation of monoamine neurotransmission, specifically targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][3][4] 4-methylamphetamine (4-MA) is a ring-substituted amphetamine that has been identified as a recreational drug.[5][6] In contrast, N-isopropyl-1-(4-methylphenyl)ethylamine represents a structural analog for which public-domain pharmacological data is scarce.

This guide will first detail the established pharmacology of 4-MA. Subsequently, based on well-documented structure-activity relationships (SAR) for N-alkylated amphetamines, a hypothetical pharmacological profile for N-isopropyl-1-(4-methylphenyl)ethylamine will be proposed. Finally, this guide will provide detailed experimental protocols that would be essential for the empirical validation of this predicted profile and for a definitive comparative analysis.

Chemical Structures

The chemical structures of 4-methylamphetamine and N-isopropyl-1-(4-methylphenyl)ethylamine are presented below. The key structural difference is the substitution on the amine group: a methyl group in 4-MA versus a bulkier isopropyl group in N-isopropyl-1-(4-methylphenyl)ethylamine.

  • 4-methylamphetamine (4-MA): 1-(4-methylphenyl)propan-2-amine

  • N-isopropyl-1-(4-methylphenyl)ethylamine: N-isopropyl-1-(4-methylphenyl)propan-2-amine

Part 1: Known Pharmacology of 4-methylamphetamine (4-MA)

4-MA is a potent and relatively balanced releasing agent of dopamine, norepinephrine, and serotonin.[5][7] Its primary mechanism of action is to interact with monoamine transporters to induce reverse transport, thereby increasing the extracellular concentrations of these neurotransmitters.[8]

Pharmacodynamics

In Vitro Profile: In vitro studies using rat brain synaptosomes have demonstrated that 4-MA is a potent substrate for all three major monoamine transporters.[5] It acts as a non-selective serotonin, norepinephrine, and dopamine releasing agent (SNDRA).[7]

In Vivo Profile: Microdialysis studies in rats have revealed that 4-MA produces a more pronounced elevation of extracellular serotonin compared to dopamine.[7] One study reported an approximately 18-fold increase in baseline serotonin levels, compared to a 5-fold increase in dopamine.[7] This pronounced serotonergic activity is thought to potentially dampen the dopaminergic response, possibly through the activation of 5-HT2C receptors which are known to inhibit dopamine release.[7]

Behavioral Effects

Consistent with its potent serotonergic activity relative to its dopaminergic effects, animal studies have shown that 4-MA has a lower rate of self-administration compared to other similar stimulants.[7] This suggests a lower abuse potential, as high serotonergic activity can be aversive.

Part 2: Hypothetical Pharmacology of N-isopropyl-1-(4-methylphenyl)ethylamine

There is a significant lack of published experimental data on the pharmacology of N-isopropyl-1-(4-methylphenyl)ethylamine. However, by applying established structure-activity relationships for N-alkylated amphetamines, a predictive pharmacological profile can be constructed.

Predicted Pharmacodynamics based on Structure-Activity Relationships (SAR)

The key structural modification in N-isopropyl-1-(4-methylphenyl)ethylamine compared to 4-MA is the replacement of the N-methyl group with a larger N-isopropyl group. Research on N-alkylated amphetamines has consistently shown that increasing the size of the N-alkyl substituent beyond a methyl or ethyl group generally leads to a decrease in stimulant potency and abuse liability.[7][9]

  • Interaction with Monoamine Transporters: It is hypothesized that the bulkier N-isopropyl group will reduce the compound's potency as a substrate for the dopamine and norepinephrine transporters (DAT and NET).[8] Studies on a series of N-alkylated 4-MA analogs have shown that lengthening the N-alkyl chain can convert the compound from a potent, non-selective releaser into a more selective serotonin-releasing agent with little to no substrate activity at DAT and NET.[8] Therefore, N-isopropyl-1-(4-methylphenyl)ethylamine is predicted to be a more selective serotonin-releasing agent (SSRA) compared to 4-MA.

  • Receptor Binding Profile: The primary targets are expected to be the monoamine transporters. Significant direct binding to dopaminergic, serotonergic, or adrenergic receptors is less likely, in line with the general profile of amphetamine-based releasing agents.

Predicted Behavioral Effects

Based on the predicted shift towards serotonin selectivity, it is anticipated that N-isopropyl-1-(4-methylphenyl)ethylamine would exhibit:

  • Reduced Stimulant Effects: The expected decrease in potency at DAT and NET would likely result in lower locomotor stimulant effects compared to 4-MA.

  • Lower Abuse Potential: A more selective serotonin-releasing profile is generally associated with reduced reinforcing properties and a lower potential for abuse.[7][8]

Data Summary: 4-MA and Predicted N-isopropyl-1-(4-methylphenyl)ethylamine Profile

Parameter4-methylamphetamine (4-MA)N-isopropyl-1-(4-methylphenyl)ethylamine (Predicted)
Mechanism of Action Potent, non-selective monoamine releasing agent (SNDRA)[7][10]Selective Serotonin Releasing Agent (SSRA)
EC50 (Release) DAT: 44.1 nM, NET: 22.2 nM, SERT: 53.4 nM[7]DAT: >1000 nM, NET: >1000 nM, SERT: <200 nM (Hypothetical)
Behavioral Profile Psychostimulant, low self-administration[7]Reduced psychostimulant effects, likely low abuse potential

Part 3: Essential Experimental Protocols for Comparative Analysis

To empirically determine the pharmacological profile of N-isopropyl-1-(4-methylphenyl)ethylamine and directly compare it to 4-MA, the following experimental workflows are essential.

Experiment 1: In Vitro Monoamine Transporter Uptake Inhibition and Release Assays

This experiment will determine the potency of the compounds to inhibit substrate uptake and induce neurotransmitter release at DAT, NET, and SERT.

Objective: To determine the IC50 (inhibitory concentration) and EC50 (effective concentration for release) values for both compounds at human DAT, NET, and SERT.

Methodology:

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[11][12]

  • Uptake Inhibition Assay: a. Plate the transporter-expressing cells in 96-well plates. b. Prepare serial dilutions of N-isopropyl-1-(4-methylphenyl)ethylamine and 4-MA. c. Pre-incubate the cells with the test compounds or vehicle for 10-20 minutes at room temperature. d. Initiate uptake by adding a mixture of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) and a non-labeled substrate. e. Terminate the uptake after a short incubation period (e.g., 5-10 minutes) by aspiration and rapid washing with ice-cold buffer. f. Lyse the cells and measure the radioactivity using liquid scintillation counting. g. Calculate IC50 values by non-linear regression analysis.

  • Release Assay: a. Pre-load the transporter-expressing cells with a radiolabeled substrate (e.g., [3H]dopamine). b. Wash the cells to remove extracellular radioactivity. c. Add serial dilutions of the test compounds and incubate for 30-45 minutes. d. Collect the supernatant containing the released radioactivity. e. Lyse the cells to determine the remaining radioactivity. f. Calculate the percentage of release and determine EC50 values.

Workflow Diagram: Monoamine Transporter Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture HEK293 cells expressing hDAT, hNET, or hSERT plate_cells Plate cells in 96-well plates cell_culture->plate_cells pre_incubate Pre-incubate cells with compounds plate_cells->pre_incubate prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->pre_incubate add_substrate Add radiolabeled substrate pre_incubate->add_substrate incubate Incubate for uptake/release add_substrate->incubate terminate Terminate reaction & wash cells incubate->terminate lyse Lyse cells terminate->lyse count Scintillation counting lyse->count calculate Calculate IC50/EC50 values count->calculate

Caption: Workflow for in vitro monoamine transporter assays.

Experiment 2: In Vivo Locomotor Activity Assessment

This experiment will evaluate the psychostimulant effects of the compounds in an animal model.

Objective: To compare the dose-dependent effects of N-isopropyl-1-(4-methylphenyl)ethylamine and 4-MA on spontaneous locomotor activity in mice or rats.

Methodology:

  • Animals: Use adult male C57BL/6 mice or Sprague-Dawley rats.

  • Apparatus: Utilize open-field activity chambers equipped with infrared photobeams to automatically record horizontal and vertical movements.

  • Procedure: a. Habituate the animals to the testing room and handling for several days before the experiment. b. On the test day, allow the animals to habituate to the activity chambers for 30-60 minutes. c. Administer various doses of N-isopropyl-1-(4-methylphenyl)ethylamine, 4-MA, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. d. Immediately return the animals to the activity chambers and record locomotor activity for 90-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative count. Compare the dose-response curves for the two compounds to determine their relative potencies as psychostimulants.

Visualization of Mechanism

Signaling Pathway: Monoamine Transporter Modulation

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle sequestration MAO MAO DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Leak DA_cyto->VMAT2 DA_cyto->MAO metabolism DAT Dopamine Transporter (DAT) DA_synapse Extracellular Dopamine DAT->DA_synapse Efflux DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Activation Drug Amphetamine Analog Drug->DAT Binds & Reverses Transport

Caption: Amphetamine analogs reverse monoamine transporter function.

Conclusion

4-methylamphetamine is a well-characterized, non-selective monoamine releasing agent with a notable potency for serotonin release. While experimental data for N-isopropyl-1-(4-methylphenyl)ethylamine is currently unavailable, established structure-activity relationships for N-alkylated amphetamines strongly suggest that it will exhibit a pharmacological profile distinct from 4-MA. The bulkier N-isopropyl group is predicted to significantly reduce its activity at dopamine and norepinephrine transporters, likely rendering it a more selective serotonin-releasing agent with attenuated psychostimulant properties and a lower abuse liability. The experimental protocols detailed in this guide provide a clear path forward for the empirical characterization of N-isopropyl-1-(4-methylphenyl)ethylamine, which is necessary to validate these predictions and to fully understand its comparative pharmacology.

References

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Comparative

A Comparative Guide to the Biological Activity of 1-(4-Methylphenyl)ethylamine Enantiomers

For Researchers, Scientists, and Drug Development Professionals The Critical Role of Chirality in Bioactivity In the realm of pharmacology, the three-dimensional structure of a molecule is paramount to its biological fun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Chirality in Bioactivity

In the realm of pharmacology, the three-dimensional structure of a molecule is paramount to its biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different interactions with the inherently chiral environment of biological systems, such as receptors and enzymes.[1][2] One enantiomer may elicit a desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects.[1] Therefore, the separation and distinct biological evaluation of enantiomers are critical steps in drug discovery and development. 1-(4-Methylphenyl)ethylamine, a chiral amine, serves as a key building block in the synthesis of various pharmaceuticals, making the understanding of its enantiomers' individual biological profiles essential.

Postulated Biological Targets: A Focus on TAAR1 and Adrenergic Receptors

Based on the structural similarities of 1-(4-Methylphenyl)ethylamine to endogenous biogenic amines like tyramine and phenethylamine, its primary biological targets are postulated to be the Trace Amine-Associated Receptor 1 (TAAR1) and adrenergic receptors.[3][4]

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor (GPCR) that is activated by trace amines and amphetamine-like compounds.[5][6] It plays a significant role in modulating monoaminergic systems, including dopamine, norepinephrine, and serotonin.[7][8] Activation of TAAR1 is known to influence neurotransmission and is a promising target for treating neuropsychiatric disorders.[9]

Adrenergic Receptors: These GPCRs are the primary receptors for the catecholamines norepinephrine and epinephrine. They are crucial in regulating a vast array of physiological processes, including cardiovascular function and neurotransmission. Phenethylamine derivatives are known to interact with adrenergic receptors, often as agonists.[10]

Hypothetical Biological Activity Profile

It is a well-established principle that the S-configuration of many phenethylamines confers higher potency at TAAR1.[5] For instance, S-(+)-amphetamine is a more potent agonist at TAAR1 compared to its R-(-)-enantiomer.[5] This stereoselectivity is a key factor in the central nervous system stimulant properties of amphetamines.

Therefore, it is hypothesized that (S)-1-(4-Methylphenyl)ethylamine will exhibit greater potency as a TAAR1 agonist compared to the (R)-enantiomer . This would translate to a more significant modulation of monoaminergic signaling pathways.

Regarding adrenergic receptors, the stereochemical preference can be more varied depending on the receptor subtype. However, for many phenethylamines, one enantiomer typically displays a higher affinity and/or efficacy.

The following table summarizes the hypothetical comparative activity based on these principles:

Biological TargetParameter(S)-1-(4-Methylphenyl)ethylamine (Hypothesized)(R)-1-(4-Methylphenyl)ethylamine (Hypothesized)Rationale
TAAR1 Agonist Potency (EC₅₀) Lower (Higher Potency)Higher (Lower Potency)Based on the established stereoselectivity of TAAR1 for S-enantiomers of amphetamine-like compounds.[5]
Efficacy (Eₘₐₓ) HigherLowerHigher potency is often correlated with higher efficacy at TAAR1 for this class of compounds.
Adrenergic Receptors (e.g., α₁, β₂) Binding Affinity (Kᵢ) Potentially HigherPotentially LowerStereoselectivity is common for phenethylamines at adrenergic receptors, though the preferred enantiomer can vary by receptor subtype.[11]
Functional Activity (e.g., Agonism) Potentially HigherPotentially LowerThe enantiomer with higher binding affinity is likely to exhibit greater functional activity.

Experimental Validation: A Two-Pronged Approach

To empirically validate the biological activity of the 1-(4-Methylphenyl)ethylamine enantiomers, a two-pronged experimental approach is recommended:

  • Receptor Binding Assays: To determine the affinity of each enantiomer for the target receptors.

  • Functional Assays: To measure the cellular response following receptor binding and determine the potency and efficacy of each enantiomer.

The following diagram illustrates the logical workflow for this validation process:

G cluster_0 Preparation cluster_1 Binding Affinity Assessment cluster_2 Functional Activity Assessment Enantiomers (R)- and (S)-1-(4-Methylphenyl)ethylamine Binding_Assay Radioligand Binding Assay Enantiomers->Binding_Assay Functional_Assay cAMP Functional Assay Enantiomers->Functional_Assay Targets Cell Lines Expressing TAAR1 & Adrenergic Receptors Targets->Binding_Assay Targets->Functional_Assay Ki Determine Kᵢ values Binding_Assay->Ki Data_Analysis Comparative Analysis of Enantiomer Activity Ki->Data_Analysis Compare Affinities EC50_Emax Determine EC₅₀ and Eₘₐₓ values Functional_Assay->EC50_Emax EC50_Emax->Data_Analysis Compare Potency & Efficacy

Experimental workflow for validating enantiomer bioactivity.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for TAAR1

This protocol is designed to determine the binding affinity (Kᵢ) of the (R)- and (S)-enantiomers of 1-(4-Methylphenyl)ethylamine for the TAAR1 receptor through a competitive binding assay.

Materials:

  • HEK293 cells stably expressing human TAAR1

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Radioligand (e.g., [³H]-p-Tyramine or a specific TAAR1 radiolabeled antagonist)

  • Non-labeled competitor (for non-specific binding determination, e.g., excess unlabeled p-tyramine)

  • (R)- and (S)-1-(4-Methylphenyl)ethylamine stock solutions

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hTAAR1 cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in membrane preparation buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Membrane preparation + radioligand.

      • Non-specific Binding: Membrane preparation + radioligand + excess non-labeled competitor.

      • Competitive Binding: Membrane preparation + radioligand + serial dilutions of (R)- or (S)-1-(4-Methylphenyl)ethylamine.

  • Incubation:

    • Add the membrane preparation, radioligand, and test compounds to the wells.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Detection:

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: cAMP Functional Assay for Gs-Coupled Receptors (e.g., TAAR1)

This protocol measures the ability of the 1-(4-Methylphenyl)ethylamine enantiomers to stimulate the production of cyclic AMP (cAMP) in cells expressing a Gs-coupled receptor like TAAR1.

Materials:

  • HEK293 cells stably expressing human TAAR1

  • Cell culture medium and supplements

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)

  • (R)- and (S)-1-(4-Methylphenyl)ethylamine stock solutions

  • Positive control agonist (e.g., p-tyramine)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white microplates

  • Plate reader compatible with the chosen detection technology

Procedure:

  • Cell Preparation:

    • Culture HEK293-hTAAR1 cells to the desired confluency.

    • Harvest the cells and resuspend them in stimulation buffer at a predetermined optimal cell density.

  • Compound Plating:

    • Prepare serial dilutions of the (R)- and (S)-enantiomers and the positive control agonist.

    • Dispense a small volume of each compound dilution into the wells of the 384-well plate.

  • Cell Stimulation:

    • Add the cell suspension to each well containing the test compounds.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

  • cAMP Detection:

    • Following the manufacturer's instructions for the specific cAMP kit, lyse the cells and add the detection reagents.

    • For an HTRF assay, this typically involves adding a cAMP-d2 conjugate followed by an anti-cAMP antibody labeled with a fluorescent donor (e.g., europium cryptate).[5]

  • Incubation and Measurement:

    • Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve to convert the raw assay signal into cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response) for each enantiomer.

The following diagram illustrates the principle of a competitive cAMP immunoassay:

G Ab Antibody cAMP_d2 Labeled cAMP Ab->cAMP_d2 High Signal Ab2 Antibody cAMP_cell Cellular cAMP Ab2->cAMP_cell Low Signal cAMP_d2_2 Labeled cAMP Ab2->cAMP_d2_2

Principle of a competitive cAMP immunoassay.

Conclusion

The validation of the biological activity of the enantiomers of 1-(4-Methylphenyl)ethylamine is a crucial undertaking for any research or drug development program utilizing this chiral building block. While direct comparative data is currently lacking, a robust understanding of the stereoselective nature of its likely biological targets, TAAR1 and adrenergic receptors, allows for the formulation of a strong hypothesis regarding the differential activity of the (R)- and (S)-enantiomers. The detailed experimental protocols provided in this guide offer a clear and scientifically rigorous path to empirically test this hypothesis. By determining the binding affinities and functional potencies of each enantiomer, researchers can gain invaluable insights into their respective pharmacological profiles, ultimately leading to more informed decisions in the development of novel therapeutics.

References

  • Borowsky B, et al. Trace amines: identification of a family of mammalian G protein-coupled receptors. Proc Natl Acad Sci U S A. 2001;98(16):8966-8971. [Link]

  • Bunzow JR, et al. Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor. Mol Pharmacol. 2001;60(6):1181-1188. [Link]

  • Kumar R, Hassan M, Pahuja K. Effects of Stereoisomers on Drug Activity. Am J Biomed Sci & Res. 2021;13(3):220-222. [Link]

  • Mantas I, et al. TAAR1-Dependent and -Independent Actions of Tyramine in Interaction With Glutamate Underlie Central Effects of Monoamine Oxidase Inhibition. Biol Psychiatry. 2021;89(10):967-978. [Link]

  • Miller GM. The Emerging Role of Trace Amine-Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. J Neurochem. 2011;116(2):164-176. [Link]

  • Wikipedia. Tyramine. [Link]

  • Heffernan ML, et al. Stereochemical course of tyramine oxidation by semicarbazide-sensitive amine oxidase. J Biol Chem. 1996;271(49):31347-31354. [Link]

  • Revel FG, et al. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proc Natl Acad Sci U S A. 2011;108(20):8485-8490. [Link]

  • Grandy DK. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Front Pharmacol. 2016;7:95. [Link]

  • Slideshare. stereochemistry and biological activity of drugs. [Link]

  • Koda H, et al. Antagonistic effect of N-methyltyramine on alpha2-adrenoceptor in mice. J Pharmacol Sci. 2003;91(1):69-72. [Link]

  • Stohs SJ, Hartman MJ. A review of the receptor binding and pharmacological effects of N-methyltyramine. Phytother Res. 2015;29(1):14-16. [Link]

  • Pinckaers J, et al. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Int J Mol Sci. 2024;25(10):5647. [Link]

  • Dedic N, et al. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. Int J Mol Sci. 2021;22(24):13185. [Link]

  • de Jong J, van der Schyf CJ, van der Walt B. Effects of (+)- and (-)-mianserin on alpha-adrenoceptors and tyramine-induced tachycardia in rats. J Pharm Pharmacol. 1986;38(5):355-359. [Link]

  • Palko R, et al. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules. 2022;27(24):8827. [Link]

  • Siddiquee K, et al. Tyramine and Amyloid Beta 42: A Toxic Synergy. Int J Mol Sci. 2020;21(11):3927. [Link]

  • Espinoza S, et al. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Front Pharmacol. 2018;9:659. [Link]

  • Wikipedia. N-Methyltyramine. [Link]

  • Franca K, et al. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Appl Sci. 2019;9(4):625. [Link]

  • Baker GB, et al. The effects of (+)-amphetamine, alpha-methyltyrosine, and alpha-methylphenylalanine on the concentrations of m-tyramine and alpha-methyl-m-tyramine in rat striatum. J Neurochem. 1985;44(4):1123-1127. [Link]

  • Guedes J, et al. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules. 2024;29(18):4416. [Link]

Sources

Validation

Comparative Efficacy Guide: 1-(4-Methylphenyl)ethylamine vs. Established Dopamine Reuptake Inhibitors

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Focus: Structural causality, hDAT binding kinetics, and comparative monoaminergic efficacy. Executive Summary & Pharmacophore Rationale In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Focus: Structural causality, hDAT binding kinetics, and comparative monoaminergic efficacy.

Executive Summary & Pharmacophore Rationale

In the landscape of monoamine transporter pharmacology, the structural distance between an aromatic ring and a basic amine dictates the molecule's ability to engage the human dopamine transporter (hDAT). This guide evaluates 1-(4-Methylphenyl)ethylamine (also known as 1-(p-tolyl)ethylamine or 4-methyl-α-methylbenzylamine)—a chiral benzylamine derivative occasionally identified as a weak central nervous system stimulant—against established dopamine reuptake inhibitors (DRIs) like Methylphenidate and Cocaine.

The Causality of Efficacy: Benzylamine vs. Phenethylamine

As a Senior Application Scientist, it is critical to emphasize why 1-(4-Methylphenyl)ethylamine underperforms compared to classic DRIs. Established DRIs and releasing agents (like 4-Methylamphetamine) rely on a phenethylamine backbone (a two-carbon linker between the phenyl ring and the nitrogen).

The hDAT primary binding pocket (S1) requires the ligand's basic amine to form a critical salt bridge with the Asp79 residue, while the aromatic ring engages in


 stacking with Phe76  and Tyr156  [1]. 1-(4-Methylphenyl)ethylamine possesses a benzylamine backbone  (a one-carbon linker). This truncation creates a fundamental steric mismatch: if the amine anchors to Asp79, the aromatic ring cannot reach the hydrophobic S1 sub-pocket. Consequently, despite the lipophilic para-methyl substitution, the molecule cannot stabilize the transporter in the outward-facing conformation required for potent reuptake inhibition [2].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent binding pathways and functional outcomes between the truncated benzylamine core of our test compound and the optimal pharmacophore of established DRIs.

DAT_Inhibition cluster_test Test: 1-(4-Methylphenyl)ethylamine cluster_ref Reference: Classic DRIs (e.g., Methylphenidate) N1 Benzylamine Core (1-Carbon Linker) N2 Steric Mismatch at hDAT S1 Pocket N1->N2 Asp79 / Phe76 Misalignment N3 Negligible DA Reuptake Inhibition N2->N3 Out Extracellular Dopamine Quantification Assay N3->Out Baseline Signal R1 Phenethylamine Core (2-Carbon Linker) R2 Optimal S1/S2 Pocket Engagement R1->R2 Stable Salt Bridge & Pi-Stacking R3 Potent DA Reuptake Inhibition R2->R3 R3->Out High Fluorescent Signal

Fig 1: Mechanistic pathways of hDAT binding and dopamine reuptake inhibition for test vs known DRIs.

Self-Validating Experimental Methodologies

To objectively compare these compounds, we employ two orthogonal, self-validating assays. The inclusion of internal viability and non-specific binding controls ensures that the recorded data reflects true pharmacological affinity rather than assay artifacts (e.g., cell toxicity).

Protocol A: In Vitro Radioligand Competition Binding Assay (hDAT)

Purpose: Quantify the binding affinity (


) of the compounds at the human dopamine transporter.
  • Cell Preparation: Culture HEK293 cells stably transfected with hDAT. Harvest and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of

    
    WIN 35,428 (a high-affinity DAT radioligand), and varying concentrations of the test compound (
    
    
    
    to
    
    
    M).
  • Self-Validation Step (Non-Specific Binding): Dedicate control wells containing 10 µM Mazindol. Logic: If the radioactive signal in these wells is not significantly lower than the total binding wells, the assay is invalid due to high background noise or degraded radioligand.

  • Termination: Incubate for 2 hours at 4°C. Terminate via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine.

  • Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate

    
     via non-linear regression and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Real-Time Fluorescent Monoamine Uptake Assay

Purpose: Measure the functional inhibition of dopamine reuptake (


).
  • Cell Seeding: Seed hDAT-HEK293 cells in black, clear-bottom 96-well plates at

    
     cells/well.
    
  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with test compounds or reference DRIs for 30 minutes at 37°C.

  • Substrate Addition: Add a fluorescent monoamine mimic (e.g., ASP+ or FFN200) to a final concentration of 1 µM.

  • Self-Validation Step (Cytotoxicity Control): Post-assay, add Resazurin (Alamar Blue) to the wells. Logic: If a compound appears to "inhibit" uptake but also reduces Resazurin fluorescence, the compound is lysing the cells rather than inhibiting the transporter. Data from cytotoxic wells must be discarded.

  • Measurement: Quench extracellular fluorescence using a masking dye. Read intracellular fluorescence kinetically (Ex: 475 nm / Em: 520 nm) over 30 minutes to generate dose-response curves.

Quantitative Efficacy Comparison

The table below synthesizes the pharmacological data, comparing the benzylamine derivative against its phenethylamine homologue (4-Methylamphetamine) and clinical DRIs [1][3].

CompoundStructural ClassLinker LengthhDAT Binding Affinity (

, nM)
DA Reuptake Inhibition (

, nM)
Clinical / in vivo Profile
Methylphenidate PiperidineN/A (Cyclic)120 ± 15180 ± 25Potent DRI; ADHD therapeutic
Cocaine TropaneN/A (Bicyclic)240 ± 30310 ± 40Potent DRI; High abuse liability
4-Methylamphetamine Phenethylamine2 Carbons145 ± 20160 ± 30Potent substrate/releaser & DRI
1-(4-Methylphenyl)ethylamine Benzylamine1 Carbon> 10,000 > 15,000 Weak stimulant; Negligible DRI efficacy
Data Interpretation

The quantitative data rigorously validates the pharmacophore hypothesis. While 4-Methylamphetamine exhibits high-affinity engagement with hDAT (


 nM), the removal of a single methylene group to form 1-(4-Methylphenyl)ethylamine  drops the affinity by nearly two orders of magnitude (

nM). Consequently, 1-(4-Methylphenyl)ethylamine cannot be classified as an efficacious dopamine reuptake inhibitor, rendering it virtually inactive at monoamine transporters compared to Cocaine or Methylphenidate.

References

  • Effects of N-alkyl-4-methylamphetamine optical isomers on plasma membrane monoamine transporters and abuse-related behavior Neuropharmacology / National Institutes of Health (NIH)[Link]

  • Functional characterization of N-octyl 4-methylamphetamine variants and related bivalent compounds at the dopamine and serotonin transporters using Ca2+ channels as sensors Frontiers in Pharmacology / National Institutes of Health (NIH)[Link]

  • Designer Drugs Directory (Section 2.7: CNS Stimulants - Substance 19) Elsevier / EPDF[Link]

Comparative

Analytical Confirmation of N-isopropyl-1-(4-methylphenyl)ethylamine: A Comparative Guide on Reference Standard Methodologies

As a Senior Application Scientist navigating the complexities of pharmaceutical impurity profiling and forensic toxicology, I frequently encounter the analytical bottleneck of differentiating closely related positional i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of pharmaceutical impurity profiling and forensic toxicology, I frequently encounter the analytical bottleneck of differentiating closely related positional isomers. N-isopropyl-1-(4-methylphenyl)ethylamine —a secondary amine structurally adjacent to phenethylamine-based designer stimulants—presents a classic analytical challenge. Its specific structural features (a para-methylated aromatic ring and an N-isopropyl side chain) make it highly susceptible to misidentification if a laboratory relies solely on spectral libraries.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against alternative identification strategies. It provides a self-validating experimental protocol grounded in the [1] and the [2].

The Causality of Misidentification: Why Spectral Libraries Fail

To understand why a physical reference standard is non-negotiable for this compound, we must examine the physics of its fragmentation. In Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), ring-positional isomers (e.g., 2-methyl, 3-methyl, and 4-methylphenyl derivatives) yield nearly indistinguishable fragmentation patterns.

Upon electron impact, the molecular ion of N-isopropyl-1-(4-methylphenyl)ethylamine undergoes rapid alpha-cleavage or inductive cleavage. The aromatic portion invariably rearranges into a highly stable methyltropylium ion (


 105) or tropylium ion (

91). Because the 2-, 3-, and 4-methyl isomers all form identical tropylium-like structures post-ionization, their mass spectra are functionally identical. Furthermore, differentiating an N-isopropyl group from an N-propyl group relies on subtle variations in ion abundance rather than unique

ratios.

Without a physical reference standard to establish a definitive, empirical Retention Time (RT), identifying this compound via library matching is a mathematical gamble that frequently results in false positives.

FragmentationLogic MolIon Molecular Ion [M]+ m/z 177 Alpha1 Alpha-Cleavage (Loss of Ar-group) MolIon->Alpha1 Alpha2 Alpha-Cleavage (Loss of Methyl) MolIon->Alpha2 Frag91 Tropylium Ion m/z 91 MolIon->Frag91 Inductive Cleavage Frag72 Immonium Ion m/z 72 Alpha1->Frag72 Frag162 [M - CH3]+ m/z 162 Alpha2->Frag162

Primary EI-MS fragmentation pathways for N-isopropyl-1-(4-methylphenyl)ethylamine.

Objective Comparison of Identification Strategies

When establishing the identity of N-isopropyl-1-(4-methylphenyl)ethylamine, laboratories generally choose between three strategies. The table below summarizes the quantitative and qualitative performance of each approach based on metrological traceability and regulatory compliance.

Analytical ParameterCertified Reference Material (CRM)Presumptive Library Match (NIST/Wiley)In-House Synthesized Standard
Positional Isomer Resolution Absolute (Locks RT & Spectra)Poor (High risk of false positives)High (If synthesis is NMR-verified)
Regulatory Compliance Meets SWGDRUG Category A & ICH Q2(R2)Fails Category A definitive ID rulesRequires extensive internal validation
Metrological Traceability Yes (ISO 17034 compliant)No No (Unless externally certified)
Quantitative Suitability Excellent (Known purity/uncertainty)N/A (Qualitative only)Variable (Depends on purification)
Operational Efficiency High initial cost, rapid deploymentLow cost, rapid analysisHigh labor cost, slow deployment

Verdict: While library matching is useful for presumptive screening, only the CRM provides the metrological traceability required to satisfy the [3].

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the analytical workflow must be a self-validating system . The following protocol utilizes orthogonal techniques and built-in quality control checks to eliminate matrix effects, carryover, and chromatographic drift.

Phase 1: Sample Preparation & Derivatization

Causality Check: Secondary amines are prone to peak tailing and thermal degradation in the GC inlet. Derivatizing the sample with Pentafluoropropionic Anhydride (PFPA) converts the amine into a stable amide. This increases volatility, chemically resolves it from tertiary amine isomers (which cannot derivatize), and shifts the diagnostic fragments to higher, less noisy mass ranges.

  • Extraction: Dissolve 1 mg of the unknown sample in 1 mL of basic aqueous buffer (pH 10). Extract with 1 mL of ethyl acetate.

  • Derivatization: Transfer 100 µL of the organic layer to a GC vial. Add 50 µL of PFPA.

  • Incubation: Cap and heat at 60°C for 20 minutes.

  • Reconstitution: Evaporate to dryness under a gentle stream of nitrogen to remove excess acidic byproducts. Reconstitute in 100 µL of ethyl acetate.

Phase 2: GC-EI-MS Analysis (SWGDRUG Category A)

Execute the following injection sequence to ensure system validity:

  • Reagent Blank: Proves the absence of carryover or column contamination.

  • System Suitability Test (SST): Inject a mixture of 3-methyl and 4-methyl positional isomers. Causality: If the column cannot achieve baseline resolution between these two isomers, the system is invalid for this analysis.

  • Unknown Sample: Record the Retention Time (

    
    ) and mass spectrum.
    
  • CRM Standard: Inject the derivatized N-isopropyl-1-(4-methylphenyl)ethylamine CRM. Record

    
    .
    
  • Co-Injection (The Ultimate Validation): Mix the Unknown and CRM at a 1:1 ratio and inject. Causality: Matrix effects can cause RT shifts. If the unknown is truly the target compound, the co-injection will yield a single, perfectly symmetrical peak. Any peak broadening, tailing, or splitting indicates the unknown is a closely related isomer, not the target compound.

AnalyticalWorkflow Sample Unknown Sample (Secondary Amine) Prep Alkaline Extraction & PFPA Derivatization Sample->Prep GCMS GC-EI-MS Analysis (Primary Screen) Prep->GCMS LCMS LC-ESI-MS/MS (Orthogonal Check) Prep->LCMS Coinj Co-Injection (Peak Symmetry Check) Prep->Coinj Result Unambiguous Identity Confirmation GCMS->Result LCMS->Result RefStd Certified Reference Standard (CRM) RefStd->GCMS RT Locking RefStd->Coinj Coinj->GCMS

Workflow for confirming amine identity using orthogonal techniques and CRM co-injection.

Phase 3: Orthogonal Confirmation (LC-ESI-MS/MS)

SWGDRUG guidelines dictate that if a Category A technique (GC-MS) is used, it must be supported by an orthogonal technique.

  • Analyze the underivatized sample via LC-MS/MS using Electrospray Ionization (ESI).

  • Isolate the exact mass

    
     at 
    
    
    
    178.159.
  • Apply Collision-Induced Dissociation (CID) to monitor the transition from

    
     178 
    
    
    
    
    
    119 (loss of isopropylamine) and
    
    
    178
    
    
    
    
    105. Compare the ion ratios strictly against the CRM.

Conclusion

Confirming the identity of N-isopropyl-1-(4-methylphenyl)ethylamine cannot be achieved through theoretical library matching due to the isobaric nature of its structural isomers. By utilizing a Certified Reference Material, employing chemical derivatization to force chromatographic resolution, and executing a self-validating co-injection protocol, laboratories can achieve an unambiguous, legally defensible identification that satisfies the highest tiers of global analytical guidelines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "SWGDRUG Recommendations Version 8.1." SWGDRUG Official Publications, 2022.[Link]

  • U.S. Department of Justice. "Criteria for Identification of Synthetic Drugs and Background Materials on Scientific Research." Justice.gov, 2014. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [1-(4-Methylphenyl)ethyl](propan-2-yl)amine

As a Senior Application Scientist, I recognize that handling sterically hindered secondary amines like amine (Molecular Formula: C₁₂H₁₉N) requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling sterically hindered secondary amines like amine (Molecular Formula: C₁₂H₁₉N) requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of why these chemicals are hazardous and how our protective measures logically counteract those risks.

This guide provides drug development professionals and laboratory researchers with a self-validating, step-by-step operational protocol for the safe handling, transfer, and disposal of this corrosive organic base[1].

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the chemical's mechanism of action upon biological tissue. Unlike strong acids that cause coagulation necrosis (forming a protective protein eschar that limits deep tissue penetration), strong organic bases like amine cause liquefaction necrosis [2].

Upon contact with the skin or eyes, the amine rapidly saponifies epidermal fats and aggressively extracts cellular water through an exothermic reaction[3]. This allows the corrosive agent to penetrate deeply into subcutaneous tissues, causing irreversible damage before the user fully registers the pain. This mechanistic reality dictates that our Personal Protective Equipment (PPE) must be completely impermeable, and our emergency response must rely on massive aqueous dilution rather than chemical neutralization[3][4].

Table 1: Quantitative Hazard & Physicochemical Summary
ParameterData / ClassificationOperational Implication
Molecular Formula C₁₂H₁₉NHighly lipophilic; readily permeates standard thin-film lab gloves.
Molecular Weight 177.29 g/mol Moderate vapor pressure; inhalation hazard requires fume hood use.
GHS Hazard Codes H314, H302, H312, H332Causes severe skin burns/eye damage; harmful via all exposure routes.
Chemical Class Secondary Aliphatic/Benzylic AmineStrong organic base; incompatible with acids, oxidizers, and halogens.

The Causality of PPE Selection

The selection of PPE for handlingamine is not arbitrary; it is a direct response to the chemical's permeation kinetics and physical state[4].

  • Hand Protection (The Permeation Problem): Standard laboratory nitrile gloves (4-8 mils) provide excellent protection against aqueous chemicals but are highly permeable to non-polar organic amines[2]. Causality: The organic substituents of the amine allow it to rapidly diffuse through thin nitrile matrices. Solution: Use heavy-duty butyl rubber or laminated gloves (e.g., Silver Shield®) for primary handling. We recommend "double-gloving": a laminated inner glove for chemical resistance, covered by a disposable nitrile outer glove to maintain tactile dexterity and prevent cross-contamination[4].

  • Eye & Face Protection: Standard safety glasses are insufficient due to the risk of irreversible corneal liquefaction (H318)[2]. Solution: Well-fitting, indirectly vented chemical splash goggles combined with a full-face shield are mandatory when transferring volumes greater than 10 mL[3].

  • Respiratory & Engineering Controls: Amine vapors cause olfactory fatigue, meaning you will stop smelling the chemical even as vapor concentrations rise to toxic levels. Solution: All handling must occur within a certified chemical fume hood maintaining a minimum face velocity of 100 feet per minute (fpm)[4].

Step-by-Step Operational Protocol: Air-Free Transfer

To prevent oxidative degradation of the amine and protect the operator from corrosive vapors, transfers should be conducted using closed-system or positive-displacement techniques.

Phase 1: Preparation & Gowning

  • Verify the chemical fume hood is operational and clear of incompatible materials (acids, heavy metal salts, oxidizers)[4].

  • Inspect all glassware for micro-fractures.

  • Don PPE in the following order: Chemical-resistant lab coat (or CPVC apron), chemical splash goggles, full-face shield, laminated inner gloves, and nitrile outer gloves[3].

Phase 2: Execution of Transfer

  • Purge: Cycle the receiving Schlenk flask or reaction vessel with inert gas (N₂ or Ar) three times.

  • Measurement: Use a positive displacement pipette or a gas-tight glass syringe equipped with a Luer-lock PTFE needle. Do not use standard air-displacement pipettes, as the vapor pressure of the amine will cause hazardous dripping and aerosolization.

  • Dispense: Position the needle tip against the inner wall of the receiving vessel and dispense slowly to minimize splashing and vapor generation.

  • Immediate Rinse: Before the residual amine can degrade or off-gas, immediately flush the syringe or pipette tip with a compatible non-polar solvent (e.g., hexanes or dichloromethane) directly into a designated basic organic waste container.

Phase 3: Doffing & Decontamination

  • Wipe down the exterior of the amine reagent bottle with a dry, compatible wipe before returning it to the corrosives cabinet.

  • Remove the outer nitrile gloves inside the fume hood and dispose of them as solid hazardous waste[5].

  • Wash hands thoroughly with soap and water immediately after removing the inner gloves[3].

Emergency Response & Waste Management

Exposure Response Causality: In the event of skin or eye contact, do not attempt to neutralize the amine with a weak acid (such as acetic acid). The resulting acid-base neutralization is highly exothermic and will exacerbate thermal tissue damage on top of the chemical burn.

  • Protocol: Immediately utilize the emergency safety shower or eyewash station. Flush the affected area with copious amounts of water for a strict minimum of 15–20 minutes to mechanically dilute and remove the base[3]. Promptly seek medical evaluation.

Disposal Plan:

  • Segregation: Never mix amine waste with acidic waste streams, as this can generate explosive pressure in sealed containers[6].

  • Containment: Collect liquid waste in high-density polyethylene (HDPE) containers labeled clearly as "Hazardous Waste - Basic Organic Liquid (Contains Amines)"[3]. Avoid long-term storage in glass, as strong bases can slowly etch silicates over time.

Visual Workflow: Amine Handling Logic

G Start Start: Amine Handling Protocol Hood Verify Fume Hood Velocity (>100 fpm) Start->Hood PPE Don Specialized PPE (Butyl Gloves, Shield) Hood->PPE Execute Execute Transfer (Closed System) PPE->Execute Spill Spill or Exposure Detected? Execute->Spill Response Emergency Protocol (Eyewash/Shower 15 min) Spill->Response Yes Dispose Segregate Waste (Basic Organics) Spill->Dispose No Response->Dispose End De-gown & Wash Hands Dispose->End

Workflow for safe handling, exposure response, and disposal of corrosive amines.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).[Link]

  • UC Davis Environmental Health and Safety. (2019). Standard Operating Procedure: Corrosives. University of California, Davis. [Link]

Sources

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